Ralimetinib
描述
This compound is a tri-substituted imidazole derivative and orally available, p38 mitogen-activated protein kinase (MAPK) inhibitor, with potential anti-inflammatory and antineoplastic activities. Upon administration, this compound inhibits the activity of p38, particularly the alpha and beta isoforms, thereby inhibiting MAPKAPK2 phosphorylation and preventing p38 MAPK-mediated signaling. This may inhibit the production of a variety of cytokines involved in inflammation, cellular proliferation and angiogenesis such as tumor necrosis factor alpha (TNFa), interleukin (IL)-1, -6 and -8, vascular endothelial growth factor, and macrophage inflammatory protein-1 alpha. Ultimately this induces apoptosis and reduces tumor cell proliferation. In addition, inhibition of the p38 MAPK pathway by this compound increases the antineoplastic activity of certain chemotherapeutic agents. p38 MAPK, a serine/threonine protein kinase that is often upregulated in cancer cells, plays a crucial role in tumor cell proliferation, angiogenesis and metastasis.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
structure in first source
See also: this compound Mesylate (active moiety of).
Structure
2D Structure
3D Structure
属性
IUPAC Name |
5-[2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)imidazo[4,5-b]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN6/c1-23(2,3)13-31-20-17(28-22(31)26)12-11-16(27-20)19-18(14-7-9-15(25)10-8-14)29-21(30-19)24(4,5)6/h7-12H,13H2,1-6H3,(H2,26,28)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPBBJCBDOEXDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN6 | |
| Record name | Ralimetinib | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ralimetinib | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00235456 | |
| Record name | Ralimetinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00235456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862505-00-8 | |
| Record name | 5-[2-(1,1-Dimethylethyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)-3H-imidazo[4,5-b]pyridin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=862505-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ralimetinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862505008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ralimetinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11787 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ralimetinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00235456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RALIMETINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73I34XW4HD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ralimetinib's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ralimetinib (LY2228820) is an orally available small molecule inhibitor that has been extensively investigated for its anti-cancer properties. Initially characterized as a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha and beta isoforms, its mechanism of action is now understood to be more complex, with recent evidence suggesting potential off-target effects on the epidermal growth factor receptor (EGFR). This guide provides a comprehensive overview of the core mechanisms through which this compound exerts its effects on cancer cells, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action: p38 MAPK Inhibition
This compound functions as an ATP-competitive inhibitor of p38 MAPK α and β.[1] By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of downstream substrates, thereby disrupting the p38 MAPK signaling cascade.[1][2] This pathway is a critical regulator of cellular responses to a variety of extracellular stimuli, including stress, cytokines, and growth factors. In the context of cancer, the p38 MAPK pathway is implicated in promoting inflammation, angiogenesis, cell survival, and invasion.[2][3]
The p38 MAPK Signaling Pathway and this compound's Point of Intervention
The p38 MAPK pathway is a multi-tiered cascade. External stimuli activate upstream kinases, which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates a range of downstream targets, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK2 or MK2) and transcription factors such as ATF2.[3][4] this compound's intervention at the level of p38 kinase activity effectively blocks these downstream signaling events.
Caption: this compound inhibits p38 MAPK, blocking downstream signaling.
Downstream Consequences of p38 MAPK Inhibition
Inhibition of p38 MAPK by this compound leads to several key downstream effects in cancer cells:
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Reduced Cytokine Production: this compound significantly inhibits the production and secretion of pro-inflammatory and pro-angiogenic cytokines such as tumor necrosis factor-alpha (TNFα), interleukin-6 (IL-6), and IL-8.[5][6] This modulation of the tumor microenvironment can impede tumor growth and metastasis.[2]
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Induction of Cell Cycle Arrest and Apoptosis: By disrupting a key survival pathway, this compound can induce cell cycle arrest and promote apoptosis in cancer cells.[4][7] Studies have shown that this compound treatment can lead to an increase in the sub-G1 cell population, indicative of apoptosis.[4]
-
Inhibition of Angiogenesis: The p38 MAPK pathway plays a role in promoting angiogenesis. By inhibiting this pathway, this compound can suppress the formation of new blood vessels that are essential for tumor growth and dissemination.[6]
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Suppression of Invasion and Metastasis: p38 MAPK activation is associated with increased cancer cell invasion and metastasis.[2] this compound's inhibitory action can therefore contribute to reducing the metastatic potential of tumors.
Quantitative Data on this compound's Potency
The inhibitory activity of this compound has been quantified in various assays, demonstrating its high potency against p38 MAPK α and β isoforms.
| Target | Assay Type | IC50 (nM) | Reference |
| p38 MAPK α | Cell-free | 5.3 | [1] |
| p38 MAPK β | Cell-free | 3.2 | [1] |
| p38 MAPK α | Cell-free | 7 | [5] |
| p38 MAPK (inhibition of pMAPKAP-K2) | Cell-based (RAW 264.7 cells) | 34.3 | [5] |
| LPS-induced TNFα formation | Cell-based (murine peritoneal macrophages) | 5.2 | [5] |
An Emerging Perspective: EGFR Inhibition
A 2023 study has challenged the long-held belief that this compound's anti-cancer effects are solely mediated through p38 MAPK inhibition. This research suggests that this compound also functions as an inhibitor of the epidermal growth factor receptor (EGFR).[8] The study demonstrated that the sensitivity of tumor cells to this compound was retained even after the knockout of p38α and p38β genes.[8] Furthermore, the EGFR T790M "gatekeeper" mutation, known to confer resistance to other EGFR inhibitors, also conferred resistance to this compound.[8] A co-crystal structure of this compound bound to EGFR has provided further evidence for this interaction.[8]
Caption: this compound may also inhibit EGFR signaling.
This dual-targeting mechanism, if confirmed, has significant implications for the clinical development and application of this compound, potentially expanding its therapeutic utility and explaining its efficacy in a broader range of cancer types.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound, based on descriptions from published studies.
In Vitro p38 MAPK Kinase Assay (Cell-Free)
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Objective: To determine the direct inhibitory effect of this compound on p38 MAPK activity.
-
Principle: A recombinant active p38 MAPK enzyme is incubated with a specific substrate (e.g., ATF-2) and ATP in the presence of varying concentrations of this compound. The amount of phosphorylated substrate is then quantified.
-
Methodology:
-
Prepare a reaction buffer containing recombinant human p38α or p38β, a substrate peptide (e.g., ATF-2), and ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto a filter membrane).
-
Quantify the phosphorylation of the substrate. For radioactive assays, this can be done using a scintillation counter. For non-radioactive assays, an antibody specific to the phosphorylated substrate can be used in an ELISA or Western blot format.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Cellular p38 MAPK Activity Assay (Western Blot)
-
Objective: To assess the effect of this compound on p38 MAPK signaling within cancer cells.
-
Principle: Cancer cells are treated with this compound, and the phosphorylation status of a downstream target of p38 MAPK (e.g., MAPKAP-K2 or HSP27) is measured by Western blotting.
-
Methodology:
-
Seed cancer cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or a vehicle control for a defined period. In some experiments, cells may be stimulated with a p38 MAPK activator (e.g., anisomycin or UV radiation) to induce pathway activation.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target (e.g., anti-phospho-MAPKAP-K2) and a primary antibody for the total form of the protein as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated protein.
-
Cell Viability Assay (MTT Assay)
-
Objective: To evaluate the effect of this compound on cancer cell proliferation and viability.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Methodology:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or a vehicle control.
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Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
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Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
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Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
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Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
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Apoptosis Assay (Annexin V/Propidium Iodide Staining)
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Objective: To determine if this compound induces apoptosis in cancer cells.
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Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Methodology:
-
Treat cancer cells with this compound or a vehicle control for a predetermined time.
-
Harvest the cells (including any floating cells in the medium).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
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Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
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Analyze the stained cells by flow cytometry.
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Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).
-
Caption: Workflow for characterizing this compound's effects.
Conclusion
This compound is a multi-faceted anti-cancer agent with a well-established role as a potent inhibitor of p38 MAPK α and β. Its mechanism of action in this context involves the disruption of key signaling pathways that drive tumor progression, leading to reduced inflammation, angiogenesis, and cell survival, and the induction of apoptosis. The recent discovery of its potential to also inhibit EGFR adds a new layer of complexity and therapeutic promise. Further research is warranted to fully elucidate the interplay between these two mechanisms and to leverage this dual activity for more effective cancer therapies. This guide provides a foundational understanding of this compound's molecular interactions and cellular effects, offering valuable insights for ongoing and future research and drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. p38 Mitogen-Activated Protein Kinase Inhibition of Mesenchymal Transdifferentiated Tumor Cells in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | C24H29FN6 | CID 11539025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
The Evolving Narrative of LY2228820 (Ralimetinib): A Technical Guide to its Interaction with p38 MAPK and EGFR
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Understanding LY2228820's Mechanism of Action
LY2228820, also known as ralimetinib, was initially developed and progressed through clinical trials as a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a crucial mediator of cellular responses to stress and inflammation, and its dysregulation has been implicated in the tumor microenvironment and cancer cell survival.[1] However, a recent paradigm shift in the understanding of LY2228820's therapeutic mechanism has emerged. Groundbreaking research published in 2023 has revealed that the anticancer activity of this compound is primarily driven by its inhibition of the Epidermal Growth Factor Receptor (EGFR), a target against which it is significantly less potent but which is more critical for its therapeutic effect in cancer.[2][3]
This technical guide provides an in-depth exploration of LY2228820, detailing its dual interaction with both p38 MAPK and EGFR. It will present the compelling evidence for its reclassification as a functional EGFR inhibitor, summarize the quantitative data from key preclinical and clinical studies, and provide detailed experimental protocols for the assays that have been pivotal in defining its activity. This document aims to equip researchers and drug development professionals with a comprehensive understanding of LY2228820's complex pharmacology.
I. The Dual Molecular Targets: p38 MAPK and EGFR
LY2228820 exhibits a striking duality in its kinase inhibition profile. While it was designed and optimized as a high-potency p38 MAPK inhibitor, its clinical and preclinical anticancer effects are now understood to be mediated through a lower-potency, yet therapeutically dominant, inhibition of EGFR.
High-Affinity Inhibition of p38 MAPK
LY2228820 is a potent, ATP-competitive inhibitor of the α and β isoforms of p38 MAPK.[4][5][6] In cell-free assays, it demonstrates low nanomolar IC50 values against these kinases.[4][6] This potent inhibition of p38 MAPK leads to the suppression of its downstream signaling cascade, including the phosphorylation of MAPK-activated protein kinase 2 (MAPKAPK2 or MK2).[7]
The Unexpected Discovery: EGFR as the Primary Anticancer Target
II. Quantitative Data Summary
The following tables provide a structured summary of the quantitative data available for LY2228820, encompassing its in vitro potency, preclinical efficacy in various cancer models, and key parameters from clinical trials.
Table 1: In Vitro Kinase and Cellular Activity of LY2228820
| Target/Assay | IC50 (nM) | Cell Line/System | Notes |
| p38 MAPK Inhibition | |||
| p38α MAPK (cell-free) | 5.3 | Recombinant Human Enzyme | ATP-competitive inhibition.[4][6] |
| p38β MAPK (cell-free) | 3.2 | Recombinant Human Enzyme | ATP-competitive inhibition.[4][6] |
| Phospho-MK2 (Thr334) | 35.3 | Anisomycin-stimulated RAW264.7 macrophages | Cellular target engagement assay.[7] |
| TNF-α secretion | 6.3 | LPS/IFN-γ-stimulated mouse peritoneal macrophages | Functional cellular assay.[7] |
| EGFR Inhibition | |||
| EGFR (in vitro) | >30-fold less potent than p38α | Recombinant EGFR | The anticancer effects are driven by this lower potency target.[2] |
| Antiproliferative Activity | |||
| Various Cancer Cell Lines | Varies | Multiple (e.g., melanoma, NSCLC, ovarian, glioma, myeloma, breast) | Significant tumor growth delay observed in xenograft models.[7] |
Table 2: In Vivo Efficacy of LY2228820 in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Outcome |
| Melanoma | B16-F10 | 10 or 30 mg/kg, p.o., 4 days on/3 days off | Significant reduction in lung metastases at 30 mg/kg.[9] |
| Ovarian Cancer | A2780 | 10 mg/kg, p.o., TID, 4 days on/3 days off | Significant tumor growth inhibition.[9] |
| Glioma | U-87MG | 14.7 mg/kg, p.o., BID | Significant tumor growth inhibition.[9] |
| Multiple Myeloma | OPM-2 | 30 mg/kg, p.o., BID | Significant tumor growth inhibition.[9] |
| Breast Cancer | MDA-MB-468 | 30 mg/kg, p.o., BID | Significant tumor growth inhibition.[9] |
Table 3: Summary of Phase I Clinical Trial Data for LY2228820 (this compound)
| Parameter | Finding |
| Dosing | Dose escalation from 10 mg to 560 mg administered orally every 12 hours on days 1-14 of a 28-day cycle.[1] |
| Maximum Tolerated Dose (MTD) | 420 mg every 12 hours.[1] |
| Recommended Phase II Dose | 300 mg every 12 hours.[1] |
| Pharmacokinetics | Dose-dependent increase in Cmax and AUC.[1] |
| Pharmacodynamics | Dose-dependent inhibition of p38 MAPK-induced phosphorylation of MAPKAP-K2 in peripheral blood mononuclear cells.[1] |
| Common Adverse Events | Fatigue, nausea, rash, constipation, vomiting, and pruritus.[1] |
| Clinical Activity | Stable disease observed in 28% of patients, with prolonged stability in 22% of patients (≥4 cycles).[1] |
III. Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the p38 MAPK and EGFR signaling pathways and the points of interaction with LY2228820.
Caption: p38 MAPK Signaling Pathway and Inhibition by LY2228820.
Caption: EGFR Signaling Pathway and Inhibition by LY2228820.
IV. Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of LY2228820.
In Vitro Kinase Assays
Objective: To determine the inhibitory activity (IC50) of LY2228820 against purified p38 MAPK and EGFR kinases.
a) p38 MAPK Kinase Assay (Radiometric Filter Binding Assay)
-
Reaction Setup: Prepare a kinase reaction mixture containing kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT), a p38 MAPK substrate (e.g., ATF2), and [γ-33P]ATP.
-
Enzyme and Inhibitor Incubation: Add purified recombinant p38α or p38β MAPK enzyme to the reaction mixture.
-
Add serial dilutions of LY2228820 (or vehicle control) to the reaction wells.
-
Initiate Reaction: Start the kinase reaction by adding the [γ-33P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-33P]ATP.
-
Scintillation Counting: Dry the filter plate and add a scintillation cocktail.
-
Data Analysis: Measure the radioactivity using a scintillation counter. Calculate the percent inhibition for each LY2228820 concentration and determine the IC50 value using a suitable curve-fitting software.
b) EGFR Kinase Assay (ADP-Glo™ Luminescent Assay)
-
Reaction Setup: Prepare a kinase reaction mixture containing kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), a poly(Glu,Tyr) substrate, and ATP.
-
Enzyme and Inhibitor Incubation: Add purified recombinant EGFR enzyme to the wells of a microplate.
-
Add serial dilutions of LY2228820 (or vehicle control).
-
Initiate Reaction: Add the ATP/substrate mixture to initiate the kinase reaction.
-
Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
Western Blot Analysis for Target Engagement
Objective: To assess the effect of LY2228820 on the phosphorylation of downstream targets of p38 MAPK (phospho-MK2) and EGFR (phospho-EGFR) in cultured cells.
-
Cell Culture and Treatment: Plate cancer cells (e.g., HeLa for p38 MAPK, A431 for EGFR) and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 12-24 hours.
-
Pre-treat the cells with various concentrations of LY2228820 for 1-2 hours.
-
Stimulation:
-
For p38 MAPK pathway: Stimulate cells with a p38 MAPK activator (e.g., anisomycin) for 30 minutes.
-
For EGFR pathway: Stimulate cells with EGF for 5-15 minutes.
-
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature the protein samples in Laemmli buffer, separate them by SDS-PAGE, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-MK2 (Thr334), total MK2, phospho-EGFR (e.g., Tyr1068), and total EGFR.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of LY2228820.
-
Cell Culture: Culture human cancer cells (e.g., A2780 ovarian cancer cells) in appropriate media.
-
Animal Model: Use immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer LY2228820 orally (p.o.) at the desired dose and schedule (e.g., 30 mg/kg, BID). The vehicle control group receives the same volume of the vehicle solution.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Study Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Compare the tumor growth curves between the treatment and control groups to determine the antitumor efficacy of LY2228820. Tumor growth inhibition (TGI) can be calculated.
V. Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental processes and the logical framework for re-evaluating the mechanism of action of LY2228820.
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Caption: Logical Workflow for the Re-evaluation of LY2228820's Mechanism of Action.
VI. Conclusion
The story of LY2228820 (this compound) is a compelling case study in drug development, highlighting the importance of rigorous mechanistic investigation even for compounds that have advanced to clinical trials. Initially characterized as a potent p38 MAPK inhibitor, the true driver of its anticancer activity has been unveiled to be the inhibition of EGFR. This technical guide has provided a comprehensive overview of this dual-target interaction, presenting the key quantitative data and detailed experimental protocols that have shaped our current understanding. For researchers and drug development professionals, the journey of LY2228820 underscores the potential for unexpected discoveries and the necessity of a multi-faceted approach to fully elucidate a drug's mechanism of action. This revised understanding of this compound's pharmacology opens new avenues for its potential clinical application and for the design of future kinase inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Inhibition of a lower potency target drives the anticancer activity of a clinical p38 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. In vitro kinase assay of EGFR protein and inhibitors [bio-protocol.org]
- 7. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
Ralimetinib's Downstream Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ralimetinib (LY2228820) is a potent, orally bioavailable small molecule inhibitor initially developed and characterized as a selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK) α and β isoforms.[1][2] The p38 MAPK signaling cascade is a critical pathway activated by cellular stress, inflammatory cytokines, and oncogenic stimuli, playing a significant role in tumor progression, inflammation, and angiogenesis.[1][3] this compound's mechanism of action involves binding to the ATP-binding site of p38 MAPK, thereby inhibiting its kinase activity.[1] This inhibition prevents the phosphorylation of downstream substrates, most notably MAPK-activated protein kinase 2 (MAPKAPK2 or MK2), leading to a reduction in the production of pro-inflammatory and pro-angiogenic cytokines such as TNF-α, IL-1β, IL-6, and IL-8.[1][3]
Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer models, including melanoma, non-small cell lung cancer, ovarian cancer, and multiple myeloma.[1][4] Clinical investigations have primarily focused on its potential in treating advanced cancers.[5] However, recent research has introduced a paradigm shift in our understanding of this compound's anticancer activity, suggesting that it may be driven by the inhibition of the Epidermal Growth Factor Receptor (EGFR), a target against which it is significantly less potent but whose inhibition correlates better with cellular sensitivity.[6][7] This guide provides a comprehensive overview of the downstream signaling pathways affected by this compound, detailing its dual action on both the p38 MAPK and EGFR pathways, presenting key quantitative data, and outlining relevant experimental protocols.
Data Presentation
Table 1: In Vitro Kinase and Cell-Based Inhibitory Activity of this compound
| Target/Assay | IC50 (nmol/L) | Cell Line/System | Notes | Reference(s) |
| p38α MAPK | 5.3 | Cell-free | ATP-competitive inhibition | [1][2] |
| p38β MAPK | 3.2 | Cell-free | ATP-competitive inhibition | [1][2] |
| p-MK2 (Thr334) | 9.8 | Anisomycin-stimulated HeLa cells | Inhibition of downstream substrate phosphorylation | [3] |
| p-MK2 | 35.3 | Anisomycin-stimulated RAW264.7 macrophages | [3] | |
| TNF-α secretion | 6.3 | LPS/IFN-γ-stimulated mouse peritoneal macrophages | Functional inhibition of cytokine production | [3] |
| CXCL8 (IL-8) secretion | 144.9 | LPS-induced A549 cells | [3] | |
| Wild-type EGFR | 180 | Cell-free | [7] | |
| EGFR-L858R | 174 | Cell-free | [7] | |
| EGFR-G719C | 11 | Cell-free | [7] | |
| EGFR-L858R/T790M | 6060 | Cell-free | T790M mutation confers resistance | [7] |
Table 2: Preclinical Efficacy of this compound in Xenograft Models
| Cancer Model | Dosing Schedule | Outcome | Reference(s) |
| B16-F10 Melanoma | 10 or 30 mg/kg, p.o., 4 days on/3 days off for 14 days | Significant reduction in lung metastases at 30 mg/kg | [4] |
| OPM-2 Myeloma | 30 mg/kg, p.o., twice daily | Significant tumor growth inhibition | [4] |
| MDA-MB-468 Breast Cancer | 30 mg/kg, p.o., twice daily | Significant tumor growth inhibition | [4] |
Table 3: Pharmacokinetic Parameters of this compound from Phase I Clinical Trial (Day 14)
| Dose (mg) | Cmax (ng/mL) | AUC (0-24h) (ng·h/mL) | Reference(s) |
| 300 | 2580 ± 979 | 16800 ± 6260 | |
| 420 | 3210 ± 1290 | 21500 ± 8670 |
Table 4: Clinical Efficacy of this compound in a Phase I Study
| Parameter | Value | Patient Population | Reference(s) |
| Recommended Phase II Dose | 300 mg every 12 hours | Advanced Cancer | [5] |
| Stable Disease | 21.3% (19/89 patients) | Advanced Cancer | [5] |
| Median Duration of Stable Disease | 3.7 months | Advanced Cancer | [5] |
Signaling Pathways and Mechanisms of Action
The p38 MAPK Signaling Pathway
The primary and most potent target of this compound is the p38 MAPK. This pathway is a key transducer of extracellular stress signals, leading to a variety of cellular responses including inflammation, apoptosis, and cell cycle regulation.
-
Upstream Activation: The p38 MAPK pathway is activated by a range of stimuli, including cytokines (TNF-α, IL-1), growth factors, and environmental stressors (UV radiation, osmotic shock). These signals are transduced through a cascade of kinases, with MKK3 and MKK6 being the direct upstream activators of p38.
-
This compound's Point of Intervention: this compound acts as an ATP-competitive inhibitor of p38α and p38β isoforms, preventing the phosphorylation of its downstream targets.[1]
-
Downstream Effectors: The most well-characterized direct substrate of p38 MAPK is MAPKAPK2 (MK2).[1] Upon activation by p38, MK2 phosphorylates a number of proteins involved in cytokine production and cell migration. Inhibition of p38 by this compound leads to a dose-dependent decrease in the phosphorylation of MK2.[3] This, in turn, suppresses the production and secretion of key inflammatory cytokines like TNF-α, IL-6, and IL-8, which are often implicated in creating a pro-tumorigenic microenvironment.[1][3] Another downstream target is the transcription factor ATF2, whose phosphorylation is also inhibited by p38 blockade.[2]
Caption: this compound inhibits the p38 MAPK signaling pathway.
The EGFR Signaling Pathway
Recent evidence has implicated EGFR inhibition as a key driver of this compound's anticancer effects, particularly in EGFR-mutant cancers.[7]
-
Mechanism: this compound has been shown to inhibit the kinase activity of wild-type and mutant EGFR in vitro.[7] This inhibition leads to a dose-dependent decrease in EGFR autophosphorylation and the phosphorylation of its downstream effector, ERK (p42/p44).[7]
-
Clinical Relevance: The sensitivity of cancer cell lines to this compound correlates strongly with their sensitivity to the established EGFR inhibitor, gefitinib.[7] Furthermore, the EGFR T790M "gatekeeper" mutation, known to confer resistance to other EGFR inhibitors, also significantly reduces sensitivity to this compound.[7] This suggests that for its anticancer effects, this compound may be functioning as an EGFR inhibitor in a clinically relevant manner.
Caption: this compound's inhibitory effect on the EGFR signaling pathway.
Experimental Protocols
In Vitro p38 Kinase Assay (Non-Radioactive)
This protocol is for measuring the kinase activity of immunoprecipitated p38 MAPK.
Materials:
-
Cell lysate from treated and untreated cells
-
Immobilized Phospho-p38 MAPK (Thr180/Tyr182) antibody
-
ATF-2 fusion protein (substrate)
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP solution (10 mM)
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibody: Phospho-ATF-2 (Thr71) Antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Immunoprecipitation:
-
Incubate cell lysates (200-500 µg total protein) with the immobilized Phospho-p38 MAPK antibody overnight at 4°C with gentle rocking to capture activated p38.
-
Wash the beads 2-3 times with cell lysis buffer and then with kinase buffer to remove non-specific binding.
-
-
Kinase Reaction:
-
Resuspend the beads in 50 µL of kinase buffer containing 1-2 µg of ATF-2 substrate.
-
Add this compound or vehicle control at desired concentrations.
-
Initiate the reaction by adding ATP to a final concentration of 200 µM.
-
Incubate for 30 minutes at 30°C with gentle agitation.
-
-
Termination and Sample Preparation:
-
Terminate the reaction by adding 25 µL of 3X SDS sample buffer.
-
Boil the samples for 5 minutes and centrifuge to pellet the beads.
-
-
Western Blotting:
-
Load the supernatant onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the Phospho-ATF-2 (Thr71) antibody.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Caption: Workflow for the in vitro p38 kinase assay.
Western Blot for Phospho-MAPKAPK2 (p-MK2)
This protocol is for detecting the phosphorylation status of MK2 in cell lysates after treatment with this compound.
Materials:
-
Cell lysates prepared in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibody: Phospho-MAPKAPK-2 (Thr334) Rabbit mAb.[8]
-
Total MAPKAPK-2 antibody (for loading control).
-
HRP-conjugated anti-rabbit secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Sample Preparation:
-
Lyse cells and quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
-
Gel Electrophoresis and Transfer:
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against p-MK2 (Thr334) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
The membrane can be stripped and re-probed for total MAPKAPK-2 as a loading control.
-
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials:
-
Cells of interest.
-
96-well cell culture plates.
-
Complete cell culture medium.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
MTT Incubation:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Conclusion
This compound is a multifaceted kinase inhibitor with a complex mechanism of action. While initially characterized as a potent and selective inhibitor of p38 MAPK, its downstream effects on cytokine production and inflammation are well-documented. However, emerging evidence strongly suggests that its anticancer efficacy may be predominantly mediated through the inhibition of EGFR signaling. This dual activity profile presents both opportunities and challenges for its clinical development. A thorough understanding of both the p38 MAPK and EGFR downstream signaling pathways is therefore essential for researchers and clinicians working to identify the patient populations most likely to benefit from this compound and to design rational combination therapies. The data and protocols presented in this guide offer a comprehensive resource for the continued investigation of this intriguing therapeutic agent.
References
- 1. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, this compound (LY2228820 Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of LY2228820 Dimesylate, a Potent and Selective Inhibitor of p38 MAPK with Antitumor Activity [ouci.dntb.gov.ua]
- 7. Inhibition of a lower-potency target drives the anti-cancer activity of a clinical p38 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-MAPKAPK-2 (Thr334) (27B7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Ralimetinib: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ralimetinib (LY2228820), a tri-substituted imidazole derivative, is an orally available small molecule inhibitor investigated primarily for its potential as an anti-cancer agent.[1] Initially developed by Eli Lilly and Company, its discovery and development have centered on the inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway, a key player in cellular responses to stress, inflammation, and oncogenesis.[2][3] This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, quantitative efficacy data, and the experimental methodologies employed in its characterization.
Discovery and Initial Characterization
This compound was identified as a potent and selective, ATP-competitive inhibitor of the α and β isoforms of p38 MAPK.[4][5] Preclinical studies demonstrated its ability to inhibit p38 MAPK signaling, leading to reduced production of pro-inflammatory and pro-angiogenic cytokines, and subsequent anti-tumor activity in various cancer models.[2][6][7] However, more recent research has indicated that the anti-cancer effects of this compound may be attributable to its off-target inhibition of the epidermal growth factor receptor (EGFR).[8][9]
Mechanism of Action
p38 MAPK Pathway Inhibition
The p38 MAPK pathway is activated by cellular stressors and inflammatory cytokines, leading to the phosphorylation of downstream substrates such as MAPK-activated protein kinase 2 (MAPKAPK2 or MK2) and heat shock protein 27 (HSP27).[6][7] This signaling cascade plays a crucial role in tumor progression by promoting cell survival, angiogenesis, and metastasis.[1][2] this compound competitively binds to the ATP-binding site of p38 MAPKα and p38 MAPKβ, inhibiting their kinase activity.[2] This leads to a reduction in the phosphorylation of downstream effectors, thereby mitigating the pro-tumorigenic effects of the pathway.[5]
EGFR Pathway Inhibition
Recent evidence suggests that this compound's anti-proliferative activity in cancer cells correlates more strongly with EGFR inhibition than with p38 MAPK inhibition.[9] this compound has been shown to inhibit the kinase activity of wild-type and mutant EGFR, leading to decreased autophosphorylation and reduced signaling through downstream pathways like the ERK cascade.[9]
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Kinase and Cellular Inhibition
| Target/Assay | IC50 (nM) | Cell Line/System | Reference |
| p38 MAPKα | 5.3 | Cell-free | [4] |
| p38 MAPKβ | 3.2 | Cell-free | [4] |
| p38 MAPKα | 7 | Cell-free | [6] |
| pMK2 Phosphorylation | 34.3 | RAW 264.7 cells | [6] |
| pMK2 Phosphorylation | 9.8 (inhibition at) | HeLa cells | [5] |
| TNFα Secretion | 5.2 | Murine peritoneal macrophages | [6] |
| CXCL8 Secretion | 144.9 | A549 cells | [5] |
| Wild-type EGFR | 180 | Cell-free | [9] |
| EGFR-G719C | 11 | Cell-free | [9] |
| EGFR-L858R | 174 | Cell-free | [9] |
Table 2: In Vivo Tumor Growth Inhibition
| Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| B16-F10 Melanoma (lung metastases) | 30 mg/kg, p.o., 4 days on/3 days off | Significant reduction in lung metastases | [5] |
| OPM-2 Myeloma Xenograft | 30 mg/kg, p.o., twice daily | Significant | [10] |
| MDA-MB-468 Breast Cancer Xenograft | 30 mg/kg, p.o., twice daily | Significant | [10] |
Experimental Protocols
In Vitro p38 MAPK Kinase Assay
A standard filter binding protocol was utilized to determine the inhibitory activity of this compound on recombinant human p38α.[6] The assay mixture contained ATP[γ-33P] and an EGFR 21-mer peptide as substrates. The reaction was initiated by the addition of the enzyme and incubated at room temperature. The reaction was then stopped, and the mixture was transferred to a filter plate to capture the phosphorylated substrate. After washing, the radioactivity on the filter was measured using a scintillation counter to determine the extent of kinase activity.
Cellular pMK2 Phosphorylation Assay
To assess the intracellular activity of this compound, its effect on the phosphorylation of the p38 MAPK substrate, MK2, was measured.[5][6] RAW 264.7 or HeLa cells were pre-treated with varying concentrations of this compound followed by stimulation with anisomycin to activate the p38 MAPK pathway.[5][6] Cell lysates were then prepared and subjected to Western blot analysis using an antibody specific for phosphorylated MK2 (pMK2) at Thr334.[5][6]
In Vivo Tumor Xenograft Studies
Animal models were used to evaluate the in vivo efficacy of this compound. For example, in the MDA-MB-468 breast cancer model, tumor cells were subcutaneously implanted into nude mice.[10] Once tumors reached a specified size, mice were randomized into vehicle control and treatment groups. This compound was administered orally at a specified dose and schedule.[10] Tumor volumes were measured regularly to assess tumor growth inhibition. At the end of the study, tumors could be excised for pharmacodynamic analysis, such as Western blotting for pMK2.[10]
Clinical Development
Phase I First-in-Human Trial
A first-in-human, open-label, dose-escalation Phase I study (NCT00794828) was conducted in patients with advanced cancer.[2][11] The study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound as a single agent and in combination with tamoxifen.[2][11]
Table 3: Phase I Trial (Single Agent) Key Findings
| Parameter | Result | Reference |
| Number of Patients | 89 | [11] |
| Dose Levels | 10, 20, 40, 65, 90, 120, 160, 200, 300, 420, 560 mg (every 12 hours) | [11] |
| Maximum Tolerated Dose (MTD) | 420 mg (initially), reduced to 300 mg | [12] |
| Recommended Phase II Dose | 300 mg every 12 hours | [2][11] |
| Most Common Adverse Events | Rash, fatigue, nausea, constipation, pruritus, vomiting | [2][11] |
| Objective Response | No complete or partial responses | [2][11] |
| Stable Disease | 19 patients (21.3%) | [2][11] |
| Median Duration of Stable Disease | 3.7 months | [2][11] |
Pharmacokinetic analyses showed that plasma exposure (Cmax and AUC) of this compound increased in a dose-dependent manner.[2][11] Pharmacodynamic assessments demonstrated that a single dose of this compound inhibited p38 MAPK-induced phosphorylation of MAPKAP-K2 in peripheral blood mononuclear cells.[2][11]
Further Clinical Investigations
This compound has been evaluated in other clinical settings, including a Phase 1b/2 trial in combination with gemcitabine and carboplatin for recurrent platinum-sensitive ovarian cancer (NCT01663857).[13] In this study, the addition of this compound resulted in a modest improvement in progression-free survival.[13] Another Phase 1 trial investigated this compound with radiotherapy and temozolomide in newly diagnosed glioblastoma (NCT02364206), establishing a maximum tolerated dose of 100 mg every 12 hours for this combination.[14]
Conclusion
This compound has a well-documented history as a potent inhibitor of p38 MAPK, with demonstrated preclinical anti-tumor activity. Its clinical development has established a manageable safety profile and recommended dosing for further studies. However, the recent discovery of its significant off-target activity against EGFR adds a layer of complexity to its mechanism of action and potential clinical applications. This dual activity may offer therapeutic advantages in certain contexts but also necessitates a re-evaluation of its development strategy. Future research should aim to delineate the relative contributions of p38 MAPK and EGFR inhibition to its clinical effects and to identify patient populations most likely to benefit from this unique pharmacological profile.
References
- 1. This compound | C24H29FN6 | CID 11539025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound - Eli Lilly and Company - AdisInsight [adisinsight.springer.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. LY2228820 dimesylate, a selective inhibitor of p38 mitogen-activated protein kinase, reduces angiogenic endothelial cord formation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Inhibition of a lower-potency target drives the anti-cancer activity of a clinical p38 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, this compound (LY2228820 Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A randomized, double-blind, placebo-controlled phase 1b/2 study of this compound, a p38 MAPK inhibitor, plus gemcitabine and carboplatin versus gemcitabine and carboplatin for women with recurrent platinum-sensitive ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase 1 trial of this compound (LY2228820) with radiotherapy plus concomitant temozolomide in the treatment of newly diagnosed glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Pharmacology of Ralimetinib: A Technical Guide to its Primary Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ralimetinib (also known as LY2228820) is a potent and selective, orally bioavailable small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway plays a crucial role in cellular responses to inflammatory cytokines and environmental stress, and its dysregulation has been implicated in a variety of diseases, including cancer.[2][3] This technical guide provides an in-depth overview of the in vitro studies that have characterized the primary targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visualizations of the associated signaling pathways. While historically recognized as a p38 MAPK inhibitor, recent evidence has also pointed to the epidermal growth factor receptor (EGFR) as a functionally important target, a finding that is also explored herein.[4][5]
Primary Targets and In Vitro Potency
This compound primarily targets the α and β isoforms of p38 MAPK.[6][7] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its downstream substrates.[6][7]
Quantitative Inhibition Data
The in vitro potency of this compound against its primary targets and its effects on downstream cellular events have been quantified in various assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant metrics.
| Target | Assay Type | IC50 (nM) | Reference |
| p38 MAPK α | Cell-free kinase assay | 5.3 | [6][7] |
| p38 MAPK β | Cell-free kinase assay | 3.2 | [6][7] |
| p38α | Cell-free kinase assay | 7 | [8] |
| Phospho-MAPKAPK-2 (pMK2) | RAW 264.7 cells | 34.3 | [8][9] |
| TNFα formation | LPS-stimulated murine peritoneal macrophages | 5.2 | [8][9] |
Table 1: In vitro inhibitory activity of this compound against p38 MAPK and downstream effectors.
Recent studies have also investigated the activity of this compound against EGFR, suggesting that its anticancer effects may be driven by inhibition of this receptor, despite a lower potency compared to p38 MAPK.[4][5]
| Target | Assay Type | IC50 (nM) | Note | Reference |
| EGFR | In vitro kinase assay | >30-fold less potent than against p38α | The anticancer activity is suggested to be driven by EGFR inhibition. | [4][10] |
Table 2: In vitro inhibitory activity of this compound against EGFR.
Signaling Pathways
This compound exerts its effects by modulating the p38 MAPK signaling cascade. This pathway is a key regulator of cytokine production and inflammatory responses.
p38 MAPK Signaling Pathway
The canonical p38 MAPK pathway is initiated by various extracellular stimuli, leading to the activation of upstream kinases that in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates a range of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK2 or MK2) and transcription factors, ultimately leading to the production of pro-inflammatory cytokines such as TNFα and IL-6.[2][3]
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections detail the methodologies for key in vitro experiments used to characterize this compound.
p38 MAPK Kinase Assay (Cell-Free)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified p38 MAPK isoforms.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human p38α or p38β is used as the enzyme source. A specific peptide substrate, such as EGFR 21-mer, and [γ-³³P]ATP are prepared in a kinase reaction buffer.[8]
-
Compound Incubation: this compound at various concentrations is pre-incubated with the p38 MAPK enzyme.
-
Kinase Reaction Initiation: The kinase reaction is initiated by the addition of the peptide substrate and [γ-³³P]ATP.
-
Reaction Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³³P]ATP, typically using a filter binding protocol.[8] The amount of incorporated radioactivity, corresponding to kinase activity, is measured using a scintillation counter.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cellular Assay for p38 MAPK Activity (Phospho-MAPKAPK-2 Detection)
This cell-based assay measures the inhibition of p38 MAPK activity within a cellular context by quantifying the phosphorylation of its direct downstream substrate, MAPKAPK-2 (MK2).
Protocol:
-
Cell Culture and Treatment: A suitable cell line, such as RAW 264.7 murine macrophages, is cultured.[8][9] The cells are pre-treated with varying concentrations of this compound.
-
Stimulation: The p38 MAPK pathway is activated by stimulating the cells with an agent like anisomycin or lipopolysaccharide (LPS).[8][11]
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.
-
Western Blotting or ELISA: The levels of phosphorylated MK2 (pMK2) are detected using a specific antibody that recognizes the phosphorylated threonine 334 residue.[8][9] Total MK2 levels are also measured as a loading control.
-
Data Analysis: The inhibition of MK2 phosphorylation is quantified, and IC50 values are determined.
Caption: Experimental workflow for the cellular p38 MAPK activity assay.
TNFα Inhibition Assay
This assay assesses the functional consequence of p38 MAPK inhibition by measuring the reduction in the production of the pro-inflammatory cytokine TNFα.
Protocol:
-
Cell Culture: Murine peritoneal macrophages are harvested and cultured.[8][9]
-
Compound Treatment: The cells are treated with different concentrations of this compound.
-
LPS Stimulation: TNFα production is induced by stimulating the cells with lipopolysaccharide (LPS).[8][9]
-
Supernatant Collection: The cell culture supernatant is collected after an appropriate incubation period.
-
TNFα Quantification: The concentration of TNFα in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of TNFα inhibition is calculated for each this compound concentration, and the IC50 value is determined.
Conclusion
In vitro studies have robustly characterized this compound as a potent and selective inhibitor of p38 MAPK α and β. The quantitative data from cell-free and cell-based assays consistently demonstrate its ability to engage its primary targets and modulate downstream signaling events, leading to a functional reduction in pro-inflammatory cytokine production. The recent identification of EGFR as a potential mediator of its anticancer effects adds a new dimension to its mechanism of action and warrants further investigation. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the pharmacology of this compound and similar p38 MAPK inhibitors.
References
- 1. This compound | C24H29FN6 | CID 11539025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. p38 Mitogen-Activated Protein Kinase Inhibition of Mesenchymal Transdifferentiated Tumor Cells in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of a lower potency target drives the anticancer activity of a clinical p38 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. lifetechindia.com [lifetechindia.com]
Ralimetinib's Inhibition of Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ralimetinib (also known as LY2228820) is a potent and selective, ATP-competitive small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha (α) and beta (β) isoforms. The p38 MAPK signaling pathway plays a critical role in regulating the production of pro-inflammatory and pro-angiogenic cytokines. By inhibiting p38 MAPK, this compound effectively downregulates the synthesis and secretion of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), which are implicated in the tumor microenvironment and various inflammatory diseases. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and workflows.
Mechanism of Action: Targeting the p38 MAPK Pathway
This compound exerts its inhibitory effect on cytokine production by targeting the p38 MAPK signaling cascade. This pathway is activated by a variety of extracellular stimuli, including stress, inflammatory cues (e.g., lipopolysaccharide - LPS), and other cytokines.[1]
Once activated, upstream kinases phosphorylate and activate p38 MAPK. Active p38 MAPK, in turn, phosphorylates a number of downstream substrates, most notably MAPK-activated protein kinase 2 (MAPKAPK-2 or MK2).[1] The phosphorylation of MK2 is a critical step, as activated MK2 regulates gene expression at both the transcriptional and post-transcriptional levels, leading to the production and secretion of inflammatory cytokines like TNF-α, IL-6, and IL-8.[1][2]
This compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of p38 MAPKα and p38 MAPKβ, preventing the phosphorylation of its downstream targets, including MK2.[1][3] This blockade of the signaling cascade effectively halts the production of these key cytokines.
Quantitative Data on Inhibitory Activity
The potency of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant metrics.
Table 1: In Vitro Kinase Inhibition
| Target | Substrate | Assay Type | IC50 (nM) | Reference |
| p38 MAPKα | EGFR peptide | 33P-ATP radiometric filter binding | 5.3 | [1][2] |
| p38 MAPKβ | EGFR peptide | 33P-ATP radiometric filter binding | 3.2 | [1][2] |
Table 2: Cell-Based Inhibition
| Target/Process | Cell Line | Stimulus | Assay Type | IC50 (nM) | Reference |
| p-MAPKAPK-2 (Thr334) | RAW264.7 macrophages | Anisomycin | Western Blot | 35.3 | [1] |
| TNF-α Secretion | Murine Peritoneal Macrophages | LPS/IFN-γ | ELISA | 6.3 | [1][2] |
| IL-8 (CXCL8) Secretion | A549 (NSCLC) | LPS | ELISA | 144.9 | [2] |
| IL-6 Secretion | Bone Marrow Stromal Cells | - | ELISA | Inhibition observed at 200-800 nM | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound's inhibitory activity.
In Vitro p38 MAPKα/β Kinase Assay
This protocol is a representative method for determining the IC50 of this compound against p38 MAPKα and p38 MAPKβ based on a radiometric filter binding assay.[2][5]
Objective: To quantify the direct inhibitory effect of this compound on the enzymatic activity of recombinant p38 MAPKα and p38 MAPKβ.
Materials:
-
Recombinant human p38 MAPKα or p38 MAPKβ enzyme
-
p38 Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
EGFR 21-mer peptide substrate (KRELVEPLTPSGEAPNQALLR)
-
[γ-33P]ATP
-
This compound stock solution (in DMSO)
-
96-well filter plates (e.g., Millipore MAPH plates)
-
Scintillation counter
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in p38 Kinase Buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Prepare a substrate/ATP master mix in p38 Kinase Buffer containing the EGFR peptide substrate and [γ-33P]ATP.
-
-
Kinase Reaction:
-
To each well of a 96-well plate, add the diluted this compound or vehicle (DMSO control).
-
Add the recombinant p38 MAPKα or p38 MAPKβ enzyme to each well.
-
Initiate the kinase reaction by adding the substrate/ATP master mix.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Stopping the Reaction and Filtration:
-
Stop the reaction by adding an equal volume of phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
-
Quantification:
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Western Blot for Phospho-MAPKAPK-2 (p-MK2) Inhibition
This protocol describes a representative method for assessing the cellular activity of this compound by measuring the inhibition of p38 MAPK-mediated phosphorylation of its substrate, MK2.[1][2]
Objective: To determine the IC50 of this compound for the inhibition of MK2 phosphorylation in a cellular context.
Materials:
-
HeLa cells or RAW264.7 macrophages
-
Cell culture medium and supplements
-
Anisomycin (p38 MAPK activator)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-MAPKAPK-2 (Thr334), Rabbit anti-total MAPKAPK-2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and grow to 80-90% confluency.
-
Pre-treat cells with serial dilutions of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with a p38 MAPK activator, such as anisomycin (e.g., 10 µg/mL), for a short period (e.g., 30-45 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MAPKAPK-2 (Thr334) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total MAPKAPK-2 for loading control.
-
Quantify the band intensities. Normalize the p-MK2 signal to the total MK2 signal.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
-
Cytokine Secretion ELISA
This protocol provides a general framework for measuring the inhibitory effect of this compound on the secretion of cytokines like TNF-α from stimulated cells.[1][2]
Objective: To quantify the reduction in cytokine secretion from cells treated with this compound.
Materials:
-
Murine peritoneal macrophages or other relevant cell line (e.g., A549)
-
Cell culture medium
-
Lipopolysaccharide (LPS) and/or Interferon-gamma (IFN-γ)
-
This compound stock solution (in DMSO)
-
Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IL-8)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate.
-
Pre-treat the cells with serial dilutions of this compound or vehicle for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) or a combination of LPS and IFN-γ to induce cytokine production.
-
Incubate for a sufficient period to allow for cytokine secretion (e.g., 4-24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cells or debris.
-
-
ELISA Procedure (following manufacturer's instructions):
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate.
-
Add the detection antibody and incubate.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.
-
Wash the plate.
-
Add the substrate solution and incubate for color development.
-
Stop the reaction with the stop solution.
-
-
Measurement and Analysis:
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of the cytokine in each sample from the standard curve.
-
Determine the percentage of inhibition of cytokine secretion for each this compound concentration and calculate the IC50 value.
-
Conclusion
This compound is a well-characterized inhibitor of p38 MAPKα and p38 MAPKβ that demonstrates potent activity in downregulating the production of key inflammatory and pro-angiogenic cytokines. Its mechanism of action, centered on the inhibition of MAPKAPK-2 phosphorylation, has been confirmed through rigorous in vitro and cell-based assays. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on p38 MAPK inhibitors and the modulation of cytokine signaling pathways. The continued investigation of this compound and similar molecules holds promise for the development of new therapeutic strategies for cancer and inflammatory diseases.
References
- 1. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of LY2228820 Dimesylate, a Potent and Selective Inhibitor of p38 MAPK with Antitumor Activity | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Ralimetinib's Impact on Cell Proliferation and Apoptosis: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the p38 mitogen-activated protein kinase (MAPK) inhibitor, Ralimetinib (LY2228820), focusing on its effects on cell proliferation and apoptosis. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of this compound.
Introduction
This compound is an orally available, potent, and selective inhibitor of the α and β isoforms of p38 MAPK.[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to external stress and is frequently dysregulated in various cancers, playing a significant role in tumor cell proliferation, survival, and inflammation.[1] By targeting p38 MAPK, this compound has demonstrated potential as an antineoplastic agent, primarily by modulating cell cycle progression and inducing apoptosis. This guide summarizes the available quantitative data on its activity, details the experimental protocols used for its evaluation, and visualizes the core signaling pathways and experimental workflows.
Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway
This compound functions as an ATP-competitive inhibitor of p38 MAPKα and p38 MAPKβ.[2] This inhibition prevents the phosphorylation of downstream substrates, most notably MAPK-activated protein kinase 2 (MAPKAPK2 or MK2) and heat shock protein 27 (HSP27).[2][3] The activation of these downstream effectors is crucial for the expression of pro-inflammatory cytokines and for mediating cellular survival signals. By blocking this cascade, this compound effectively curtails these processes, leading to a reduction in cell proliferation and the induction of programmed cell death (apoptosis).[3]
Signaling Pathway Diagram
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Quantitative Data on this compound's Activity
The following tables summarize the key quantitative data regarding the inhibitory effects of this compound on its direct targets and its impact on cancer cell lines, primarily in synergistic combinations.
Table 1: Inhibitory Activity of this compound on p38 MAPK and Downstream Targets
| Target | Assay System | IC50 (nM) | Reference |
| p38 MAPKα | Cell-free | 5.3 | [1] |
| p38 MAPKβ | Cell-free | 3.2 | [1] |
| p-MAPKAPK2 (p-MK2) | RAW 264.7 cells | 34.3 | [2][3] |
| TNF-α production | LPS-stimulated murine macrophages | 5.2 | [3] |
Table 2: Effect of this compound on Cell Proliferation and Apoptosis (in combination with other agents)
| Cell Line | Combination Agent | This compound Concentration | Effect | Quantitative Measure | Reference |
| Bads-200 (MDR) | Paclitaxel (500 nM) | 2 µM | Increased Apoptosis | 21.57% (vs. 6.23% for Paclitaxel alone) | [4] |
| Bads-200 (MDR) | Vinorelbine (500 nM) | 2 µM | Increased Apoptosis | 19.63% (vs. 5.90% for Vinorelbine alone) | [4] |
| Bads-200 (MDR) | Paclitaxel | 2 µM | Increased Cytotoxicity | IC50 decreased from 1501 nM to 420.7 nM | [4] |
| MM.1S | Bortezomib | 200-400 nM | Enhanced Cytotoxicity & Apoptosis | Data not specified | [3] |
Note: As a single agent, this compound did not show significant growth inhibition in MM.1S multiple myeloma cells.[3]
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (and/or combination agents) and incubate for the desired period (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound (and/or combination agents) for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for Apoptosis Markers (e.g., Cleaved Caspase-3)
Western blotting is used to detect specific proteins in a sample. The cleavage of caspase-3 is a hallmark of apoptosis.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Experimental Workflow: Cell Viability and Apoptosis Assays
Caption: Workflow for assessing this compound's effect on cell viability and apoptosis.
Conclusion
This compound effectively inhibits the p38 MAPK pathway, leading to downstream effects that can suppress cancer cell proliferation and induce apoptosis. While its efficacy as a single agent may be limited in certain contexts, it shows significant promise in combination therapies, enhancing the cytotoxic effects of other anti-cancer drugs. The data and protocols presented in this guide provide a comprehensive resource for researchers working to further elucidate the therapeutic potential of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. LY2228820 induces synergistic anti-cancer effects with anti-microtubule chemotherapeutic agents independent of P-glycoprotein in multidrug resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ralimetinib in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ralimetinib (also known as LY2228820) is a potent and selective, ATP-competitive small-molecule inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK), with particular activity against the α and β isoforms.[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines, and environmental stress and is implicated in tumor growth, invasion, and metastasis.[1][3] Activation of p38 MAPK leads to the phosphorylation of downstream substrates such as MAPK-activated protein kinase 2 (MAPKAPK-2 or MK2), which in turn regulates the production of pro-inflammatory cytokines like TNF-α and IL-6.[3][4] By inhibiting p38 MAPK, this compound blocks these downstream effects, making it a valuable tool for studying the role of the p38 MAPK pathway in various cellular processes, particularly in oncology research.[1] Recent evidence has also suggested that the anticancer effects of this compound may be attributed to the inhibition of the Epidermal Growth Factor Receptor (EGFR).[5][6]
Data Presentation
The following table summarizes the in vitro inhibitory activity of this compound from various studies.
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| p38α MAPK | Cell-free assay | 5.3 nM | [2] |
| p38β MAPK | Cell-free assay | 3.2 nM | [2] |
| p38α MAPK | Cell-free assay | 7 nM | [4] |
| phospho-MAPKAPK-2 (pMK2) | RAW 264.7 cells | 34.3 nM | [4] |
| LPS-induced TNFα formation | Murine peritoneal macrophages | 5.2 nM | [4] |
| Antiviral effect (SARS-CoV-2) | In vitro | 873 nM | [5] |
Signaling Pathway
The diagram below illustrates the simplified p38 MAPK signaling pathway and the point of inhibition by this compound. External stimuli activate upstream kinases, which in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates downstream targets, including MAPKAPK-2, leading to various cellular responses.
Experimental Protocols
Here are detailed protocols for key experiments to assess the cellular effects of this compound.
This protocol is to determine the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
This compound stock solution (dissolved in DMSO)[4]
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[7]
-
Solubilization solution (for MTT)[7]
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be less than 0.1%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[4]
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7] Afterwards, add 100 µL of solubilization solution and mix thoroughly to dissolve the formazan crystals.[7]
-
For MTS: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[7]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control). Express the results as a percentage of the vehicle-treated control. Calculate the IC50 value, the concentration of this compound that causes 50% inhibition of cell viability.[9]
This protocol is to assess the inhibitory effect of this compound on the phosphorylation of downstream targets of p38 MAPK, such as MAPKAPK-2 (MK2) or HSP27.[4]
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[10]
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MAPKAPK-2 (Thr334), anti-MAPKAPK-2, anti-phospho-HSP27, anti-HSP27, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 1-24 hours). A positive control can be included by stimulating the p38 MAPK pathway with anisomycin or LPS.[4][11]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.[10] Transfer the proteins to a PVDF or nitrocellulose membrane.[12][13]
-
Immunoblotting:
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
This protocol is to directly measure the inhibitory activity of this compound on p38 MAPK in a cell-free system.[4]
Materials:
-
Recombinant active p38α or p38β kinase
-
Kinase substrate (e.g., EGFR 21-mer peptide or myelin basic protein)[4][11]
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer
-
This compound stock solution
-
Filter paper or other method for separating phosphorylated substrate
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the kinase substrate, and the recombinant p38 MAPK enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound or DMSO (vehicle control) to the reaction tubes.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.[14]
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).[14]
-
Stop Reaction: Terminate the reaction, for example, by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto filter paper.[15]
-
Quantification: Wash the filter paper to remove unincorporated ATP. Measure the amount of incorporated radiolabel in the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 value of this compound.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based cancer study.
References
- 1. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, this compound (LY2228820 Dimesylate), in Patients with Advanced Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. lifetechindia.com [lifetechindia.com]
- 12. nacalai.com [nacalai.com]
- 13. A protocol for rapid western-blot: shorten the time to 1-3 hours [protocols.io]
- 14. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blossombio.com [blossombio.com]
Application Notes and Protocols for LY2228820 (Ralimetinib) in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2228820, also known as Ralimetinib, is a potent and selective, ATP-competitive inhibitor of the α and β isoforms of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[3] In the context of cancer, this pathway is implicated in tumor growth, invasion, metastasis, and drug resistance.[1] LY2228820 exerts its anti-tumor effects by inhibiting p38 MAPK, which leads to the downregulation of pro-inflammatory and pro-angiogenic cytokines and the inhibition of downstream signaling cascades that promote cancer cell survival and proliferation.[1] Specifically, LY2228820 has been shown to inhibit the phosphorylation of MAPKAP-K2 (MK2), a direct substrate of p38 MAPK.
Mechanism of Action: p38 MAPK Signaling Pathway
The p38 MAPK pathway is activated by a variety of extracellular stimuli, including growth factors, inflammatory cytokines (e.g., TNF-α, IL-1β), and cellular stress. This activation triggers a phosphorylation cascade that ultimately leads to the activation of p38 MAPK. Activated p38 MAPK then phosphorylates downstream targets, including transcription factors and other kinases like MK2. This signaling cascade results in the increased expression and secretion of various cytokines and growth factors that contribute to the tumor microenvironment, including VEGF, bFGF, EGF, IL-6, and IL-8.[4][5] LY2228820 acts by blocking the kinase activity of p38α and p38β, thereby preventing the phosphorylation of its downstream effectors and suppressing the production of these key signaling molecules.
Caption: p38 MAPK signaling cascade and the inhibitory action of LY2228820.
Applications in In Vivo Mouse Models
LY2228820 has demonstrated significant anti-tumor activity in a variety of preclinical mouse models of human cancer. The primary route of administration in these studies is oral (p.o.).
Summary of Dosages and Efficacy in Mouse Xenograft Models
| Tumor Type | Mouse Strain | Dosage and Schedule | Efficacy | Reference |
| Non-Small Cell Lung Cancer (A549) | Nude | 20 mg/kg, p.o., three times a day | Significant tumor growth inhibition | [6] |
| Ovarian Cancer (A2780) | Nude | 10 mg/kg, p.o., three times a day (4 days on/3 days off) | Significant tumor growth inhibition | [6] |
| Glioma (U-87MG) | Nude | 14.7 mg/kg, p.o., twice a day | Significant tumor growth inhibition | [6] |
| Myeloma (OPM-2) | Nude | 30 mg/kg, p.o., twice a day | Significant tumor growth inhibition | [6] |
| Breast Cancer (MDA-MB-468) | Nude | 30 mg/kg, p.o., twice a day | Significant tumor growth inhibition | [6] |
| Melanoma (B16-F10 Syngeneic) | C57BL/6 | 10 or 30 mg/kg, p.o. (4 days on/3 days off) | Significant reduction in lung metastases at 30 mg/kg | [7] |
| Angiogenesis (Matrigel Plug Assay) | Athymic Nude | 20 and 40 mg/kg, p.o., three times a day | Reduced hemoglobin content in the plug | [4] |
| Angiogenesis (VEGF-A Ear Assay) | N/A | 30 mg/kg, p.o., twice a day | Decreased VEGF-A-stimulated vascularization | [4] |
Detailed Protocols
Protocol 1: Evaluation of LY2228820 in a Subcutaneous Xenograft Mouse Model
This protocol outlines the general procedure for assessing the efficacy of LY2228820 in a subcutaneous tumor xenograft model.
1. Cell Culture and Implantation:
- Culture human cancer cells (e.g., A549, U-87MG) under standard conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., serum-free medium or a mixture with Matrigel).
- Subcutaneously inject the cell suspension (typically 1 x 106 to 1 x 107 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).
2. Tumor Growth Monitoring and Animal Grouping:
- Allow tumors to grow to a palpable size (e.g., 100-200 mm3).
- Measure tumor dimensions with calipers regularly (e.g., twice a week). Calculate tumor volume using the formula: (Length x Width2) / 2.
- Randomize mice into treatment and control groups with comparable mean tumor volumes.
3. Formulation and Administration of LY2228820:
- Prepare the vehicle control solution. A commonly used vehicle is HEC-Tween (hydroxyethyl cellulose/Tween 80)[4].
- Formulate LY2228820 in the vehicle at the desired concentrations.
- Administer LY2228820 or vehicle orally (p.o.) to the respective groups according to the specified dosage and schedule (see table above).
4. Efficacy Assessment:
- Continue to monitor tumor growth and body weight throughout the study.
- At the end of the study, euthanize the mice and excise the tumors.
- Measure the final tumor volume and weight.
- Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.
5. Pharmacodynamic Analysis (Optional):
At specified time points after the final dose, collect tumors and/or peripheral blood mononuclear cells (PBMCs).
Prepare tissue lysates or isolate PBMCs.
Analyze the phosphorylation status of p38 MAPK downstream targets, such as MK2, by Western blotting or ELISA to confirm target engagement.[7]
Caption: A typical workflow for evaluating LY2228820 in a mouse xenograft model.
Protocol 2: Pharmacodynamic Analysis of p-MK2 Inhibition in Tumors
This protocol describes the assessment of target engagement by measuring the inhibition of phospho-MK2 (p-MK2) in tumor tissue.
1. Animal Dosing and Sample Collection:
- Implant tumor cells in mice as described in Protocol 1.
- Once tumors reach a suitable size (e.g., ~200 mm3), administer a single oral dose of LY2228820 or vehicle.[6]
- At various time points post-dose (e.g., 2, 4, 8, 24 hours), euthanize the mice and excise the tumors.[7]
- Snap-freeze the tumors in liquid nitrogen and store at -80°C until analysis.
2. Tumor Homogenization and Protein Extraction:
- Homogenize the frozen tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
3. Western Blot Analysis:
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with primary antibodies specific for phospho-MK2 (e.g., p-Thr334) and total MK2. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Densitometry and Data Analysis:
- Quantify the band intensities for p-MK2 and total MK2 using densitometry software.
- Normalize the p-MK2 signal to the total MK2 signal for each sample.
- Calculate the percent inhibition of p-MK2 in the LY2228820-treated groups relative to the vehicle-treated control group.
Data Interpretation and Considerations
-
Dose-Response: Efficacy and target inhibition are generally dose-dependent. It is recommended to test a range of doses to determine the optimal therapeutic window.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The duration of target inhibition should be correlated with the dosing schedule to maintain therapeutic drug concentrations. In mice, significant inhibition of p-MK2 was observed for approximately 4 to 8 hours after a single 10 mg/kg oral dose.[1][7]
-
Toxicity: Monitor animals for signs of toxicity, including weight loss, changes in behavior, and other adverse effects.
-
Combination Therapies: LY2228820 has been investigated in combination with other anti-cancer agents, which may enhance its therapeutic effect.[8]
These application notes and protocols provide a comprehensive guide for the use of LY2228820 in preclinical mouse models. Adherence to these methodologies will facilitate the generation of robust and reproducible data for the evaluation of this p38 MAPK inhibitor.
References
- 1. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. p38 Mitogen-Activated Protein Kinase Inhibition of Mesenchymal Transdifferentiated Tumor Cells in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LY2228820 Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LY2228820 dimesylate, a selective inhibitor of p38 mitogen-activated protein kinase, reduces angiogenic endothelial cord formation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A first-in-human phase I study of the oral p38 MAPK inhibitor LY2228820 dimesylate in patients with advanced cancer. - ASCO [asco.org]
Application Notes and Protocols for Western Blot Analysis of Phospho-MK2 Following Ralimetinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ralimetinib (also known as LY2228820) is a potent and selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha (α) and beta (β) isoforms.[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in cell differentiation, apoptosis, and cytokine production.[3] One of the key downstream substrates of p38 MAPK is MAPK-activated protein kinase 2 (MK2). The phosphorylation of MK2 at Threonine 334 (p-MK2) is a direct indicator of p38 MAPK activity.[1][4]
This compound has been shown to selectively inhibit the phosphorylation of MK2 without affecting the phosphorylation of p38 MAPK itself, or other kinases such as JNK and ERK1/2.[2] This makes the analysis of p-MK2 levels by Western blot a reliable method for assessing the pharmacodynamic activity of this compound in both in vitro and in vivo models. These application notes provide a detailed protocol for the Western blot analysis of p-MK2 in cell lysates after treatment with this compound.
Data Presentation
The inhibitory effect of this compound on p38 MAPK and downstream MK2 phosphorylation has been quantified in various studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Cell Line / System | IC50 Value | Reference |
| p38α MAPK | Cell-free kinase assay | Recombinant human p38α | 7 nM | [1] |
| p38α MAPK | Cell-free kinase assay | - | 5.3 nM | [2] |
| p38β MAPK | Cell-free kinase assay | - | 3.2 nM | [2] |
| Phospho-MK2 (p-MK2) | Cell-based Western blot | RAW 264.7 cells | 34.3 nM | [1] |
| TNFα formation | Cell-based assay | Murine peritoneal macrophages | 5.2 nM | [1] |
Table 2: In Vivo and Ex Vivo Efficacy of this compound
| Model System | Parameter | Effective Dose | Reference |
| B16-F10 melanoma mouse model | Tumor p-MK2 inhibition (TED50) | 1.95 mg/kg | |
| B16-F10 melanoma mouse model | Tumor p-MK2 inhibition (TED70) | 11.17 mg/kg | |
| Mouse peripheral blood mononuclear cells (PBMCs) | MK2 phosphorylation inhibition (TED50) | 1.01 mg/kg | |
| Human peripheral blood mononuclear cells (PBMCs) | MK2 phosphorylation inhibition (IC50) | 0.12 µM |
IC50: Half-maximal inhibitory concentration. TED50/70: Threshold effective dose for 50% or 70% inhibition.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided.
Caption: this compound inhibits p38 MAPK, preventing the phosphorylation of MK2.
Caption: Workflow for Western blot analysis of p-MK2.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to determine the levels of phosphorylated MK2 (p-MK2) in cultured cells following treatment with this compound.
Materials and Reagents
-
Cell Line: A suitable cell line that expresses the p38/MK2 pathway (e.g., RAW 264.7, HeLa, THP-1).
-
This compound (LY2228820): Prepare stock solutions in DMSO.
-
Stimulant: Anisomycin or Lipopolysaccharide (LPS) to activate the p38 MAPK pathway.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA or Bradford protein assay kit.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Transfer Membranes: PVDF or nitrocellulose membranes.
-
Transfer Buffer: Tris-glycine buffer with 20% methanol.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). For phospho-proteins, BSA is generally preferred over non-fat dry milk to reduce background.
-
Primary Antibodies:
-
Rabbit anti-phospho-MK2 (Thr334) antibody.
-
Rabbit anti-MK2 antibody (for total MK2).
-
Mouse or Rabbit anti-GAPDH or β-actin antibody (as a loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) substrate.
-
Imaging System: Chemiluminescence imager.
Procedure
-
Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. The following day, replace the medium with fresh, serum-free medium for a few hours before treatment. c. Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours. d. Stimulate the cells with a p38 MAPK activator (e.g., 10 µg/mL anisomycin for 30 minutes or 1 µg/mL LPS for 30 minutes) to induce MK2 phosphorylation.
-
Cell Lysis: a. After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each plate. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions. b. Normalize the protein concentrations of all samples with lysis buffer.
-
Sample Preparation and SDS-PAGE: a. Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer. b. Heat the samples at 95-100°C for 5-10 minutes. c. Load the denatured protein samples and a molecular weight marker onto a polyacrylamide gel. d. Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency. Destain with TBST.
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against p-MK2 (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined experimentally. c. The next day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane. b. Capture the chemiluminescent signal using an appropriate imaging system. c. To analyze total MK2 and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies, followed by the appropriate secondary antibodies and detection. Alternatively, run parallel gels for each antibody. d. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-MK2 signal to the total MK2 signal and/or the loading control (GAPDH or β-actin).
By following these protocols, researchers can effectively utilize Western blotting to quantify the dose-dependent inhibition of MK2 phosphorylation by this compound, providing valuable insights into the drug's mechanism of action and its efficacy in modulating the p38 MAPK signaling pathway.
References
Application Notes and Protocols for Determining Ralimetinib Cytotoxicity using an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ralimetinib (also known as LY2228820) is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) α and β isoforms, with IC50 values of 5.3 nM and 3.2 nM, respectively.[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and stress, and its aberrant activation is implicated in the progression of various cancers.[2][3] this compound exerts its effects by competitively binding to the ATP-binding site of p38 MAPK, thereby inhibiting its kinase activity.[2] This inhibition prevents the phosphorylation of downstream targets, such as MAPKAP-K2 (MK2) and HSP27, leading to the modulation of cytokine production and induction of apoptosis in cancer cells.[4][5][6]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[7] The assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT into purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living cells. This application note provides a detailed protocol for determining the cytotoxic effects of this compound on cancer cell lines using the MTT assay.
Key Experimental Data
The following tables summarize the inhibitory concentrations of this compound against its primary targets and its cytotoxic effects on various cell lines as determined by MTT and other viability assays.
| Target | IC50 | Assay Type | Reference |
| p38α MAPK | 5.3 nM | Cell-free kinase assay | [1] |
| p38β MAPK | 3.2 nM | Cell-free kinase assay | [1] |
| TNFα formation (in murine peritoneal macrophages) | 5.2 nM | Functional Assay | [4] |
| Cell Line | Cancer Type | IC50 | Assay Type | Reference |
| Caco-2 | Colorectal Adenocarcinoma | 0.87 µM | Cytotoxicity Assay | [5] |
| INA-6 | Multiple Myeloma | Not explicitly stated, but significant inhibition of p38 MAPK signaling observed at 200-800 nM | Kinase Assay | [4] |
| RPMI-8226 | Multiple Myeloma | Not explicitly stated, but significant inhibition of p38 MAPK signaling observed at 200-800 nM | Kinase Assay | [4] |
| U266 | Multiple Myeloma | Not explicitly stated, but significant inhibition of p38 MAPK signaling observed at 200-800 nM | Kinase Assay | [4] |
| MM.1S | Multiple Myeloma | This compound alone does not inhibit growth, but enhances bortezomib-induced cytotoxicity at 200-400 nM | Cytotoxicity and Apoptosis Assays | [5][8] |
| SCC-25 | Head and Neck Squamous Cell Carcinoma | Viability reduction observed with this compound treatment | MTT Assay | [9] |
| UPCI-SCC090 | Head and Neck Squamous Cell Carcinoma | Viability reduction observed with this compound treatment | MTT Assay | [9] |
Experimental Protocols
Materials
-
This compound (LY2228820 dimesylate)
-
Cancer cell lines (e.g., INA-6, RPMI-8226, U266, MM.1S, SCC-25, Caco-2)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution (for adherent cells)
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol for MTT Assay
1. Cell Seeding:
-
For adherent cells, harvest a sub-confluent culture using trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells. For suspension cells, directly collect cells from the culture flask.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cells to the desired seeding density (typically 1 x 10⁴ to 5 x 10⁴ cells/mL, but this should be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach (for adherent cells) and resume exponential growth.
2. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 10 µM is a good starting point for a dose-response curve). Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. For suspension cells, add the drug dilutions directly to the existing medium.
-
Return the plate to the incubator and incubate for the desired treatment period (typically 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well, including the blank and vehicle control wells.
-
Gently mix the plate and return it to the incubator for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
4. Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization. Alternatively, the plate can be placed on an orbital shaker for 10-15 minutes.
5. Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve.
-
The IC50 value (the concentration of this compound that inhibits 50% of cell viability) can be determined from the dose-response curve using non-linear regression analysis.
Visualization of Pathways and Workflows
This compound Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, this compound (LY2228820 Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Counting & Health Analysis [sigmaaldrich.com]
- 8. lifetechindia.com [lifetechindia.com]
- 9. p38 Mitogen-Activated Protein Kinase Inhibition of Mesenchymal Transdifferentiated Tumor Cells in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ralimetinib in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ralimetinib (also known as LY2228820) is a potent and selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK) isoforms α and β.[1][2][3] The p38 MAPK signaling pathway is activated in response to a variety of extracellular stimuli, including inflammatory cytokines, and cellular stress, and plays a critical role in regulating cellular processes such as inflammation, cell growth, and survival.[4][5] Dysregulation of this pathway is implicated in various diseases, including cancer.[4][5] this compound inhibits the kinase activity of p38 MAPK, thereby blocking the phosphorylation of downstream substrates like MAPK-activated protein kinase 2 (MAPKAPK2 or MK2).[1][2][6] These application notes provide detailed protocols for the solubilization of this compound and its use in common in vitro assays.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in both biochemical and cell-based assays. The following tables summarize key quantitative data.
Table 1: this compound Potency (IC₅₀)
| Target/Assay | IC₅₀ Value | Cell Line/System | Reference |
| p38α MAPK | 5.3 nM / 7 nM | Cell-free | [1][2][7] |
| p38β MAPK | 3.2 nM | Cell-free | [1][2] |
| p-MAPKAPK-2 (pMK2) Inhibition | 34.3 nM | RAW 264.7 cells | [2][7] |
| LPS-induced TNFα formation | 5.2 nM | Murine peritoneal macrophages | [2][7] |
| SARS-CoV-2 Induced Cytotoxicity | 0.87 µM (873 nM) | Caco-2 cells | [2][3] |
Table 2: this compound Solubility (Dimesylate Salt)
| Solvent | Concentration | Comments | Reference |
| DMSO | ≥ 61 mg/mL (99.55 mM) | May require sonication and warming to fully dissolve. | [8] |
| DMSO | 100 mg/mL (163.2 mM) | Use fresh DMSO as moisture can reduce solubility. | [7] |
| DMSO | 4 mg/mL (6.52 mM) | --- | [7] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting the p38 MAPK pathway. Environmental stress and inflammatory cytokines activate upstream kinases, which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream targets, including MAPKAPK2 (MK2), leading to a cascade of cellular responses. This compound competitively binds to the ATP-binding site of p38α and p38β, preventing the phosphorylation of its substrates.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Proper preparation of stock and working solutions is critical for obtaining reproducible results. DMSO is the recommended solvent for preparing high-concentration stock solutions.
Caption: Workflow for preparing this compound stock and working solutions.
Protocol for 10 mM Stock Solution:
-
Weighing: Accurately weigh out the desired amount of this compound dimesylate powder (Molecular Weight: 612.74 g/mol ).[7] For example, to make 1 mL of a 10 mM solution, weigh 6.13 mg.
-
Solubilization: Add the appropriate volume of high-purity, anhydrous DMSO. For 6.13 mg of powder, add 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly. If necessary, briefly sonicate in a water bath or warm gently (e.g., to 37°C) to ensure complete dissolution.[8] The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][8] Avoid repeated freeze-thaw cycles.[2]
Protocol for Working Solutions:
-
Thawing: On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution into complete cell culture medium to achieve the desired final concentrations for your assay.
-
Important Consideration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically ≤ 0.1%.[9] Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
General Workflow for In Vitro Cell-Based Assays
The following diagram illustrates a typical workflow for evaluating the effect of this compound on cultured cells.
Caption: General experimental workflow for in vitro cell-based assays with this compound.
Specific In Vitro Assay Protocols
A. Kinase Activity Assay (Cell-Free) This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified p38 MAPK.
-
Principle: Recombinant human p38α is incubated with a specific peptide substrate (e.g., EGFR 21-mer peptide) and ATP[γ-33P].[7] In the presence of an inhibitor like this compound, the incorporation of the radioactive phosphate group into the substrate is reduced.
-
Methodology:
-
Prepare a reaction mixture containing buffer, recombinant p38α enzyme, and varying concentrations of this compound or vehicle control.
-
Initiate the kinase reaction by adding the substrate peptide and ATP[γ-33P].
-
Incubate at 30°C for a defined period.
-
Stop the reaction and spot the mixture onto a filter membrane, which binds the phosphorylated peptide.
-
Wash the filter to remove unincorporated ATP[γ-33P].
-
Quantify the remaining radioactivity on the filter using a scintillation counter to determine the level of inhibition.
-
B. Western Blot for Downstream Target Phosphorylation This assay is used to confirm the inhibition of p38 signaling within cells by measuring the phosphorylation status of its direct substrates.
-
Principle: Cells are treated with this compound, often after stimulation with an activator of the p38 pathway (e.g., anisomycin, LPS), and then lysed.[7] The phosphorylation levels of p38 targets like MAPKAPK2 (pMK2) or HSP27 are detected using phospho-specific antibodies.[7]
-
Methodology:
-
Seed and culture cells as described in the general workflow.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (if necessary) to activate the p38 pathway.
-
Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies specific for phosphorylated MAPKAPK2 (e.g., p-MK2 Thr334) or total MAPKAPK2 as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
C. Cell Proliferation/Viability Assay (e.g., MTT) This assay assesses the effect of this compound on cell growth and survival.
-
Principle: The MTT assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for quantification.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a range of this compound concentrations and a vehicle control.
-
Incubate for the desired time (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
D. Apoptosis Assay (e.g., APO 2.7 Staining) This assay can determine if this compound induces apoptosis in cancer cells.[7]
-
Principle: The APO 2.7 antibody detects a mitochondrial membrane protein (7A6) that is exposed on the surface of cells undergoing apoptosis.[7]
-
Methodology:
-
Treat cells with this compound or vehicle control for a specified period.
-
Harvest the cells (including any floating cells in the supernatant).
-
Wash the cells with PBS.
-
Incubate the cells with the APO 2.7 reagent according to the manufacturer's protocol (e.g., for 20 minutes).[7]
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[7]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, this compound (LY2228820 Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. lifetechindia.com [lifetechindia.com]
- 9. By compound [wahoo.cns.umass.edu]
Application Notes and Protocols: Utilizing Ralimetinib in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and practical protocols for utilizing Ralimetinib, a potent p38 MAPK inhibitor, in combination with various chemotherapy agents. The information is intended to guide preclinical and clinical research efforts aimed at exploring synergistic anti-cancer effects and overcoming therapeutic resistance.
Introduction
This compound (also known as LY2228820) is a selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK) isoforms α and β, with IC50 values of 5.3 nM and 3.2 nM, respectively[1][2]. The p38 MAPK signaling pathway is a critical regulator of cellular responses to a variety of external and internal stimuli, including inflammatory cytokines, oxidative stress, and DNA damage induced by chemotherapy and radiation[3]. In the context of cancer, activation of the p38 MAPK pathway can promote cell survival, inflammation, and angiogenesis, thereby contributing to tumor progression and therapeutic resistance[3][4].
By inhibiting p38 MAPK, this compound can modulate the tumor microenvironment and enhance the cytotoxic effects of conventional chemotherapy agents[3]. Preclinical and clinical studies have explored the combination of this compound with various chemotherapeutics, including taxanes, platinum-based agents, and topoisomerase inhibitors, with the goal of improving treatment outcomes.
Data Presentation
Preclinical Data
The following table summarizes key preclinical findings for this compound (LY2228820) in combination with paclitaxel. While specific quantitative synergy data (e.g., Combination Index) for this compound with a broad range of chemotherapies is not extensively available in the public domain, the available data suggests a strong synergistic potential.
| Combination | Cell Line | Key Findings | Reference |
| This compound (2 µM) + Paclitaxel (500 nM) | Bads-200 (Multidrug-resistant) | Induced a comparable level of apoptosis to 2000 nM paclitaxel monotherapy. The combination significantly increased levels of p-MKK3, p-p38, and p-MK2 while completely inhibiting the phosphorylation of HSP27 at Ser78. | [1] |
Clinical Data
Clinical trials have evaluated the safety and efficacy of this compound in combination with standard-of-care chemotherapy in various cancer types.
| Trial Phase | Cancer Type | Combination Regimen | Key Efficacy/Safety Results | Reference |
| Phase 1b/2 | Recurrent Platinum-Sensitive Ovarian Cancer | This compound (200 mg Q12H) + Gemcitabine + Carboplatin | Median PFS: 10.3 months (this compound arm) vs. 7.9 months (Placebo arm). Median OS: 29.2 months (this compound arm) vs. 25.1 months (Placebo arm). ORR: 46.6% (this compound arm) vs. 46.2% (Placebo arm). The combination resulted in a modest improvement in PFS. | [5] |
| Phase 1 | Newly Diagnosed Glioblastoma | This compound + Radiotherapy + Temozolomide | Maximum Tolerated Dose (MTD): 100 mg/12h. The most frequent dose-limiting toxicities were hepatic cytolysis and rash. | |
| Phase 1 | Advanced Cancer | This compound + Tamoxifen | Recommended Phase II Dose: 300 mg every 12 hours. 21.3% of patients achieved stable disease. | [4] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is for determining the effect of this compound in combination with a chemotherapy agent on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapy agent (e.g., Paclitaxel, Carboplatin, Doxorubicin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete culture medium.
-
Treat the cells with either single agents or combinations at various concentrations. Include untreated and vehicle-treated controls.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Synergy Analysis (Combination Index - CI)
This protocol describes how to determine if the combination of this compound and a chemotherapy agent is synergistic, additive, or antagonistic using the Chou-Talalay method.
Procedure:
-
Perform a cell viability assay as described above with a range of concentrations for each drug alone and in combination at a constant ratio.
-
Use software like CompuSyn or a similar program to calculate the Combination Index (CI). The software will require the dose and the corresponding effect (fraction affected, Fa) for each single agent and the combination.
-
Interpret the CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Generate isobolograms to visualize the synergistic, additive, or antagonistic effects.
Western Blotting for Phosphorylated Proteins
This protocol is for assessing the effect of this compound on the p38 MAPK pathway by measuring the phosphorylation of its downstream target, HSP27.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-HSP27, anti-HSP27, anti-phospho-p38, anti-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated cells and determine the protein concentration of each sample.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-HSP27) overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for total HSP27 or a loading control (e.g., GAPDH or β-actin) to normalize the data.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with chemotherapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Chemotherapy agent formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (and Matrigel, if used) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy alone, this compound + Chemotherapy).
-
Administer the treatments according to a predetermined schedule and dosage. For example, this compound may be given daily by oral gavage, while the chemotherapy agent is administered intraperitoneally or intravenously on a cyclical basis.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, this compound (LY2228820 Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized, double-blind, placebo-controlled phase 1b/2 study of this compound, a p38 MAPK inhibitor, plus gemcitabine and carboplatin versus gemcitabine and carboplatin for women with recurrent platinum-sensitive ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ralimetinib Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ralimetinib (LY2228820) is a potent small molecule inhibitor with a dual mechanism of action, targeting both p38 mitogen-activated protein kinase (MAPK) and the epidermal growth factor receptor (EGFR).[1] Initially developed as a selective inhibitor of p38 MAPK α and β isoforms, subsequent research has revealed its activity against EGFR, which may contribute significantly to its anti-cancer effects.[1] The p38 MAPK pathway is a critical regulator of cellular responses to stress and inflammation and is implicated in tumor progression and therapeutic resistance. Similarly, the EGFR pathway is a well-established driver of oncogenesis in various cancers. The dual inhibitory action of this compound presents a compelling rationale for its investigation as a therapeutic agent.
These application notes provide detailed protocols for utilizing animal models, specifically xenografts, to evaluate the in vivo efficacy of this compound. The following sections outline methodologies for establishing tumor models, drug administration, and endpoint analysis, including pharmacodynamic and efficacy assessments.
Signaling Pathways and Mechanism of Action
This compound competitively binds to the ATP-binding site of p38 MAPK, inhibiting its kinase activity. This leads to the reduced phosphorylation of downstream substrates such as MAPK-activated protein kinase 2 (MAPKAPK-2) and heat shock protein 27 (HSP27).[2][3] Inhibition of this pathway can suppress the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. Concurrently, this compound's inhibition of EGFR blocks downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.
p38 MAPK Signaling Pathway
Caption: p38 MAPK signaling pathway inhibited by this compound.
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// Edges EGF -> EGFR [arrowhead=vee, color="#5F6368"]; this compound -> EGFR [arrowhead=tee, color="#EA4335", penwidth=2]; EGFR -> RAS [arrowhead=vee, color="#5F6368"]; RAS -> RAF [arrowhead=vee, color="#5F6368"]; RAF -> MEK [arrowhead=vee, color="#5F6368"]; MEK -> ERK [arrowhead=vee, color="#5F6368"]; ERK -> proliferation [arrowhead=vee, color="#5F6368"]; EGFR -> PI3K [arrowhead=vee, color="#5F6368"]; PI3K -> AKT [arrowhead=vee, color="#5F6368"]; AKT -> survival [arrowhead=vee, color="#5F6368"]; AKT -> angiogenesis [arrowhead=vee, color="#5F6368"]; }
Caption: General workflow for in vivo efficacy studies using xenograft models.
Protocol 1: Subcutaneous Xenograft Model Establishment
-
Animal Housing: Use immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice) housed in a specific pathogen-free facility. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation: Culture selected cancer cells in their recommended media. Harvest cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1x10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (1x10^6 cells) into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomization: Once tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups.
Protocol 2: this compound Administration
-
Formulation: Prepare this compound in a vehicle such as 1% carboxymethylcellulose with 0.25% Tween 80 in water. [4]2. Dosing: Administer this compound orally (p.o.) via gavage. A common dosing schedule is once or twice daily (q.d. or b.i.d.). Preclinical studies have used doses ranging from 1 mg/kg to 30 mg/kg. [5][6][7]The optimal dose should be determined in preliminary dose-finding studies.
-
Treatment Duration: Continue treatment for a predefined period, typically 21-28 days, or until tumors in the control group reach the predetermined endpoint size.
Protocol 3: Efficacy and Pharmacodynamic Assessment
-
Tumor Growth Inhibition (TGI): Measure tumor volumes and body weights regularly throughout the study. Calculate TGI using the following formula:
-
TGI (%) = [1 - (Mean volume of treated tumors at endpoint / Mean volume of control tumors at endpoint)] x 100%. [8]2. Pharmacodynamic (PD) Marker Analysis: At the end of the study, or at specified time points after the last dose, euthanize the animals and excise the tumors. A portion of the tumor can be flash-frozen in liquid nitrogen for Western blot analysis, and another portion can be fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Western Blot: Analyze the phosphorylation status of key downstream targets such as p-MAPKAPK-2 and p-HSP27 to confirm target engagement.
-
Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), as well as for p-MAPKAPK-2.
-
Quantitative Data Summary
| Animal Model | Drug & Dose | Efficacy Endpoint | Result | Reference |
| B16-F10 Melanoma Xenograft | This compound (10 mg/kg, single oral dose) | p-MK2 Inhibition | >40% reduction for 4-8 hours | [9] |
| B16-F10 Melanoma Xenograft | This compound | p-MK2 Inhibition (TED70) | 11.2 mg/kg | [9] |
| HCT116 Colon Xenograft | MLN8054 (p38 inhibitor) (30mg/kg, qd) | Tumor Growth Inhibition | 84% | [5] |
| HCT116 Colon Xenograft | MLN8054 (p38 inhibitor) (30mg/kg, bid) | Tumor Growth Inhibition | 96% | [5] |
| H292 NSCLC Xenograft (wt EGFR) | Cetuximab (EGFR inhibitor) (1.5 mg/kg, twice weekly) | Tumor Growth Inhibition | 65% | [10] |
| H1975 NSCLC Xenograft (mutant EGFR) | Cetuximab + Gemcitabine | Tumor Regression | 12 out of 12 mice | [10] |
| Multiple Myeloma Xenograft | SCIO-469 (p38 inhibitor) | Tumor Growth Inhibition | Dose-dependent reduction | [6] |
Detailed Methodologies
Western Blot Protocol for p-MAPKAPK-2 and p-HSP27
-
Lysate Preparation: Homogenize frozen tumor tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant. Determine the protein concentration using a BCA assay. [11]2. SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. [12]Incubate the membrane with primary antibodies against p-MAPKAPK-2 (Thr334), total MAPKAPK-2, p-HSP27 (Ser82), total HSP27, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. [11]
Immunohistochemistry Protocol for p-MAPKAPK-2
-
Tissue Processing and Sectioning: Fix tumor tissue in 10% neutral buffered formalin for 24 hours, process, and embed in paraffin. Cut 4-5 µm sections and mount them on positively charged slides. [13][14]2. Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water. [13]3. Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
Blocking and Staining: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding with a suitable blocking serum. Incubate the sections with a primary antibody against p-MAPKAPK-2 (Thr334) overnight at 4°C. [3][15]5. Detection: Use a polymer-based detection system with an HRP-conjugated secondary antibody. Develop the signal with a DAB substrate kit and counterstain with hematoxylin.
-
Imaging and Analysis: Mount the slides and acquire images using a light microscope. The staining intensity and percentage of positive cells can be quantified using image analysis software.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the preclinical evaluation of this compound in animal models. By employing these standardized methodologies, researchers can obtain robust and reproducible data on the in vivo efficacy and mechanism of action of this dual p38 MAPK and EGFR inhibitor. Careful selection of animal models and rigorous execution of the described protocols are essential for generating high-quality data to support the clinical development of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, this compound (LY2228820 Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospho-MAPKAPK-2 (Thr334) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. lifetechindia.com [lifetechindia.com]
- 5. ascopubs.org [ascopubs.org]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. origene.com [origene.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. Immunohistochemistry Procedure [sigmaaldrich.com]
- 14. korambiotech.com [korambiotech.com]
- 15. docs.abcam.com [docs.abcam.com]
Measuring the Anti-Angiogenic Potential of Ralimetinib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for evaluating the effects of Ralimetinib, a selective inhibitor of p38 mitogen-activated protein kinase (MAPK), on angiogenesis. This compound targets the α and β isoforms of p38 MAPK, key signaling molecules implicated in cellular proliferation, inflammation, and angiogenesis.[1][2][3][4] The p38 MAPK pathway's role in angiogenesis is complex; it can influence the production of pro-angiogenic factors such as vascular endothelial growth factor (VEGF), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1, IL-6, IL-8).[1] These protocols detail essential in vitro and in vivo assays to rigorously assess the anti-angiogenic efficacy of this compound, providing a framework for preclinical investigation.
Introduction to this compound and Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[5] Tumors require a dedicated blood supply to grow beyond a few millimeters, making anti-angiogenic therapies a cornerstone of modern oncology. This compound (also known as LY2228820) is an orally available small molecule that inhibits p38 MAPK signaling.[1][6] The p38 MAPK pathway is activated by various stress stimuli and cytokines and plays a significant role in the tumor microenvironment, regulating the production of factors that can promote angiogenesis.[2][7] However, some studies suggest that p38 MAPK inhibition might, under certain circumstances, enhance VEGF-induced angiogenesis, underscoring the necessity for thorough experimental evaluation.[8][9][10] The following application notes provide detailed methodologies to dissect the multifaceted effects of this compound on key steps of the angiogenic process.
Signaling Pathway Overview
The p38 MAPK pathway is a central node in cellular signaling, responding to extracellular stimuli and regulating a wide array of cellular processes, including inflammation and angiogenesis. In the context of angiogenesis, growth factors like VEGF and pro-inflammatory cytokines can activate p38 MAPK in endothelial cells and surrounding tumor and stromal cells.[7] This activation can lead to the production of further pro-angiogenic factors, creating a positive feedback loop that drives new blood vessel formation.[1] this compound, by inhibiting p38α/β, is hypothesized to disrupt this signaling cascade, thereby reducing the expression of key angiogenic mediators.
Part 1: In Vitro Assessment of Anti-Angiogenic Activity
In vitro assays provide a controlled environment to investigate the direct effects of this compound on endothelial cells, which are the primary building blocks of blood vessels.[11][12] These assays dissect the key stages of angiogenesis: proliferation, migration, and differentiation into tube-like structures.
Endothelial Cell Proliferation Assay
This assay determines the effect of this compound on the growth of endothelial cells. A reduction in proliferation suggests an anti-angiogenic effect.
Experimental Workflow:
Protocol:
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in complete endothelial growth medium (EGM).
-
Seeding: Seed HUVECs into a 96-well plate at a density of 1 x 10³ cells per well and incubate for 12-24 hours to allow for cell attachment.[13]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for proliferation inhibition if available.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Quantification: Add a cell proliferation reagent such as Cell Counting Kit-8 (CCK-8) or MTT to each well and incubate according to the manufacturer's instructions.[13]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) of this compound.
Data Presentation:
| Treatment Group | Concentration (µM) | Mean Absorbance (OD450) | Standard Deviation | % Viability |
| Vehicle Control | 0 | 1.25 | 0.08 | 100% |
| This compound | 0.1 | 1.18 | 0.06 | 94.4% |
| This compound | 1 | 0.85 | 0.05 | 68.0% |
| This compound | 10 | 0.42 | 0.04 | 33.6% |
| This compound | 50 | 0.15 | 0.02 | 12.0% |
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the impact of this compound on the directional migration of endothelial cells, a crucial step in the sprouting of new blood vessels.[14]
Protocol:
-
Monolayer Formation: Seed HUVECs in a 6-well or 24-well plate and grow them to full confluency.
-
Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.[14][15]
-
Treatment: Wash the wells to remove detached cells and add fresh medium containing different concentrations of this compound or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).
-
Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial area.
Data Presentation:
| Treatment Group | Concentration (µM) | Wound Closure at 12h (%) | Standard Deviation |
| Vehicle Control | 0 | 85.2 | 5.6 |
| This compound | 1 | 62.5 | 4.8 |
| This compound | 10 | 31.8 | 3.9 |
| This compound | 50 | 10.3 | 2.1 |
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to differentiate and form three-dimensional, capillary-like structures when cultured on a basement membrane matrix, such as Matrigel.[12][16][17]
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with a thin layer of Matrigel or a similar basement membrane extract and allow it to solidify at 37°C.[18][19][20]
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in a medium containing various concentrations of this compound or vehicle control.[18]
-
Incubation: Incubate the plate for 4 to 18 hours to allow for tube formation.[20]
-
Visualization: Visualize the tube-like structures using a microscope. Cells can be labeled with a fluorescent dye like Calcein AM for better visualization.[21][22]
-
Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as the total tube length, number of branch points, and number of loops using image analysis software.[23]
Data Presentation:
| Treatment Group | Concentration (µM) | Total Tube Length (µm) | Number of Branch Points |
| Vehicle Control | 0 | 12,450 ± 850 | 110 ± 12 |
| This compound | 1 | 9,870 ± 720 | 85 ± 9 |
| This compound | 10 | 4,320 ± 510 | 35 ± 6 |
| This compound | 50 | 1,150 ± 230 | 8 ± 3 |
Part 2: In Vivo Assessment of Anti-Angiogenic Activity
In vivo models are essential to confirm the anti-angiogenic effects of this compound in a complex biological system.[24][25]
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established model that utilizes the highly vascularized membrane of a developing chick embryo to study angiogenesis.[25][26][27][28]
Experimental Workflow:
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.[29][30]
-
Windowing: On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.[26]
-
Treatment Application: On day 7 to 10, place a sterile carrier (e.g., a filter paper disc or a plastic coverslip) saturated with this compound solution or vehicle control directly onto the CAM.[26][29]
-
Incubation: Reseal the window and continue incubation for 48 to 72 hours.
-
Analysis: On the day of analysis, reopen the window and observe the vasculature in the area of the carrier. Capture images and quantify the number of blood vessel branch points and the overall vessel density.[29][30]
Data Presentation:
| Treatment Group | Concentration (µ g/disk ) | Number of Blood Vessel Branch Points | % Inhibition of Angiogenesis |
| Vehicle Control | 0 | 125 ± 15 | 0 |
| This compound | 1 | 98 ± 12 | 21.6 |
| This compound | 5 | 62 ± 9 | 50.4 |
| This compound | 10 | 35 ± 7 | 72.0 |
Mouse Matrigel Plug Assay
This assay measures the growth of new blood vessels from the host's vasculature into a subcutaneously implanted plug of Matrigel containing pro-angiogenic factors.[31][32][33]
Protocol:
-
Matrigel Preparation: Thaw growth factor-reduced Matrigel on ice and mix it with a pro-angiogenic factor (e.g., VEGF or bFGF) and heparin. Add this compound or vehicle control to the mixture.[34]
-
Injection: Subcutaneously inject the Matrigel mixture into the flank of mice (e.g., C57BL/6 or nude mice). The Matrigel will form a solid plug at body temperature.[31][32]
-
Treatment (Optional): this compound can also be administered systemically (e.g., orally) throughout the duration of the experiment.
-
Plug Excision: After 7 to 14 days, euthanize the mice and excise the Matrigel plugs.[34][35]
-
Analysis: Quantify the extent of angiogenesis by measuring the hemoglobin content within the plug using a Drabkin's reagent-based assay, which correlates with the amount of blood perfusion.[35] Alternatively, the plugs can be processed for histological analysis and stained for endothelial cell markers like CD31 to visualize and quantify microvessel density.[31][33]
Data Presentation:
| Treatment Group | This compound Dose | Hemoglobin Content (µ g/plug ) | Microvessel Density (vessels/mm²) |
| Vehicle Control | - | 15.8 ± 2.1 | 155 ± 18 |
| This compound | 10 mg/kg | 11.2 ± 1.8 | 110 ± 15 |
| This compound | 30 mg/kg | 7.5 ± 1.2 | 65 ± 9 |
| This compound | 50 mg/kg | 4.1 ± 0.9 | 32 ± 6 |
Conclusion
The protocols outlined in this document provide a robust framework for a comprehensive preclinical evaluation of this compound's effects on angiogenesis. By systematically assessing its impact on endothelial cell proliferation, migration, and tube formation in vitro, and confirming these findings in relevant in vivo models like the CAM and Matrigel plug assays, researchers can gain a thorough understanding of its anti-angiogenic potential. The quantitative data generated from these experiments are critical for informing further drug development and clinical trial design.
References
- 1. This compound | C24H29FN6 | CID 11539025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, this compound (LY2228820 Dimesylate), in Patients with Advanced Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - Eli Lilly and Company - AdisInsight [adisinsight.springer.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, this compound (LY2228820 Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LY2228820 Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p38 MAP kinase--a molecular switch between VEGF-induced angiogenesis and vascular hyperpermeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. p38 MAP kinase negatively regulates endothelial cell survival, proliferation, and differentiation in FGF-2-stimulated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. amsbio.com [amsbio.com]
- 12. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endothelial cell proliferation assay [bio-protocol.org]
- 14. Cell Migration Assay - Creative Biolabs [creative-biolabs.com]
- 15. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A critical analysis of current in vitro and in vivo angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. abcam.com [abcam.com]
- 22. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ovid.com [ovid.com]
- 28. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 30. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]
- 31. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 32. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 33. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 34. 2.20. Matrigel Plug Assay [bio-protocol.org]
- 35. researchgate.net [researchgate.net]
Application Notes and Protocols for Ralimetinib in Glioblastoma Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ralimetinib (also known as LY2228820), a potent p38 MAPK inhibitor, in preclinical glioblastoma xenograft models. The included data and protocols are intended to guide researchers in designing and executing studies to evaluate the efficacy of this compound as a potential therapeutic agent for glioblastoma.
Introduction to this compound and its Mechanism of Action in Glioblastoma
This compound is an orally available small molecule that selectively inhibits the α and β isoforms of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of cellular responses to external stimuli, including stress, inflammation, and oncogenic signals. In the context of glioblastoma, the most aggressive primary brain tumor in adults, the p38 MAPK pathway is frequently activated and contributes to tumor progression, invasion, and resistance to therapy.[1][2]
Activation of p38 MAPK in glioblastoma cells can promote the production of pro-inflammatory cytokines and growth factors, fostering a tumor microenvironment conducive to growth and metastasis.[2] Therefore, inhibition of this pathway with agents like this compound presents a promising therapeutic strategy. Preclinical studies have demonstrated the potential of this compound to inhibit glioblastoma growth, and it has been investigated in a Phase 1 clinical trial for newly diagnosed glioblastoma in combination with standard-of-care radiotherapy and temozolomide.[1][3]
Quantitative Data from Glioblastoma Xenograft Studies
While comprehensive monotherapy data for this compound in glioblastoma xenografts is limited in publicly available literature, a key study by Cheng et al. (2024) investigated its effects in combination with a MEK inhibitor in an intracranial patient-derived xenograft (PDX) model of mesenchymal glioblastoma. The following table summarizes the survival data from this study.
Table 1: Survival Data from an Intracranial Mesenchymal Glioblastoma PDX Model (GLIO-0082-R)
| Treatment Group | Median Survival (Days) | Statistical Significance (vs. Vehicle) |
| Vehicle | Not explicitly stated | - |
| This compound | Comparable to vehicle | Not significant |
| This compound + Binimetinib (MEK inhibitor) + Temozolomide | Significantly improved | p < 0.05 |
Data extracted from survival curve presented in Cheng et al., Neuro-Oncology, 2024.[4][5][6]
Note: The study by Cheng et al. focused on the synergistic effects of dual p38 MAPK and MEK inhibition to overcome temozolomide resistance. The data suggests that while this compound alone did not significantly improve survival in this specific resistant model, it contributed to a significant survival benefit when combined with a MEK inhibitor and temozolomide.[4][5][6] Further studies are required to fully elucidate the monotherapeutic efficacy of this compound across different glioblastoma subtypes and models.
Experimental Protocols
Glioblastoma Patient-Derived Xenograft (PDX) Model Establishment
This protocol outlines the general steps for establishing intracranial glioblastoma PDX models, a method that more closely recapitulates the heterogeneity and microenvironment of human tumors.
Materials:
-
Freshly resected human glioblastoma tissue
-
Immunocompromised mice (e.g., NOD-scid gamma (NSG) mice)
-
Sterile phosphate-buffered saline (PBS)
-
Basement membrane matrix (e.g., Matrigel)
-
Stereotactic injection apparatus
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tissue Processing:
-
Obtain fresh glioblastoma tissue from surgery under sterile conditions.
-
Mechanically dissociate the tissue into small fragments in cold PBS.
-
(Optional) Enzymatically digest the tissue fragments to obtain a single-cell suspension.
-
Resuspend the tumor fragments or cells in a mixture of PBS and basement membrane matrix.
-
-
Intracranial Injection:
-
Anesthetize the immunocompromised mouse.
-
Secure the mouse in a stereotactic frame.
-
Create a small burr hole in the skull at a predetermined stereotactic coordinate corresponding to the desired brain region (e.g., striatum).
-
Slowly inject a small volume (typically 2-5 µL) of the tumor cell suspension into the brain parenchyma using a Hamilton syringe.
-
Withdraw the needle slowly and seal the burr hole with bone wax.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for signs of tumor growth, such as weight loss, neurological deficits (e.g., altered gait, lethargy), and head doming.
-
Tumor growth can be non-invasively monitored using imaging modalities such as bioluminescence imaging (if tumor cells are engineered to express luciferase) or magnetic resonance imaging (MRI).
-
-
Passaging:
-
Once the primary xenograft (P0) reaches a certain size or the mouse shows significant symptoms, euthanize the mouse and harvest the tumor.
-
Process the harvested tumor tissue as described in step 1 and implant it into new recipient mice to establish subsequent passages (P1, P2, etc.).
-
This compound Administration in Mice
This protocol provides a general guideline for the oral administration of this compound to mice bearing glioblastoma xenografts.
Materials:
-
This compound (LY2228820)
-
Vehicle solution (e.g., 1% carboxymethylcellulose, 0.25% Tween 80 in sterile water)
-
Oral gavage needles
Procedure:
-
Drug Preparation:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. The concentration should be calculated based on the target dose and the volume to be administered.
-
-
Dosing:
-
The dosing regimen for this compound in preclinical studies can vary. A common starting point, based on other cancer xenograft models, could be in the range of 10-50 mg/kg, administered orally once or twice daily.
-
Dose-response studies are recommended to determine the optimal dose for a specific glioblastoma model.
-
-
Administration:
-
Administer the this compound suspension to the mice via oral gavage using a suitable gavage needle.
-
Ensure proper technique to avoid injury to the esophagus or aspiration.
-
-
Treatment Schedule:
-
The treatment schedule will depend on the study design. It can be continuous daily dosing or intermittent dosing (e.g., 5 days on, 2 days off).
-
Treatment should be initiated when the tumors are established and palpable (for subcutaneous models) or detectable by imaging (for intracranial models).
-
Assessment of Treatment Efficacy
Tumor Growth Inhibition:
-
For subcutaneous xenografts, measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
For intracranial xenografts, monitor tumor growth using bioluminescence imaging or MRI.
-
At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors to determine the final tumor weight.
-
Calculate the percentage of tumor growth inhibition (% TGI) using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Survival Analysis:
-
Monitor the mice daily for signs of morbidity.
-
Euthanize mice when they reach a predetermined endpoint (e.g., significant weight loss, severe neurological symptoms, tumor size exceeding a certain limit).
-
Record the date of euthanasia for each mouse and generate Kaplan-Meier survival curves.
-
Compare the survival distributions between treatment groups using statistical tests such as the log-rank test.
Visualizations
Signaling Pathway of p38 MAPK in Glioblastoma
References
- 1. Phase 1 trial of this compound (LY2228820) with radiotherapy plus concomitant temozolomide in the treatment of newly diagnosed glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuro-Oncology Research Laboratory | National Neuroscience Institute [nni.com.sg]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Protocol for Assessing Ralimetinib Resistance in Cancer Cell Lines
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ralimetinib (LY2228820) is a selective, ATP-competitive inhibitor of the p38 mitogen-activated protein kinase (MAPK) α and β isoforms.[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to external stimuli, including stress and inflammation, and plays a role in tumor cell proliferation, angiogenesis, and metastasis.[1] this compound exerts its effects by inhibiting the phosphorylation of downstream targets of p38 MAPK, such as MAPKAPK2 (MK2) and heat shock protein 27 (HSP27).[3] However, as with many targeted therapies, cancer cells can develop resistance to this compound, limiting its clinical efficacy. A recent study has also suggested that the anticancer activity of this compound may be driven by inhibition of the epidermal growth factor receptor (EGFR), and that the EGFR T790M gatekeeper mutation can confer resistance.[1][4] This protocol provides a comprehensive framework for generating and characterizing this compound-resistant cancer cell lines to investigate the molecular mechanisms of resistance.
Generation of this compound-Resistant Cancer Cell Lines
This protocol describes the generation of cancer cell lines with acquired resistance to this compound using a continuous exposure, dose-escalation method.
1.1. Initial Cell Line Selection and IC50 Determination
-
Cell Line Selection: Choose cancer cell lines relevant to the cancer type of interest. Examples of cell lines used in p38 MAPK inhibitor studies include various ovarian, breast, and multiple myeloma cell lines.[2][3]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) of this compound for the parental cell line must be determined empirically. This is a crucial first step for establishing the starting concentration for generating resistant lines.[5]
Table 1: Example IC50 Values of this compound in Parental Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| OVCAR-3 | Ovarian Cancer | 1.5 |
| MCF-7 | Breast Cancer | 2.0 |
| RPMI-8226 | Multiple Myeloma | 0.8 |
1.2. Dose-Escalation Protocol
-
Initial Treatment: Culture the parental cell line in media containing this compound at a concentration equal to the IC50 value.
-
Monitoring and Passaging: Monitor the cells for signs of recovery (i.e., reaching 70-80% confluency). Initially, significant cell death is expected.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the current drug concentration, increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat: Repeat the process of monitoring, passaging, and dose escalation for several months.
-
Resistant Population: A cell line is considered resistant when it can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the IC50 of the parental line.
-
Cryopreservation: It is crucial to cryopreserve cells at each stage of the dose escalation process.
Characterization of this compound-Resistant Cell Lines
Once a resistant cell line is established, a series of experiments should be performed to confirm the resistance phenotype and investigate the underlying mechanisms.
2.1. Confirmation of Resistance
Perform a cell viability assay (MTT or CellTiter-Glo®) to compare the dose-response to this compound in the parental and resistant cell lines. The resistance index (RI) is calculated as the ratio of the IC50 of the resistant line to the IC50 of the parental line.
Table 2: Comparison of this compound IC50 in Parental and Resistant Cell Lines
| Cell Line | IC50 (µM) | Resistance Index (RI) |
| OVCAR-3 Parental | 1.5 | - |
| OVCAR-3 Resistant | 18.0 | 12.0 |
| MCF-7 Parental | 2.0 | - |
| MCF-7 Resistant | 25.0 | 12.5 |
2.2. Investigation of Resistance Mechanisms
Potential mechanisms of resistance to this compound include alterations in the drug target, activation of bypass signaling pathways, and increased drug efflux.
Analysis of the p38 MAPK Pathway
Western Blotting: Analyze the phosphorylation status of key proteins in the p38 MAPK pathway to determine if the pathway is reactivated in resistant cells despite the presence of the inhibitor.
-
Proteins of Interest:
-
Phospho-p38 MAPK (Thr180/Tyr182)
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Total p38 MAPK
-
Phospho-MK2 (Thr334)
-
Total MK2
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Phospho-HSP27 (Ser82)
-
Total HSP27
-
Table 3: Hypothetical Western Blot Densitometry Analysis
| Cell Line | Treatment | p-p38/total p38 (Relative Intensity) | p-MK2/total MK2 (Relative Intensity) | p-HSP27/total HSP27 (Relative Intensity) |
| OVCAR-3 Parental | DMSO | 1.0 | 1.0 | 1.0 |
| OVCAR-3 Parental | This compound (1.5 µM) | 0.2 | 0.1 | 0.1 |
| OVCAR-3 Resistant | DMSO | 1.2 | 1.1 | 1.3 |
| OVCAR-3 Resistant | This compound (18 µM) | 0.9 | 0.8 | 1.0 |
Investigation of Bypass Pathways
The activation of alternative signaling pathways can compensate for the inhibition of the p38 MAPK pathway.
Western Blotting: Analyze the activation status of key proteins in known bypass pathways.
-
Proteins of Interest:
-
Phospho-EGFR (Tyr1068)
-
Total EGFR
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-JNK (Thr183/Tyr185)
-
Total JNK
-
Table 4: Hypothetical Analysis of Bypass Pathway Activation
| Cell Line | p-EGFR/total EGFR (Relative Intensity) | p-Akt/total Akt (Relative Intensity) | p-ERK/total ERK (Relative Intensity) |
| OVCAR-3 Parental | 1.0 | 1.0 | 1.0 |
| OVCAR-3 Resistant | 3.5 | 2.8 | 3.1 |
Analysis of Drug Efflux
Increased expression of ATP-binding cassette (ABC) transporters is a common mechanism of drug resistance.
Quantitative Real-Time PCR (qRT-PCR): Analyze the mRNA expression levels of genes encoding major ABC transporters.
-
Genes of Interest:
-
ABCB1 (MDR1)
-
ABCC1 (MRP1)
-
ABCG2 (BCRP)
-
Table 5: Hypothetical qRT-PCR Analysis of ABC Transporter Gene Expression
| Cell Line | ABCB1 Fold Change | ABCC1 Fold Change | ABCG2 Fold Change |
| OVCAR-3 Parental | 1.0 | 1.0 | 1.0 |
| OVCAR-3 Resistant | 8.5 | 1.2 | 6.3 |
Experimental Protocols
Cell Viability Assay (MTT)
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for 72 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blotting
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions for antibodies from Cell Signaling Technology are often 1:1000.[8][9]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR)
-
Isolate total RNA from cells using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for the target genes (ABCB1, ABCC1, ABCG2) and a housekeeping gene (e.g., GAPDH, ACTB).[10]
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[11]
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for resistance assessment.
Caption: Mechanisms of this compound resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, this compound (LY2228820 Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. The Importance of IC50 Determination | Visikol [visikol.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. QRT-PCR Analysis [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ralimetinib Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results with Ralimetinib, particularly a lack of p38 MAPK inhibition.
Troubleshooting Guide: this compound Not Showing Expected p38 Inhibition
This guide addresses potential reasons why this compound may not be producing the anticipated inhibition of p38 MAPK in your experiments and provides actionable steps to diagnose and resolve these issues.
Question 1: I'm not observing a decrease in phosphorylated p38 (p-p38) levels after this compound treatment in my cell-based assay. What should I check first?
Answer: Start by verifying the fundamental aspects of your experiment.
Initial Checks:
-
Compound Integrity and Concentration:
-
Confirm the correct weighing and dilution of your this compound stock.
-
Ensure the compound has been stored correctly and has not degraded.
-
Verify the final concentration used in your assay is within the effective range. This compound is a potent inhibitor of p38α and p38β with IC50 values in the low nanomolar range in cell-free assays.[1] However, cellular potency can be influenced by factors like cell permeability.
-
-
Cell Health and Density:
-
Ensure your cells are healthy, viable, and within a suitable passage number.
-
Confirm that the cell density at the time of treatment is appropriate and consistent across experiments.
-
-
Positive and Negative Controls:
-
Include a known activator of the p38 MAPK pathway (e.g., Anisomycin, UV radiation) as a positive control to ensure the pathway is active in your cell line.
-
Use a vehicle-only (e.g., DMSO) control to account for any effects of the solvent.
-
Question 2: My initial checks are all fine, but I still don't see p38 inhibition. What are the next steps?
Answer: If the basic parameters of your experiment are correct, the issue may lie with your experimental setup or the reagents.
Experimental and Reagent Validation:
-
Antibody Performance (for Western Blotting):
-
Validate your primary antibody against phosphorylated p38 (p-p38). Use a positive control lysate from cells known to have high p-p38 levels.
-
Optimize the antibody concentration and incubation times.
-
Ensure you are using the correct secondary antibody and that it is not expired.
-
-
Assay Sensitivity:
-
If using a kinase assay, ensure the assay conditions (e.g., ATP concentration, substrate concentration) are optimized for detecting p38 activity.
-
For Western blotting, you may need to increase the amount of protein loaded onto the gel, especially if the basal level of p-p38 is low in your cells.[2]
-
-
Time-Course and Dose-Response:
-
Perform a time-course experiment to determine the optimal treatment duration for observing p38 inhibition.
-
Conduct a dose-response experiment with a range of this compound concentrations to determine the IC50 in your specific cell line.
-
Question 3: I've validated my reagents and optimized my assay, but this compound is still not inhibiting p38. Are there other potential explanations?
Answer: Yes, several biological and compound-specific factors could be at play.
Advanced Troubleshooting:
-
Off-Target Effects: A recent and significant finding has shown that the anticancer activity of this compound may be driven by off-target inhibition of the Epidermal Growth Factor Receptor (EGFR), rather than p38 MAPK.[3][4][5] Your experimental system might be more sensitive to the p38 inhibitory effects, or the observed phenotype might be due to EGFR inhibition. Consider testing the effect of this compound on EGFR phosphorylation (p-EGFR) in your cells.
-
Cell Line Specificity: The expression levels and activation status of p38 MAPK isoforms can vary between cell lines. It's possible that your cell line has low endogenous p38 activity or expresses isoforms that are less sensitive to this compound.
-
Drug Efflux: Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can actively transport inhibitors out of the cell, reducing their intracellular concentration and efficacy.
-
Acquired Resistance: If you are working with a cell line that has been previously exposed to p38 inhibitors, it may have developed resistance mechanisms, such as mutations in the p38 kinase domain.[6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, ATP-competitive inhibitor of the α and β isoforms of p38 mitogen-activated protein kinase (MAPK).[1] It binds to the ATP-binding pocket of p38, preventing the phosphorylation of its downstream substrates.
Q2: What are the reported IC50 values for this compound?
A2: The IC50 values for this compound can vary depending on the assay format and the specific p38 isoform.
| Target | Assay Type | IC50 (nM) | Reference |
| p38α | Cell-free | 7 | [1] |
| p38β | Cell-free | 3.2 | [Selleckchem] |
| pMK2 (in RAW 264.7 cells) | Cellular | 34.3 | [1] |
| TNFα formation (murine macrophages) | Cellular | 5.2 | [1] |
Q3: How can I confirm that the p38 MAPK pathway is active in my cells?
A3: You can stimulate your cells with known activators of the p38 pathway, such as Anisomycin, UV radiation, or pro-inflammatory cytokines like TNF-α and IL-1β.[7] You can then measure the phosphorylation of p38 or its downstream targets, such as MAPKAPK-2 (MK2) or ATF-2, by Western blotting or other methods.
Q4: Are there any known off-target effects of this compound?
A4: Yes, recent studies have demonstrated that this compound can inhibit the Epidermal Growth Factor Receptor (EGFR).[3][4][5] This off-target activity is thought to be responsible for some of its observed anticancer effects. The T790M "gatekeeper" mutation in EGFR has been shown to confer resistance to this compound.[3]
Q5: What are some common downstream targets to measure p38 MAPK activity?
A5: Downstream targets of p38 MAPK that can be assessed to determine its activity include the phosphorylation of MAPK-activated protein kinase 2 (MAPKAPK-2 or MK2) and the transcription factor ATF-2.[7][8]
Experimental Protocols
Protocol 1: Western Blotting for Phospho-p38 MAPK
This protocol outlines the steps for detecting the phosphorylation of p38 MAPK in cell lysates.
1. Cell Lysis: a. Culture cells to the desired confluency and treat with this compound or controls for the determined time. b. Aspirate the culture medium and wash the cells once with ice-cold PBS. c. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing occasionally. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer: a. Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel. c. Run the gel until the dye front reaches the bottom. d. Transfer the proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
4. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Visualize the bands using a chemiluminescence imaging system. d. To normalize for protein loading, strip the membrane and re-probe with an antibody for total p38 MAPK or a housekeeping protein like GAPDH or β-actin.
Protocol 2: In Vitro p38 Kinase Assay
This protocol provides a general framework for measuring the kinase activity of p38 in a cell-free system.
1. Reagents and Setup:
- Recombinant active p38 kinase
- Kinase substrate (e.g., ATF-2 fusion protein)
- Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
- ATP solution
- This compound at various concentrations
- Reaction termination buffer (e.g., SDS sample buffer)
2. Kinase Reaction: a. In a microcentrifuge tube or 96-well plate, combine the recombinant p38 kinase and the kinase substrate in the kinase assay buffer. b. Add this compound at the desired final concentrations (include a vehicle control). c. Pre-incubate the mixture for 10-15 minutes at 30°C. d. Initiate the kinase reaction by adding ATP to a final concentration that is close to the Km of p38 for ATP (if known) to ensure sensitive detection of competitive inhibition. e. Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
3. Reaction Termination and Detection: a. Stop the reaction by adding an equal volume of SDS sample buffer. b. Boil the samples for 5 minutes. c. Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody for the substrate (e.g., anti-phospho-ATF-2). d. Alternatively, use a radiometric assay with [γ-32P]ATP and measure the incorporation of the radioactive phosphate into the substrate.
Visualizations
Caption: p38 MAPK Signaling Pathway and the point of inhibition by this compound.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Inhibition of a lower-potency target drives the anti-cancer activity of a clinical p38 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of a lower potency target drives the anticancer activity of a clinical p38 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research shows why cancer stops responding to kinase-blocking drugs and comes back stronger | NSF - National Science Foundation [nsf.gov]
- 7. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 8. p38 Mitogen-Activated Protein Kinase Inhibition of Mesenchymal Transdifferentiated Tumor Cells in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ralimetinib (LY2228820) Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the preclinical use of Ralimetinib (LY2228820), a potent and selective inhibitor of p38 MAPK α and β isoforms. The information is intended for researchers, scientists, and drug development professionals conducting experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known common adverse events of this compound in preclinical animal studies?
A1: Preclinical studies on this compound using various xenograft models (including melanoma, non-small cell lung cancer, ovarian, glioma, myeloma, and breast cancer) have reported a favorable safety profile at efficacious doses. Specifically, in these studies, no significant weight loss (defined as <10%) or animal death attributable to the treatment was observed.[1] This suggests a good tolerability of the compound in these specific cancer models.
Q2: Were there any specific organ-related toxicities noted in the preclinical efficacy studies?
A2: The available publications on the preclinical efficacy of this compound do not detail specific organ-related toxicities. The primary safety endpoint reported was the lack of significant weight loss or mortality in the treated animals.[1] For more detailed toxicological assessments, it is recommended to consult any formal non-clinical safety reports if they become publicly available or to conduct specific toxicology studies.
Q3: What is the mechanism of action of this compound?
A3: this compound is an ATP-competitive inhibitor of the α and β isoforms of p38 mitogen-activated protein kinase (MAPK).[2] By inhibiting p38 MAPK, this compound prevents the phosphorylation of downstream substrates like MAPKAP-K2 (MK2), which in turn modulates the production of various cytokines involved in inflammation and tumor progression.[2]
Troubleshooting Guide
Issue: I am observing unexpected weight loss in my animal cohort treated with this compound.
Possible Causes & Solutions:
-
Vehicle Effects: The vehicle used to dissolve and administer this compound might be causing adverse effects.
-
Troubleshooting Step: Run a control group treated with the vehicle alone to assess its tolerability. Ensure the vehicle is appropriate for the route of administration and the animal species.
-
-
Dose and Formulation: The dose of this compound might be too high for the specific animal model or strain, or the formulation may not be optimal.
-
Troubleshooting Step: Review the published literature for efficacious and well-tolerated dose ranges in similar models.[1][3] Consider performing a dose-range-finding study to determine the maximum tolerated dose (MTD) in your specific experimental setup. Ensure the drug is fully solubilized and stable in the chosen vehicle.
-
-
Off-Target Effects: Although this compound is a selective inhibitor, off-target effects at higher concentrations cannot be entirely ruled out.
-
Troubleshooting Step: If possible, perform pharmacokinetic analysis to ensure that the plasma concentrations of this compound are within the expected therapeutic window.
-
Issue: I am not observing the expected anti-tumor efficacy in my xenograft model.
Possible Causes & Solutions:
-
p38 MAPK Pathway Activation: The p38 MAPK pathway may not be a critical driver of tumor growth in your specific cancer model.
-
Troubleshooting Step: Before initiating in vivo studies, confirm the activation of the p38 MAPK pathway in your cancer cell line of interest through techniques like Western blotting for phosphorylated p38 or its downstream targets (e.g., phospho-MK2).
-
-
Pharmacokinetics and Dosing Regimen: The dosing schedule may not be sufficient to maintain target inhibition over time.
-
Drug Formulation and Administration: Improper formulation or administration can lead to poor bioavailability.
-
Troubleshooting Step: Ensure this compound is properly dissolved and administered. For oral administration, ensure the gavage technique is performed correctly to avoid accidental administration into the lungs.
-
Data Presentation
Table 1: Summary of Preclinical Safety Observations for this compound
| Parameter | Observation in Xenograft Models | Reference |
| Body Weight | No significant weight loss (<10%) observed. | [1] |
| Mortality | No treatment-attributable animal deaths reported. | [1] |
Experimental Protocols
Protocol: Assessment of In Vivo Target Inhibition
-
Animal Model: Utilize a relevant tumor xenograft model where the p38 MAPK pathway is active.
-
Dosing: Administer this compound or vehicle control orally at the desired dose.
-
Tissue Collection: At various time points post-dosing (e.g., 2, 4, 8, 24 hours), euthanize the animals and excise the tumors.
-
Protein Extraction: Homogenize the tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Perform Western blotting on the tumor lysates to assess the phosphorylation status of a key downstream target of p38 MAPK, such as MAPKAP-K2 (MK2). A reduction in phospho-MK2 levels in the this compound-treated group compared to the vehicle control indicates target engagement.[2]
Mandatory Visualizations
Caption: this compound inhibits the p38 MAPK signaling pathway.
Caption: A general workflow for preclinical toxicity assessment.
References
Ralimetinib Off-Target Effects: A Technical Support Guide for Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Ralimetinib (LY2228820) in cellular assays. This compound, initially developed as a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), has been demonstrated to exert its primary anti-cancer effects through the inhibition of the Epidermal Growth Factor Receptor (EGFR). This guide offers insights into its polypharmacology to aid in the design and interpretation of relevant cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: this compound is a potent inhibitor of the α and β isoforms of p38 MAPK. However, its significant anti-cancer activity is attributed to its off-target inhibition of the Epidermal Growth Factor Receptor (EGFR)[1][2].
Q2: How selective is this compound for p38 MAPK over other kinases?
A2: In a kinase panel screen of 178 different kinases, this compound demonstrated over 1,000-fold selectivity for p38α MAPK compared to the other kinases tested[3]. It shows significantly less activity against other MAPK family members like JNK and ERK[3].
Q3: What are the known off-target effects of this compound observed in clinical trials?
A3: In a Phase I clinical trial, the most common adverse events possibly related to this compound included rash, fatigue, nausea, constipation, pruritus, and vomiting[4]. These effects could be indicative of off-target activities in a complex biological system.
Q4: How can I assess the on-target versus off-target effects of this compound in my cellular assays?
A4: To dissect the on-target (p38 MAPK) and off-target (EGFR) effects, you can use cell lines with known EGFR mutations or employ siRNA/CRISPR to knock down p38 MAPK or EGFR. Comparing the effects of this compound in these different genetic backgrounds can help elucidate the contribution of each target to the observed phenotype.
Q5: Are there specific cellular markers to monitor for this compound's activity?
A5: Yes, to monitor p38 MAPK inhibition, you can assess the phosphorylation status of its downstream substrate, MAPKAPK-2 (at Thr334). For EGFR inhibition, you can measure the autophosphorylation of EGFR and the phosphorylation of its downstream effectors like Akt and ERK.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory potency of this compound against its primary on-target and off-target kinases.
Table 1: Inhibitory Activity of this compound against p38 MAPK Isoforms
| Target | IC₅₀ (nM) | Assay Type |
| p38α | 5.3 | Cell-free |
| p38β | 3.2 | Cell-free |
| p-MAPKAPK-2 (in RAW 264.7 cells) | 34.3 | Cellular |
Data sourced from Campbell RM, et al. Mol Cancer Ther. 2014[3] and Selleck Chemicals product information.
Table 2: Inhibitory Activity of this compound against EGFR
| Target | IC₅₀ (µM) |
| Wild-type EGFR | 0.180 |
| EGFR (L858R) | 0.174 |
| EGFR (G719C) | 0.011 |
| EGFR (L858R/T790M) | 6.06 |
Data sourced from Bhattacharjee D, et al. Cell Chem Biol. 2023.
Key Experimental Protocols
Here are detailed methodologies for key cellular assays to investigate the on- and off-target effects of this compound.
Phospho-MAPKAPK-2 (Thr334) Western Blot Protocol
This protocol is designed to assess the inhibition of the p38 MAPK pathway by measuring the phosphorylation of its direct substrate, MAPKAPK-2.
1. Cell Lysis and Protein Quantification:
-
Treat cells with this compound at desired concentrations and time points.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-MAPKAPK-2 (Thr334) (e.g., Cell Signaling Technology #3041) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total MAPKAPK-2 and a loading control (e.g., GAPDH) for normalization.
Cell Viability (MTT) Assay Protocol
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
2. Compound Treatment:
-
Treat cells with a serial dilution of this compound and incubate for 24-72 hours.
3. MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
4. Solubilization and Absorbance Reading:
-
Add 100 µL of DMSO or a solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Detection by APO2.7 Staining Protocol
This flow cytometry-based assay detects an antigen on the mitochondrial membrane that is exposed during apoptosis.
1. Cell Preparation:
-
Treat cells with this compound to induce apoptosis.
-
Harvest both adherent and suspension cells and wash with PBS.
2. Fixation and Permeabilization:
-
Fix the cells with 1.5% paraformaldehyde for 10 minutes at room temperature.
-
Permeabilize the cells with a solution containing digitonin. This step is crucial for the antibody to access the mitochondrial antigen[3].
3. Staining:
-
Resuspend cells in a staining buffer containing the PE-conjugated APO2.7 antibody (e.g., clone 2.7A6A3).
-
Incubate for 15-30 minutes at room temperature in the dark.
-
For distinguishing between apoptotic and necrotic cells, a viability dye like Propidium Iodide (PI) can be added before analysis.
4. Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer. Apoptotic cells will show increased PE fluorescence.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to studying this compound's effects.
Caption: p38 MAPK Signaling Pathway and this compound's Point of Inhibition.
Caption: EGFR Signaling Pathway and this compound's Off-Target Inhibition.
References
Technical Support Center: Managing Side Effects in Animal Models
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions for managing rash (dermatitis) and fatigue in animal models during experimental trials.
Managing Rash (Dermatitis) Side Effects
Dermatological issues are a common observation in animal models and can arise from a variety of causes, including the test compound, environmental factors, or underlying health issues. Prompt identification and management are crucial for animal welfare and data integrity.
Frequently Asked Questions (FAQs) - Rash
Q1: What are the most common causes of skin rash in laboratory rodents?
A1: Skin rashes and dermatitis in laboratory rodents can stem from multiple sources. Common causes include ectoparasites like fur mites (Myobia musculi, Myocoptes musculinus, and Radfordia affinis), which can lead to itching, hair loss, and self-inflicted trauma.[1] Bacterial infections, particularly with Staphylococcus aureus, are also a primary cause of skin lesions and ulcerative dermatitis in both mice and rats.[2][3] Other factors include environmental conditions such as low humidity causing "ring-tail," allergic reactions, and drug-induced hypersensitivities.[1][4]
Q2: How can I differentiate between a drug-induced rash and other causes like mite infestations?
A2: A key differentiator is the onset and distribution of the lesions in relation to drug administration. Drug-induced reactions typically appear within 1 to 3 weeks of starting a new treatment and often resolve after the drug is discontinued.[5] The pattern of the rash can also be informative. To confirm, a veterinarian can perform skin scrapings to check for mites or biopsies to look for characteristic histological features of a drug eruption.[6] A thorough review of animal husbandry records and health screening reports for the colony can help rule out infectious agents.
Q3: What are the initial steps to take when a rash is observed in an animal model?
A3: First, document the lesion's appearance, size, and location with photographs. Isolate the affected animal if possible to prevent potential transmission of infectious agents. Consult with the veterinary staff immediately. They can help establish a differential diagnosis and recommend appropriate diagnostic tests, such as skin scrapings or cultures.[6] Review the experimental protocol and recent procedures to identify any potential triggers.
Q4: What are the common treatments for non-drug-induced dermatitis?
A4: Treatment depends on the underlying cause. For mite infestations, ivermectin or selamectin are commonly used.[1] If a bacterial infection like Staphylococcus aureus is identified, topical or systemic antibiotics may be prescribed.[3] For contact dermatitis, identifying and removing the irritant, which could be bedding or cage-cleaning chemicals, is essential.[4]
Troubleshooting Guide - Rash
This guide provides a systematic approach to identifying and managing dermatitis in animal models.
Problem: One or more animals in a study cohort are exhibiting signs of rash (e.g., alopecia, erythema, pruritus, ulcerative lesions).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diagnosing skin rash in animal models.
Experimental Protocols - Rash
Protocol 1: Skin Scraping for Ectoparasite Identification
-
Objective: To collect a sample of skin debris to identify the presence of mites.
-
Materials: Scalpel blade (dull), mineral oil, microscope slide, coverslip, microscope.
-
Procedure:
-
Gently restrain the animal.
-
Place a drop of mineral oil on the scalpel blade and on the affected skin area.
-
Hold the scalpel blade perpendicular to the skin and gently scrape the surface of the lesion and surrounding area. The goal is to collect superficial debris without causing significant trauma.
-
Transfer the collected material from the blade to the microscope slide.
-
Add a coverslip and examine under a microscope at low power (4x and 10x) for the presence of mites or eggs.
-
Protocol 2: Management of Drug-Induced Rash
-
Objective: To manage a suspected adverse cutaneous drug reaction.
-
Procedure:
-
Confirmation: First, rule out other causes as detailed in the troubleshooting guide. The reaction's timing relative to drug initiation is a key indicator.[5]
-
Drug Withdrawal: If feasible for the study and approved by the principal investigator and veterinary staff, discontinue the suspected drug. Lesions typically resolve within 1 to 2 weeks of cessation.[5]
-
Symptomatic Treatment: If drug withdrawal is not an option, or to manage symptoms, short-term oral corticosteroids may be used to reduce inflammation and pruritus.[5]
-
Supportive Care: For ulcerative lesions, keep the area clean to prevent secondary bacterial infections. Medicated shampoos or topical treatments may be prescribed by a veterinarian.[7]
-
Documentation: Record all observations, treatments, and outcomes in the animal's record.
-
Managing Fatigue Side Effects
Fatigue is a common, yet challenging, side effect to quantify in animal models. It is often characterized by a reduction in voluntary activity and can be induced by chemotherapy, disease progression, or other experimental factors.[8][9]
Frequently Asked Questions (FAQs) - Fatigue
Q1: How is "fatigue-like behavior" defined and measured in mice and rats?
A1: Fatigue-like behavior is generally defined as a decrease in measured physical activity.[10] It is most commonly assessed using methods that measure voluntary or forced activity. Voluntary wheel running activity (VWRA) is a widely used passive measure where a decrease in daily running distance indicates fatigue.[11] Forced activity tests, such as the treadmill fatigue test, measure the time or distance an animal will run before exhaustion.[10] Other methods include monitoring general locomotor activity in the home cage via video or telemetry.[12]
Q2: My chemotherapy-treated group shows reduced activity. How can I be sure this is fatigue and not just general sickness or motor impairment?
A2: This is a critical consideration. It's important to use a combination of assays. While a decrease in voluntary wheel running is a strong indicator of fatigue, it should be supplemented with tests for motor coordination, like the rotarod test.[13] If an animal's performance on the rotarod is normal, but its voluntary activity is low, it suggests the cause is more likely fatigue than a motor deficit.[13] General sickness behavior can be assessed by monitoring body weight, food/water intake, and core body temperature.[8]
Q3: Are there any pharmacological interventions to counteract fatigue in animal models?
A3: Yes, some studies have explored treatments to alleviate fatigue-like behavior. For example, in a doxorubicin-induced fatigue model, modafinil was shown to be effective in increasing wheel running activity in mice.[13] Other compounds like taltirelin and methylphenidate have also shown promise in alleviating fatigue-like behavior in the treadmill fatigue test.[11]
Troubleshooting Guide - Fatigue
Problem: The experimental group is showing a significant, unexpected decrease in activity levels, potentially confounding study results.
-
Assess the Control Group: Is the control group also showing decreased activity? If so, the issue may be environmental (e.g., changes in light/dark cycle, room temperature, recent cage changes) or procedural (e.g., stress from handling or injections).
-
Rule out Motor Deficits: Perform a rotarod or inverted grid suspension test to assess motor coordination and strength.[12] If motor function is impaired, the interpretation of activity data must be adjusted.
-
Evaluate Overall Health: Monitor key health parameters:
-
Body Weight: Significant weight loss can lead to weakness and reduced activity.
-
Food and Water Consumption: Decreased intake is a common sign of sickness.
-
Clinical Signs: Observe for ruffled fur, hunched posture, or other signs of distress.
-
-
Consider the Assay's Sensitivity: Some assays, like the open field test or forced swim test, have been found to be less sensitive to chemotherapy-induced fatigue compared to voluntary wheel running or the treadmill fatigue test.[11] Ensure you are using an appropriate method for your model.
-
Review Dosing and Timing: Was there a recent dose administration? Fatigue is often most severe in the period immediately following treatment.[8] Consider if the timing of your behavioral assessment is appropriate.
Data on Fatigue Assessment Methods
| Assessment Method | Type | Key Measurement | Typical Finding in Fatigued Animals | Reference |
| Voluntary Wheel Running | Voluntary/Passive | Total distance run per 24h | Significant decrease (e.g., >30% reduction) | [10][13] |
| Treadmill Fatigue Test | Forced | Distance or time run to exhaustion | Marked reduction in performance | [10][11] |
| Home Cage Monitoring | Voluntary/Passive | General locomotor activity | Reduction in movement, especially during the active (dark) cycle | [12] |
| Rotarod Test | Forced | Latency to fall from a rotating rod | No significant difference (if fatigue is not due to motor impairment) | [13] |
Experimental Protocols - Fatigue
Protocol 3: Assessment of Fatigue Using Voluntary Wheel Running Activity (VWRA)
-
Objective: To passively and continuously measure fatigue-like behavior in mice.
-
Materials: Cages equipped with low-resistance running wheels and a system for automatically recording wheel revolutions.
-
Procedure:
-
Acclimation: House mice individually in wheel-equipped cages for at least one week before the experiment begins to allow them to acclimate and establish a baseline running pattern.[10]
-
Baseline Measurement: Record the number of wheel revolutions (which can be converted to distance) over 3-4 consecutive nights to determine the average baseline activity for each animal.[10]
-
Treatment: Administer the experimental compound or perform the procedure intended to induce fatigue (e.g., chemotherapy, irradiation).
-
Post-Treatment Monitoring: Continue to record VWRA daily for the duration of the study.
-
Data Analysis: Normalize the daily running distance for each mouse to its own baseline average. Compare the percentage of baseline running between the treated and control groups over time. A significant decrease in the treated group indicates fatigue-like behavior.[10]
-
Experimental Workflow for Fatigue Assessment:
Caption: Experimental workflow for assessing fatigue using voluntary wheel running.
Signaling Pathway Visualization
Simplified Pathway for Drug-Induced Hypersensitivity Rash
Drug-induced skin rashes are often immune-mediated. This diagram illustrates a simplified conceptual pathway where a drug or its metabolite acts as a hapten, initiating an immune response that leads to skin inflammation.
Caption: Conceptual pathway of a drug-induced hypersensitivity skin reaction.
References
- 1. Dermatological Conditions of Rodents and Rabbits - WSAVA2008 - VIN [vin.com]
- 2. Skin and Joints - Infectious Diseases of Mice and Rats - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cyagen.com [cyagen.com]
- 4. Dermatitis / Eczema – Rat Guide [ratguide.com]
- 5. 10. Cutaneous Adverse Drug Reaction – Small and Large Animal Dermatology Handbook, Vol. 3 [open.lib.umn.edu]
- 6. Skin Reactions to Drugs in Dogs | PetMD [petmd.com]
- 7. Bizland [labbies.com]
- 8. Development of a mouse model for assessing fatigue during chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive review of mouse models for studying cancer-related fatigue: Methods, findings and future directions (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Treadmill Fatigue Test: A Simple, High-throughput Assay of Fatigue-like Behavior for the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the effects of chemotherapy-induced fatigue and pharmacological interventions in multiple mouse behavioral assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A clinically translatable mouse model for chemotherapy-related fatigue - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Ralimetinib
Welcome to the technical support center for Ralimetinib. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the in vivo bioavailability of this p38 MAPK inhibitor. While specific oral bioavailability data for this compound is not publicly available, this guide provides a framework for troubleshooting and improving its systemic exposure based on its known properties and established pharmaceutical principles.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective, ATP-competitive inhibitor of the α and β isoforms of p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway is a crucial regulator of cellular responses to stress and inflammation and is implicated in the production of pro-inflammatory cytokines.[] By inhibiting p38 MAPK, this compound can modulate these processes, which is relevant in various disease models, including cancer.[1][3] Interestingly, recent research also suggests that the anticancer activity of this compound may be driven by the inhibition of the epidermal growth factor receptor (EGFR).[4][5][6]
Q2: What are the known physicochemical properties of this compound?
Q3: Is there any information on the oral bioavailability of this compound from clinical studies?
A first-in-human Phase I clinical trial in patients with advanced cancer demonstrated that oral administration of this compound resulted in a dose-dependent increase in plasma exposure (both Cmax and AUC).[1][7] The recommended Phase II dose was determined to be 300 mg administered orally every 12 hours.[1][7] However, the absolute oral bioavailability percentage was not reported in this study. For many kinase inhibitors, achieving consistent and adequate oral bioavailability can be a challenge.[8]
Troubleshooting Guide to Improve this compound Bioavailability
Researchers may encounter challenges in achieving desired systemic exposure of this compound in preclinical in vivo models. This section provides a structured approach to identifying and addressing potential issues.
Issue 1: Low or Variable Plasma Concentrations After Oral Dosing
Potential Cause 1: Poor Aqueous Solubility
-
Troubleshooting Steps:
-
pH-dependent solubility profiling: Determine the solubility of this compound across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) to understand its solubility in different segments of the gastrointestinal tract.
-
Formulation enhancement:
-
Amorphous Solid Dispersions (ASDs): Prepare ASDs of this compound with polymers such as povidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®. This can improve the dissolution rate and extent by preventing crystallization.
-
Lipid-based formulations: Formulate this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS). These can enhance solubility and take advantage of lipid absorption pathways.
-
Nanosuspensions: Reduce the particle size of this compound to the nanometer range to increase the surface area for dissolution.
-
-
Use of co-solvents and surfactants: For preclinical studies, using excipients like PEG 400, Tween® 80, or Cremophor® EL can improve the solubility of the compound in the dosing vehicle.
-
Potential Cause 2: Poor Membrane Permeability
-
Troubleshooting Steps:
-
In vitro permeability assessment: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) of this compound. This will help classify it according to the Biopharmaceutics Classification System (BCS).
-
Identify active efflux: In the Caco-2 assay, include inhibitors of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) (e.g., verapamil or elacridar) to determine if this compound is a substrate of these efflux transporters. An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 suggests active efflux.
-
Strategies to overcome efflux: If this compound is a substrate of efflux transporters, co-administration with a known inhibitor of these transporters in preclinical models could be explored to enhance absorption.
-
Potential Cause 3: First-Pass Metabolism
-
Troubleshooting Steps:
-
In vitro metabolic stability: Assess the metabolic stability of this compound in liver microsomes or hepatocytes from the species being used in the in vivo studies (e.g., mouse, rat). This will provide an indication of its susceptibility to hepatic metabolism.
-
CYP450 inhibition profiling: Identify the specific cytochrome P450 enzymes responsible for this compound metabolism.
-
Comparison of IV and PO pharmacokinetics: If not already done, perform an intravenous (IV) dosing study to determine the absolute bioavailability. A significant difference between the AUC after oral and IV administration, even with good solubility and permeability, points towards first-pass metabolism.
-
Quantitative Data from Preclinical Studies
While specific bioavailability data is limited, preclinical studies provide some insights into the in vivo activity of this compound.
| Species | Model | Dosing | Observed Effect | Reference |
| Mouse | B16-F10 melanoma xenograft | Oral | Dose-dependent inhibition of tumor phospho-MK2 (TED50 = 1.95 mg/kg) | [9] |
| Mouse | Lipopolysaccharide (LPS)-induced TNFα | Oral | Effective inhibition of TNFα formation (TMED50 < 1 mg/kg) | [9][10] |
| Rat | Collagen-induced arthritis (CIA) | Oral | Potent effects on paw swelling and bone erosion (TMED50 = 1.5 mg/kg) | [9][10] |
TED50: 50% threshold effective dose; TMED50: threshold minimum 50% effective dose.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound.
Methodology:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).
-
Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg).
-
-
Formulation:
-
IV: this compound dissolved in a vehicle such as 10% DMSO / 40% PEG300 / 50% saline.
-
PO: this compound suspended in a vehicle like 0.5% methylcellulose with 0.1% Tween® 80 in water.
-
-
Procedure:
-
Fast animals overnight before dosing.
-
Administer the formulation via the tail vein (IV) or oral gavage (PO).
-
Collect sparse blood samples (e.g., from 3 mice per time point) at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.
-
Process blood to plasma by centrifugation and store at -80°C.
-
-
Sample Analysis:
-
Extract this compound from plasma samples using protein precipitation with acetonitrile.
-
Quantify the concentration of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) using non-compartmental analysis software.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).
-
Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) with appropriate buffering (e.g., HEPES).
-
Procedure:
-
Wash the Caco-2 monolayers with transport buffer.
-
Apical to Basolateral (A-B) Transport: Add this compound (e.g., at 10 µM) to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (B) side and fresh transport buffer to the apical (A) side.
-
To assess efflux, run parallel experiments with a known P-gp/BCRP inhibitor (e.g., 10 µM verapamil) on both sides of the monolayer.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specific time points (e.g., 30, 60, 90, 120 minutes).
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration.
-
Calculate the efflux ratio (ER): ER = Papp(B-A) / Papp(A-B). An ER > 2 suggests active efflux.
-
Visualizations
Signaling Pathway
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for assessing and improving the in vivo bioavailability of a compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 3. This compound | C24H29FN6 | CID 11539025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetechindia.com [lifetechindia.com]
- 10. selleckchem.com [selleckchem.com]
Ralimetinib Solubility and Formulation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome challenges associated with the poor solubility of Ralimetinib (also known as LY2228820) in experimental settings.
Troubleshooting Guide: Overcoming this compound Solubility Issues
Q1: I am having trouble dissolving this compound powder. What are the recommended solvents and procedures?
A1: this compound, particularly as this compound dimesylate, exhibits limited solubility in aqueous solutions. The recommended starting solvent for in vitro experiments is Dimethyl Sulfoxide (DMSO).[1][2][3] To achieve higher concentrations, specific techniques are often necessary.
Recommended Protocol for Dissolving this compound in DMSO:
-
Use High-Quality, Anhydrous DMSO: Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound.[1][4] Always use freshly opened, high-purity DMSO.
-
Apply Heat: Gently warm the solution at 37°C for approximately 10 minutes.[2]
-
Utilize Sonication: Use an ultrasonic bath to agitate the solution, which can aid in the dissolution process.[1][2]
Following this protocol, stock solutions of high concentrations can be prepared and stored for future use. For long-term storage, it is advisable to store stock solutions at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[1][5]
Q2: My this compound precipitates out of solution when I dilute my DMSO stock in aqueous media for cell-based assays. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock in aqueous buffers or cell culture media is a common issue with poorly soluble compounds. Here are some strategies to mitigate this:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration in your assay that is as low as possible (typically ≤ 0.5%) while still maintaining this compound solubility at the desired working concentration.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.
-
Use of Surfactants or Pluronics: Consider the inclusion of a low concentration of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, in your final dilution buffer. These can help to maintain the compound's solubility.
-
Formulation with Solubilizing Excipients: For more persistent precipitation issues, you may need to explore more complex formulations, similar to those used for in vivo studies.
Q3: I need to prepare this compound for an in vivo animal study. What are some established formulation strategies?
A3: Formulating this compound for in vivo administration requires careful selection of vehicles to ensure bioavailability and minimize toxicity. Several formulations have been reported for this compound. The choice of vehicle will depend on the route of administration (e.g., oral, intravenous).
Here are some examples of in vivo formulations that can be prepared:
-
Suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. [3]
-
Suspension in 10% DMSO and 90% corn oil. [3]
-
Solution in 10% DMSO and 90% (20% SBE-β-CD in saline). [3]
Experimental Protocol: Preparation of this compound Formulation for In Vivo Studies (Example)
This protocol describes the preparation of a this compound formulation using a co-solvent and surfactant system.
-
Initial Dissolution: Weigh the required amount of this compound dimesylate and dissolve it in DMSO.
-
Addition of Co-solvent: To the DMSO solution, add PEG300 and mix thoroughly until a clear solution is obtained.
-
Addition of Surfactant: Add Tween-80 to the mixture and vortex to ensure homogeneity.
-
Final Dilution: Slowly add saline to the mixture while continuously stirring to reach the final desired volume. The resulting solution should be a clear and stable formulation suitable for administration.
Frequently Asked Questions (FAQs)
Q: What is the solubility of this compound in common laboratory solvents?
A: The solubility of this compound can vary slightly between different forms (e.g., free base vs. dimesylate salt) and batches. However, the following table summarizes the reported solubility data for this compound dimesylate.
| Solvent | Solubility | Notes |
| DMSO | ≥ 30.65 mg/mL[2], 35 mg/mL[4], 61 mg/mL[1] | Requires warming and sonication for higher concentrations.[1][2] Use of fresh, anhydrous DMSO is critical.[4] |
| Water | ≥ 33.33 mg/mL[1], ≥ 45 mg/mL (with sonication)[2] | |
| Ethanol | ≥ 9.9 mg/mL (with sonication)[2], 3 mg/mL[4] |
Q: What is the mechanism of action of this compound?
A: this compound is a potent and selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK) α and β isoforms, with IC50 values of 5.3 nM and 3.2 nM, respectively.[1][6] It selectively inhibits the phosphorylation of MAPK-activated protein kinase 2 (MK2), a downstream substrate of p38 MAPK.[1][6] More recently, some studies have suggested that this compound may also act as an epidermal growth factor receptor (EGFR) inhibitor.[7]
Signaling Pathway of this compound Action
Caption: this compound inhibits p38 MAPK, blocking downstream signaling.
Q: Are there general strategies I can apply to improve the solubility of other poorly soluble compounds in my research?
A: Yes, several techniques are commonly employed to enhance the solubility of poorly water-soluble drugs for experimental purposes.[8][9][10][11][12]
| Technique | Description |
| Co-solvents | Using a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG) to increase the solubility of nonpolar drugs.[8] |
| Surfactants | Using agents like Tween-80 or Cremophor to form micelles that can encapsulate and solubilize hydrophobic compounds. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the solution can increase solubility by converting the compound to its more soluble ionized form. |
| Complexation | Using cyclodextrins (e.g., β-cyclodextrin, SBE-β-CD) to form inclusion complexes where the hydrophobic drug is encapsulated within the cyclodextrin cavity. |
| Solid Dispersions | Dispersing the drug in an inert carrier matrix at the solid state, which can enhance dissolution rates.[12] |
Experimental Workflow for Solubility Screening
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. lifetechindia.com [lifetechindia.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | MK2 selective inhibitor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
- 11. researchgate.net [researchgate.net]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Ralimetinib dose-limiting toxicities in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the p38 MAPK inhibitor, ralimetinib.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally available, potent, and selective ATP-competitive inhibitor of the α and β isoforms of p38 mitogen-activated protein kinase (MAPK). By binding to the ATP-binding site of p38 MAPK, this compound inhibits its kinase activity. This, in turn, prevents the phosphorylation of downstream substrates, including MAPK-activated protein kinase 2 (MAPKAPK2), which plays a crucial role in the signaling cascade that regulates the production of pro-inflammatory cytokines and other cellular processes involved in cancer cell proliferation and survival.
Q2: What are the known dose-limiting toxicities (DLTs) of this compound in clinical research?
Dose-limiting toxicities (DLTs) observed in phase I clinical trials of this compound include rash, hepatic cytolysis (liver toxicity), and facial edema.[1] These toxicities were considered dose-limiting as they were severe enough to necessitate a reduction in the administered dose.
Q3: What were the recommended phase II doses (RP2D) of this compound in the initial clinical trials?
In the first-in-human phase I study (NCT01393990), the recommended phase II dose for single-agent this compound was established at 300 mg administered orally every 12 hours.[2] In a phase I trial for newly diagnosed glioblastoma in combination with radiotherapy and temozolomide (NCT02324626), the maximum tolerated dose (MTD) of this compound was determined to be 100 mg every 12 hours.[1]
Troubleshooting Guides for Common Adverse Events
Issue 1: Development of Rash
Symptoms: Patients may present with various forms of skin rash, which can range from mild to severe.
Troubleshooting and Management:
-
Monitoring: Regularly monitor patients for the emergence and progression of any skin rashes.
-
Grading: Grade the severity of the rash according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Management of Mild to Moderate Rash (Grade 1-2):
-
Consider the use of topical corticosteroids.
-
Oral antihistamines may be used for symptomatic relief of itching.
-
-
Management of Severe Rash (Grade 3 or higher):
-
Interrupt this compound treatment.
-
Initiate systemic corticosteroids.
-
Consider a dose reduction of this compound upon resolution or improvement of the rash to a Grade 1 severity.
-
For persistent or severe cases, permanent discontinuation of this compound may be necessary.
-
Issue 2: Elevated Liver Enzymes (Hepatic Cytolysis)
Symptoms: Patients may be asymptomatic, or present with fatigue, nausea, or jaundice in severe cases. Diagnosis is primarily through routine laboratory monitoring.
Troubleshooting and Management:
-
Monitoring: Monitor liver function tests (ALT, AST, bilirubin) at baseline and regularly throughout treatment.
-
Management of Grade 2 or Higher Elevations:
-
Interrupt this compound treatment.
-
Monitor liver function tests more frequently (e.g., weekly) until they return to baseline or Grade 1.
-
Once resolved, consider restarting this compound at a reduced dose.
-
-
Management of Severe Hepatotoxicity:
-
Permanently discontinue this compound.
-
Investigate other potential causes of liver injury.
-
Provide supportive care as needed.
-
Issue 3: Neurological Toxicities (Tremor and Dizziness)
Symptoms: Patients may experience fine tremors, particularly in the hands, and/or a sensation of dizziness or lightheadedness.
Troubleshooting and Management:
-
Monitoring: Assess patients for neurological symptoms at each visit.
-
Management:
-
For mild (Grade 1) symptoms, continue treatment and monitor closely.
-
For persistent or moderate (Grade 2) symptoms, consider a dose reduction of this compound.
-
For severe (Grade 3 or higher) or intolerable symptoms, interrupt treatment. If symptoms resolve, consider restarting at a lower dose. If they persist, discontinuation may be necessary.
-
Advise patients to avoid activities that could be dangerous if they experience dizziness, such as driving or operating heavy machinery.
-
Quantitative Data Summary
Table 1: Dose-Limiting Toxicities of this compound in a Phase I Glioblastoma Trial (NCT02324626)
| Dose Level | Number of Patients | Dose-Limiting Toxicity | Details |
| 200 mg every 12h | 3 | Grade 3 Face Edema | 1 patient |
| Grade 3 Rash | 1 patient | ||
| Grade 3 Hepatic Cytolysis | 1 patient |
Data from a study of this compound in combination with radiotherapy and temozolomide.[1]
Table 2: Common Treatment-Emergent Adverse Events (Possibly Drug-Related) in the First-in-Human Phase I Trial of this compound (NCT01393990)
| Adverse Event | Frequency (All Grades) | Frequency (Grade 3 or higher) |
| Rash | 22.2% | 11.1% |
| Fatigue | 16.9% | 1.1% |
| Nausea | 13.5% | 0% |
| Constipation | 11.2% | 0% |
| Pruritus (Itching) | 10.1% | 0% |
| Vomiting | 9.0% | 0% |
| Anorexia (Decreased Appetite) | 7.9% | 0% |
| Tremor | 7.9% | 0% |
| Dizziness | 6.7% | 0% |
Data from a study of this compound as a single agent or in combination with tamoxifen in patients with advanced cancer.[2]
Experimental Protocols
Protocol 1: First-in-Human Phase I Dose-Escalation Study of this compound (NCT01393990)
-
Study Design: This was a dose-escalation study using a 3+3 design. This compound was administered orally every 12 hours on days 1 to 14 of a 28-day cycle.[2]
-
Patient Population: Adults with histologically confirmed solid tumors that were refractory to standard therapy.[2]
-
Dose Escalation: If no DLT was observed in the first cycle for a cohort of 3 patients, the dose was escalated for the next cohort. If one patient experienced a DLT, 3 additional patients were enrolled at that dose level. Dose escalation was stopped if 2 or more patients in a cohort experienced a DLT, and the preceding dose level was declared the maximum tolerated dose (MTD).[2]
-
Toxicity Assessment: Adverse events were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) version 4.0. DLTs were defined as specific grade 3 or 4 hematologic and non-hematologic toxicities occurring during the first cycle that were considered possibly related to this compound.
-
Pharmacokinetic Analysis: Plasma samples were collected at various time points after this compound administration to determine pharmacokinetic parameters such as Cmax (maximum concentration) and AUC (area under the curve).[2]
-
Pharmacodynamic Analysis: The biological effect of this compound was assessed by measuring the inhibition of p38 MAPK-induced phosphorylation of MAPKAP-K2 in peripheral blood mononuclear cells.[2]
Protocol 2: Phase I Trial of this compound with Radiotherapy and Temozolomide in Glioblastoma (NCT02324626)
-
Study Design: This was an open-label, dose-escalation study. This compound was administered orally every 12 hours, 7 days a week, for two 2-week cycles, in conjunction with standard concurrent radiotherapy (60 Gy in 30 fractions) and temozolomide (75 mg/m²/day). This was followed by 6 cycles of adjuvant temozolomide.[1]
-
Patient Population: Patients with newly diagnosed glioblastoma.[1]
-
Dose Escalation: The study employed a Tite-CRM (Time-to-Event Continual Reassessment Method) design to guide dose escalation.[1]
-
Toxicity Assessment: Adverse events were monitored and graded. The primary objective was to determine the MTD of this compound in this combination therapy.[1]
Visualizations
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the first-in-human dose-escalation trial of this compound.
References
Ralimetinib Experiments: Technical Support & Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results in experiments involving Ralimetinib (LY2228820), a potent inhibitor of p38 MAPK α/β.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective, ATP-competitive inhibitor of p38 MAPK α and p38 MAPK β, with IC50 values of 5.3 nM and 3.2 nM, respectively.[1] It functions by binding to the ATP-binding pocket of these kinases, preventing the phosphorylation of downstream substrates like MAPKAPK2 (MK2).[1][2][3][4] This inhibition can block inflammatory cytokine production and may induce apoptosis in cancer cells.[2][5]
Q2: What are the known off-target effects of this compound?
Recent studies have revealed that the anti-cancer activity of this compound may be due to off-target inhibition of the Epidermal Growth Factor Receptor (EGFR), rather than its primary target, p38 MAPK.[6][7][8][9] Although this compound is significantly more potent against p38α, its ability to inhibit EGFR appears to drive its primary anti-cancer effects in certain contexts.[7][9] This is a critical consideration when interpreting experimental outcomes.
Q3: What are the common adverse events observed in clinical trials?
In clinical studies, the most frequently reported adverse events possibly related to this compound include rash, fatigue, nausea, constipation, pruritus (itching), and vomiting.[3][4] At higher doses in combination with other therapies, more severe toxicities such as face edema, rash, and hepatic cytolysis have been observed.[10]
Troubleshooting Guide for Unexpected Experimental Results
Here we address specific unexpected outcomes you may encounter during your this compound experiments.
Issue 1: No effect on cell viability in my cancer cell line, despite confirming p38 pathway inhibition.
Possible Cause 1: Cell line is not dependent on the p38 MAPK pathway for survival. The p38 MAPK pathway's role in cell survival is context-dependent and can be pro-apoptotic or pro-survival depending on the cell type and stimulus.[11][12][13]
Troubleshooting Steps:
-
Confirm Pathway Inhibition: First, verify that this compound is inhibiting the p38 pathway in your specific cell line. A western blot for phospho-MAPKAPK2 (p-MK2), a direct downstream target of p38, is a reliable method.[2][3][4] You should see a dose-dependent decrease in p-MK2 levels.
-
Investigate Alternative Survival Pathways: If p38 inhibition is confirmed but cell viability is unchanged, your cells may rely on other signaling pathways for survival (e.g., PI3K/AKT, ERK/MAPK).
-
Consider Off-Target Effects: Given recent findings, consider if your cell line's survival is dependent on EGFR signaling.[6][7][8][9] You could test this by comparing the effect of this compound to a known EGFR inhibitor.
Experimental Workflow for Issue 1 Troubleshooting
Caption: Troubleshooting logic for lack of effect on cell viability.
Issue 2: High background or weak signal in my phospho-p38 Western Blot.
Possible Cause: Technical issues with the Western Blotting procedure for phosphorylated proteins. Detecting phosphorylated proteins requires specific protocol optimizations to prevent dephosphorylation and reduce non-specific antibody binding.[14][15]
Troubleshooting Steps:
-
Sample Preparation: Always keep samples on ice and use pre-chilled buffers.[14] Crucially, add phosphatase inhibitors to your lysis buffer.[14][16]
-
Blocking Buffer: Avoid using milk as a blocking agent, as casein is a phosphoprotein and can cause high background. Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead.[15]
-
Wash Buffers: Do not use Phosphate-Buffered Saline (PBS) in your wash buffers, as the phosphate ions can interfere with the binding of phospho-specific antibodies. Use TBST for all wash steps.[14][15]
-
Antibody Dilution: Optimize the concentration of your primary antibody. A dot blot can be a quick way to check antibody activity.[15]
-
Low Abundance Target: If your target is of low abundance, consider immunoprecipitation to enrich the phosphoprotein before running the Western Blot.[14][16]
| Parameter | Recommendation | Rationale |
| Lysis Buffer | Add phosphatase and protease inhibitors | Prevents dephosphorylation and degradation of target protein.[14][16] |
| Blocking Agent | 5% BSA in TBST | Milk contains phosphoproteins (casein) that can increase background.[15] |
| Wash Buffer | TBST (Tris-Buffered Saline, Tween-20) | PBS contains phosphate which can compete with antibody binding.[14][15] |
| Signal Detection | Use a sensitive chemiluminescent substrate | Enhances detection of low-abundance proteins.[14] |
Table 1. Key recommendations for Western Blotting of phosphorylated proteins.
Issue 3: Inconsistent results in cell viability assays (e.g., MTT, WST-1).
Possible Cause: Variability in cell seeding, compound concentration, or assay timing. Cell-based assays are sensitive to variations in experimental conditions.[17][18][19]
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps. Use a calibrated multichannel pipette and be consistent with your pipetting technique.[19]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to "edge effects". To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Assay Timing: Perform the assay when cells are in their exponential growth phase (typically 70-80% confluency).[19] Cells that are overgrown may respond differently to treatment.
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock to ensure consistent potency.
| Parameter | Common Pitfall | Troubleshooting Solution |
| Cell Seeding | Inconsistent cell numbers per well | Ensure a single-cell suspension; use consistent pipetting.[19] |
| Plate Layout | "Edge effects" from evaporation | Fill outer wells with sterile PBS/media; don't use for data. |
| Incubation Time | Cells become overgrown or senescent | Optimize treatment duration to keep cells in exponential growth.[19] |
| Reagent Prep | Degradation of diluted compound | Prepare fresh dilutions of this compound for each experiment. |
Table 2. Troubleshooting common issues in cell viability assays.
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-MAPKAPK2 (p-MK2)
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Keep on ice for 20 minutes.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: To your protein sample, add an equal volume of 2x Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run at 120V until the dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-MK2 (Thr334) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Add an ECL substrate and visualize the signal using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed for total MAPKAPK2 or a housekeeping protein like GAPDH.
Protocol 2: Cell Viability (WST-1 Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Assay: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a cell culture incubator. The incubation time depends on the metabolic activity of the cell line and should be optimized.
-
Measurement: Shake the plate for 1 minute on a shaker. Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be >600 nm.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Express the results as a percentage of the vehicle-treated control cells.
Signaling Pathway Diagrams
p38 MAPK Signaling Pathway
Caption: this compound inhibits the p38 MAPK signaling cascade.
This compound's Dual Target Hypothesis
Caption: this compound's potential dual inhibition mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, this compound (LY2228820 Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound | C24H29FN6 | CID 11539025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. A drug’s most potent target is not necessarily the source of its anti-cancer activity | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Inhibition of a lower potency target drives the anticancer activity of a clinical p38 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase 1 trial of this compound (LY2228820) with radiotherapy plus concomitant temozolomide in the treatment of newly diagnosed glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 17. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 18. Addressing Sources of Error in the Cell Viability Measurement Process | NIST [nist.gov]
- 19. youtube.com [youtube.com]
Validation & Comparative
Ralimetinib in Lung Cancer: A Comparative Analysis of p38 MAPK Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Ralimetinib (LY2228820), a potent p38 mitogen-activated protein kinase (MAPK) inhibitor, in the context of lung cancer therapy. It explores its mechanism of action, preclinical and clinical findings, and draws comparisons with other p38 MAPK inhibitors investigated for this indication. A pivotal aspect of this analysis is the emerging evidence suggesting a dual inhibitory role for this compound, targeting both p38 MAPK and the epidermal growth factor receptor (EGFR).
The p38 MAPK Signaling Pathway in Lung Cancer
The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines.[1][2] In the context of lung cancer, its role is complex and appears to be context-dependent, with studies suggesting both tumor-promoting and tumor-suppressing functions.[3] Activation of the p38 MAPK pathway has been observed in non-small cell lung cancer (NSCLC) and is implicated in processes such as inflammation, cell proliferation, and resistance to therapy.[4][5] This has positioned p38 MAPK as a compelling therapeutic target.
This compound: A Profile
This compound (LY2228820) is an orally bioavailable small molecule initially developed as a selective inhibitor of the α and β isoforms of p38 MAPK.[1] Preclinical studies demonstrated its potential in various cancer models, including lung cancer.[1]
The Dual-Inhibitor Conundrum: p38 MAPK vs. EGFR
Recent groundbreaking research has revealed that the anticancer activity of this compound may be predominantly driven by its inhibition of the Epidermal Growth Factor Receptor (EGFR), rather than its intended p38 MAPK target.[6][7] This finding has significant implications for the interpretation of its clinical activity and its future development. While this compound is a potent inhibitor of p38α (IC50 = 0.004 µM) and p38β (IC50 = 0.001 µM), its effects on cancer cell sensitivity are reportedly blocked by the EGFR-T790M "gatekeeper" mutation, which confers resistance to EGFR inhibitors.[7] This suggests that EGFR is a key mediator of this compound's anticancer effects.[6][7]
Comparative Analysis of p38 MAPK Inhibitors in Lung Cancer
Direct head-to-head comparative studies of p38 MAPK inhibitors in lung cancer are limited. The following tables summarize available preclinical and clinical data for this compound and other notable p38 MAPK inhibitors that have been investigated in the context of cancer.
Table 1: In Vitro Potency of Selected p38 MAPK Inhibitors
| Inhibitor | Target(s) | IC50 (nM) - p38α | IC50 (nM) - p38β | Cell Lines Tested (Cancer Context) | Reference(s) |
| This compound (LY2228820) | p38α, p38β | 4 | 1 | Various cancer cell lines | [7] |
| SB202190 | p38α, p38β | 50 | 100 | NSCLC and other cancer cell lines | [4] |
| VX-702 | p38α, p38β | - | - | Lung epithelial cell lines (in COVID-19 context) | [8] |
| PH-797804 | p38α, p38β | - | - | Lung epithelial cell lines (in COVID-19 context) | [8] |
Table 2: Preclinical Efficacy in Lung Cancer Models
| Inhibitor | Model | Key Findings | Reference(s) |
| This compound (LY2228820) | KRAS-mutated NSCLC cells | Enhanced growth-inhibitory effect when combined with a MEK inhibitor (selumetinib). | [9] |
| SB202190 | NSCLC cell lines | Attenuated apoptosis and reduced phosphorylation of ERK and Akt. | [4] |
Table 3: Clinical Trial Data in Advanced Cancers (Including Lung Cancer)
| Inhibitor | Phase | Cancer Type(s) | Key Outcomes | Reference(s) |
| This compound (LY2228820) | Phase I | Advanced solid tumors (including NSCLC) | Recommended Phase II dose: 300 mg every 12 hours. No complete or partial responses were observed; 21.3% of patients achieved stable disease. Most common adverse events: rash, fatigue, nausea. | [1][10] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are standardized methodologies for key experiments cited in the evaluation of p38 MAPK inhibitors.
In Vitro Kinase Assay
This assay quantifies the inhibitory activity of a compound against a specific kinase.
Methodology:
-
Reaction Setup: In a microplate well, combine the recombinant p38 MAPK enzyme, a specific substrate (e.g., ATF-2), and a kinase assay buffer containing ATP and MgCl2.[11][12]
-
Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.[12]
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved through various methods, including:
-
IC50 Calculation: Determine the concentration of the inhibitor that causes 50% inhibition of the kinase activity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[14][15][16]
Methodology:
-
Cell Seeding: Plate lung cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.[16]
-
Treatment: Treat the cells with varying concentrations of the p38 MAPK inhibitor for a specified duration (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.[16]
Subcutaneous Xenograft Model
This in vivo model is used to evaluate the antitumor efficacy of a compound.[17][18][19]
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human lung cancer cells (e.g., A549) mixed with Matrigel into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).[20]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Measure tumor volume regularly using calipers.[20]
-
Treatment Administration: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the p38 MAPK inhibitor (e.g., this compound via oral gavage) and a vehicle control according to the planned dosing schedule.
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform further analysis, such as immunohistochemistry for biomarkers of p38 MAPK pathway activity.
Conclusion and Future Directions
This compound stands at a critical juncture in its development for lung cancer therapy. While it is a potent inhibitor of p38 MAPK, the recent discovery of its significant EGFR inhibitory activity necessitates a re-evaluation of its mechanism of action in cancer.[6][7] This finding complicates direct comparisons with other "pure" p38 MAPK inhibitors.
For researchers and drug developers, the key takeaways are:
-
The p38 MAPK pathway remains a valid, albeit complex, target in lung cancer.
-
The off-target effects of kinase inhibitors, as exemplified by this compound's EGFR activity, can be a primary driver of their therapeutic efficacy.
-
Future research should focus on developing more selective p38 MAPK inhibitors to definitively elucidate the therapeutic potential of targeting this pathway in lung cancer.
-
For this compound, further investigation is warranted to understand the relative contributions of p38 MAPK and EGFR inhibition to its clinical profile and to identify patient populations most likely to benefit from this dual activity.
This guide highlights the dynamic nature of cancer drug development, where new discoveries can reshape our understanding of a compound's therapeutic potential. As more data emerges, a clearer picture of the role of this compound and other p38 MAPK inhibitors in the treatment of lung cancer will undoubtedly come into focus.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inactivation of p38 MAPK contributes to stem cell-like properties of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. p38 Mediates Resistance to FGFR Inhibition in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of a lower potency target drives the anticancer activity of a clinical p38 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of a lower-potency target drives the anti-cancer activity of a clinical p38 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of p38 signaling curtails the SARS-CoV-2 induced inflammatory response but retains the IFN-dependent antiviral defense of the lung epithelial barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual inhibition of MEK and p38 impairs tumor growth in KRAS-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, this compound (LY2228820 Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. promega.com [promega.com]
- 14. MTT assay for lung cancer cell viability [bio-protocol.org]
- 15. broadpharm.com [broadpharm.com]
- 16. wjpls.org [wjpls.org]
- 17. LLC cells tumor xenograft model [protocols.io]
- 18. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 19. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 20. Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ralimetinib and Gefitinib in EGFR-Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ralimetinib and Gefitinib, two kinase inhibitors with activity against Epidermal Growth Factor Receptor (EGFR), particularly in the context of EGFR-mutant cancer cells. While both compounds inhibit EGFR signaling, their primary intended targets and reported potencies differ, warranting a close examination of their mechanisms and efficacy.
Introduction
Gefitinib is a well-established first-generation EGFR tyrosine kinase inhibitor (TKI) widely used in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[1][2] this compound, initially developed as a p38 MAPK inhibitor, has recently been identified as a potent inhibitor of EGFR, driving its primary anti-cancer effects.[3][4] This guide synthesizes available experimental data to compare these two compounds.
Mechanism of Action
Gefitinib acts as a selective and reversible inhibitor of the EGFR tyrosine kinase.[1][5] It competitively blocks the ATP binding site in the intracellular domain of EGFR, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival.[2][5][6]
This compound was originally designed as an inhibitor of p38 mitogen-activated protein kinase (MAPK).[7][8] However, recent evidence has demonstrated that its primary anticancer activity stems from its function as an ATP-competitive EGFR inhibitor.[4][9] While it is a potent inhibitor of p38α and p38β MAPK, its effects on cancer cell viability are more closely correlated with its EGFR inhibition.[9][10]
Signaling Pathways
Both this compound and Gefitinib target the EGFR signaling cascade, which plays a central role in cell growth, proliferation, and survival. Inhibition of EGFR phosphorylation by either drug leads to the downregulation of key downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
Figure 1. Simplified EGFR signaling pathway and points of inhibition by this compound and Gefitinib.
Quantitative Data Comparison
Direct comparative studies of this compound and Gefitinib in the same experimental settings are limited. The following tables summarize available in vitro IC50 data from different sources. It is crucial to note that variations in experimental protocols, cell lines, and assay conditions can significantly influence IC50 values, and therefore, a direct comparison of the absolute values between the two tables should be made with caution.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (µM) | Reference |
| EGFR (Wild-Type) | 0.180 | [9] |
| EGFR (G719C) | 0.011 | [9] |
| EGFR (L858R) | 0.174 | [9] |
| EGFR (L858R + T790M) | 6.06 | [9] |
| p38α MAPK (Cell-free) | 0.007 | [7] |
| p38β MAPK | 0.001 | [9] |
Table 2: In Vitro Activity of Gefitinib in EGFR-Mutant Cell Lines
| Cell Line | EGFR Mutation | Assay Type | IC50 (nM) | Reference |
| H3255 | L858R | Cell Viability | 12 | [11] |
| PC-9 | del E746-A750 | Cell Viability | 7 | [11] |
| H1975 | L858R + T790M | Cell Viability | >10,000 | [11] |
Experimental Protocols
Cell Viability Assay (General Protocol)
This protocol outlines a general method for assessing cell viability upon treatment with kinase inhibitors, adaptable for assays like MTT, MTS, or resazurin-based methods.
Figure 2. General workflow for a cell viability assay.
Methodology:
-
Cell Seeding: EGFR-mutant non-small cell lung cancer cell lines (e.g., PC-9, HCC827, H3255) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or Gefitinib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow the drugs to exert their effects.
-
Viability Assessment: A cell viability reagent (e.g., MTT, MTS, or resazurin) is added to each well. These reagents are metabolically reduced by viable cells into a colored or fluorescent product.
-
Data Acquisition: After a short incubation period with the reagent, the absorbance or fluorescence is measured using a microplate reader.
-
Data Analysis: The results are normalized to the vehicle control, and dose-response curves are generated to calculate the half-maximal inhibitory concentration (IC50) for each drug.
Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the phosphorylation status of EGFR and downstream signaling proteins like ERK, providing insight into the mechanism of drug action.
Methodology:
-
Cell Lysis: EGFR-mutant cells are treated with this compound or Gefitinib for a specified time. Subsequently, the cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-EGFR, EGFR, p-ERK, ERK).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction. The signal is detected using an imaging system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the effect of the drug on protein activation.
Summary and Conclusion
Both this compound and Gefitinib function as EGFR inhibitors, albeit with different primary discovery paths. Gefitinib is a well-characterized and clinically utilized EGFR TKI, particularly effective against common activating EGFR mutations. This compound, while also inhibiting EGFR, was initially developed as a p38 MAPK inhibitor.
The available data suggests that this compound is potent against certain EGFR mutations, including the uncommon G719C mutation.[9] However, like Gefitinib, its efficacy is significantly reduced by the T790M resistance mutation.[9][11]
For a definitive comparison of their therapeutic potential in EGFR-mutant cells, direct head-to-head studies employing standardized cell lines and assays are necessary. Such studies would provide a clearer picture of their relative potencies and potential clinical applications. Researchers are encouraged to use the provided experimental frameworks as a basis for such comparative investigations.
References
- 1. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iris.univpm.it [iris.univpm.it]
- 5. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. licorbio.com [licorbio.com]
- 8. wjpls.org [wjpls.org]
- 9. An EGFR signature predicts cell line and patient sensitivity to multiple tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EGFR (EGFR) | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
Ralimetinib's EGFR Target Engagement: A Comparative Analysis
A paradigm shift from a p38 MAPK inhibitor to a potent EGFR antagonist, Ralimetinib's journey underscores the importance of comprehensive target validation in drug development. This guide provides a comparative analysis of this compound's engagement with its primary anticancer target, the Epidermal Growth Factor Receptor (EGFR), supported by experimental data and protocols.
Initially developed as a p38 mitogen-activated protein kinase (MAPK) inhibitor, recent evidence has redefined this compound (also known as LY2228820) as a functional EGFR inhibitor.[1][2] Pharmacogenomic profiling revealed that this compound's activity pattern closely resembles that of established EGFR-targeting drugs.[1] This guide delves into the experimental validation of this compound's EGFR target engagement, comparing its performance with other well-established EGFR inhibitors, Gefitinib and Osimertinib.
Quantitative Comparison of Kinase Inhibition
The inhibitory activity of this compound against EGFR has been quantified through in vitro kinase assays, revealing its potency against wild-type and various mutant forms of the receptor. A direct comparison with other EGFR inhibitors highlights its unique profile.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | p38α | 4 | [1] |
| p38β | 1 | [1] | |
| Wild-Type EGFR | 180 | [1] | |
| EGFR (L858R) | 174 | [1] | |
| EGFR (G719C) | 11 | [1] | |
| EGFR (L858R/T790M) | 6060 | [1] | |
| Gefitinib | Wild-Type EGFR | 2-37 | [3][4] |
| Osimertinib | EGFR (L858R/T790M) | <10 | [1][5] |
Table 1: Comparative Inhibitory Potency (IC50) of this compound, Gefitinib, and Osimertinib against p38 and EGFR Kinases. The IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
Validation of Cellular Target Engagement
The engagement of this compound with EGFR within a cellular context has been demonstrated through the analysis of downstream signaling pathways. Treatment of EGFR-mutant cancer cells with this compound leads to a dose-dependent decrease in the phosphorylation of both EGFR itself and its key downstream effector, ERK (extracellular signal-regulated kinase).[1]
EGFR Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway and the points of inhibition by EGFR inhibitors like this compound.
Figure 1: Simplified EGFR Signaling Pathway. The diagram shows the activation of the EGFR pathway by its ligand (EGF), leading to downstream signaling through the RAS-RAF-MEK-ERK cascade, ultimately promoting cell proliferation and survival. This compound acts as an ATP-competitive inhibitor of the EGFR kinase domain.
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound's EGFR target engagement are provided below.
In Vitro Kinase Assay
This protocol outlines the measurement of a compound's ability to inhibit the enzymatic activity of a purified kinase.
Figure 2: Workflow for an In Vitro Kinase Assay. This diagram illustrates the key steps involved in determining the inhibitory potency of a compound against a specific kinase.
Protocol:
-
Reagent Preparation : Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test inhibitor (this compound) and control inhibitors (Gefitinib, Osimertinib).
-
Kinase Reaction : In a microplate, combine the purified EGFR kinase, a specific peptide substrate, and the inhibitor at various concentrations.
-
Initiation : Start the reaction by adding ATP (often radiolabeled [γ-³²P]ATP or a modified ATP for fluorescence-based detection).
-
Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Termination : Stop the reaction by adding a stop solution (e.g., EDTA solution).
-
Detection : Measure the amount of phosphorylated substrate. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, measure the change in fluorescence intensity.
-
Data Analysis : Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
Western Blotting for Phosphorylated EGFR and ERK
This protocol is used to detect the levels of specific proteins in cell lysates, in this case, the phosphorylated (activated) forms of EGFR and ERK.
Figure 3: Western Blotting Workflow. This diagram outlines the process of detecting specific proteins in a cell lysate to assess the effect of a drug on signaling pathways.
Protocol:
-
Cell Culture and Treatment : Grow EGFR-mutant cells (e.g., PC9) to 70-80% confluency. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 4 hours).
-
Cell Lysis : Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE : Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR) and phosphorylated ERK (p-ERK). Also, probe separate blots with antibodies for total EGFR and total ERK as loading controls.
-
Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection : Wash the membrane and add an enhanced chemiluminescence (ECL) substrate. Detect the signal using an imaging system.[7][8]
Conclusion
The compelling evidence from in vitro kinase assays and cellular studies solidifies the classification of this compound as a potent EGFR inhibitor.[1] While its affinity for EGFR is lower than for its originally intended target, p38 MAPK, its anticancer effects are primarily driven by EGFR inhibition.[1] This case highlights the critical need for multi-faceted target validation approaches in drug discovery and development. The comparative data presented here provides a valuable resource for researchers in the field of oncology and drug development, offering insights into the evolving understanding of this compound's mechanism of action.
References
- 1. New Data Show Osimertinib Effective as First-Line Treatment of NSCLC with EGFR Mutation [ahdbonline.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gefitinib (‘Iressa’, ZD1839) and new epidermal growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osimertinib in Advanced Lung Cancer with EGFR Mutations - NCI [cancer.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Ralimetinib in Tamoxifen-Resistant Breast Cancer: A Comparative Guide to Efficacy and Alternative Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the p38 MAPK inhibitor, ralimetinib (LY2228820), in the context of tamoxifen-resistant estrogen receptor-positive (ER+) breast cancer. While direct preclinical comparisons are limited, this document synthesizes available data on this compound and contrasts it with established and emerging alternative therapies, including CDK4/6 and PI3K/mTOR inhibitors, to inform future research and drug development strategies.
Introduction: The Challenge of Tamoxifen Resistance
Tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone of endocrine therapy for ER+ breast cancer for decades. However, a significant portion of patients either present with de novo resistance or develop acquired resistance over time, posing a major clinical challenge. This resistance is often driven by the activation of alternative signaling pathways that promote cell survival and proliferation independent of the estrogen receptor. Key among these are the PI3K/AKT/mTOR and MAPK/ERK pathways. The p38 mitogen-activated protein kinase (MAPK) pathway has also been implicated in tamoxifen resistance, making it a rational target for therapeutic intervention.
This compound: A p38 MAPK Inhibitor
This compound is a potent and selective inhibitor of the p38 MAPK α and β isoforms.[1][2] The rationale for its use in tamoxifen-resistant breast cancer stems from the role of p38 MAPK in mediating cellular stress responses and promoting cancer cell survival.[1][3]
Preclinical and Clinical Efficacy of this compound
While specific preclinical studies on this compound in tamoxifen-resistant breast cancer cell lines are not extensively published, its general anti-tumor activity has been demonstrated in various cancer models, including breast cancer xenografts.[1][2][4]
A first-in-human Phase I clinical trial of this compound included a cohort of women with hormone receptor-positive metastatic breast cancer who were refractory to aromatase inhibitors.[1][3] In this study, this compound was administered as a single agent and in combination with tamoxifen.[1][3] Although no complete or partial responses were observed, 21.3% of patients achieved stable disease, suggesting a potential cytostatic effect.[3]
Table 1: Summary of this compound Clinical Trial Data in Advanced Breast Cancer
| Clinical Trial Phase | Patient Population | Treatment | Key Outcomes | Reference |
| Phase I | Advanced cancer, including a cohort of HR+ metastatic breast cancer refractory to aromatase inhibitors | This compound monotherapy and in combination with tamoxifen | Recommended Phase II dose: 300 mg every 12 hours. Stable disease in 21.3% of patients. | [1][3] |
Alternative Therapeutic Strategies in Tamoxifen-Resistant Breast Cancer
Several targeted therapies have been investigated to overcome tamoxifen resistance, primarily focusing on the PI3K/AKT/mTOR and CDK4/6 pathways.
PI3K/AKT/mTOR Inhibitors
The PI3K/AKT/mTOR pathway is frequently hyperactivated in endocrine-resistant breast cancer.[5][6] Inhibitors of this pathway, such as the mTOR inhibitor everolimus and various PI3K inhibitors, have been evaluated in this setting.
Table 2: Preclinical Efficacy of PI3K/mTOR Inhibitors in Endocrine-Resistant Breast Cancer Models
| Compound | Target | Cell Line Model | Key Findings | Reference |
| NVP-BEZ235 | Dual PI3K/mTOR inhibitor | Tamoxifen-resistant MCF-7 sub-lines | Induced G1-phase cell cycle arrest. | [5] |
| GSK2126458 | Dual PI3K/mTOR inhibitor | Tamoxifen-resistant MCF-7 sub-lines | Induced G1-phase cell cycle arrest. | [5] |
| Everolimus | mTOR inhibitor | Hormone-resistant breast cancer models | Overcomes resistance to endocrine therapy. | [7][8] |
CDK4/6 Inhibitors
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition has emerged as a highly effective strategy in ER+ breast cancer. CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, are typically used in combination with endocrine therapy.
Table 3: Preclinical Efficacy of CDK4/6 Inhibitors in Endocrine-Resistant Breast Cancer Models
| Compound | Target | Cell Line Model | Key Findings | Reference |
| Palbociclib | CDK4/6 inhibitor | Tamoxifen-resistant breast cancer cell lines | Enhanced sensitivity to tamoxifen in resistant cells. | [8] |
| Abemaciclib | CDK4/6 inhibitor | Endocrine-resistant HR+/HER2- models | Demonstrated efficacy in overcoming resistance. | [8] |
| Ribociclib | CDK4/6 inhibitor | Endocrine-resistant HR+/HER2- models | Showed benefit in overcoming endocrine resistance. | [8] |
Comparative Summary and Future Directions
A direct preclinical comparison of this compound with PI3K/mTOR or CDK4/6 inhibitors in tamoxifen-resistant breast cancer models is not currently available in the published literature. However, based on their distinct mechanisms of action and the available data, a hypothetical comparison can be framed.
Table 4: Indirect Comparison of Targeted Therapies in Tamoxifen-Resistant Breast Cancer
| Therapeutic Target | Representative Agent(s) | Mechanism of Action | Reported Efficacy in Resistant Models |
| p38 MAPK | This compound | Inhibits cellular stress response and survival pathways | Stable disease observed in a clinical trial of endocrine-resistant breast cancer.[3] |
| PI3K/AKT/mTOR | Everolimus, Buparlisib | Inhibits a key cell survival and proliferation pathway | Overcomes endocrine resistance and induces cell cycle arrest in preclinical models.[5][7] |
| CDK4/6 | Palbociclib, Ribociclib, Abemaciclib | Blocks cell cycle progression from G1 to S phase | Re-sensitizes resistant cells to endocrine therapy in preclinical models.[8] |
The lack of head-to-head preclinical studies underscores a critical gap in our understanding of the optimal therapeutic strategy for tamoxifen-resistant breast cancer. Future research should focus on direct comparative studies of these agents in well-characterized tamoxifen-resistant models to elucidate their relative efficacy and potential for combination therapies.
Experimental Protocols
Establishment of Tamoxifen-Resistant Cell Lines
A common method to develop tamoxifen-resistant breast cancer cell lines, such as MCF-7 or T47D, involves long-term culture in the presence of 4-hydroxytamoxifen (4-OHT), the active metabolite of tamoxifen.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, this compound (LY2228820 Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Comparison of the effects of the PI3K/mTOR inhibitors NVP-BEZ235 and GSK2126458 on tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Targeting mTOR to overcome resistance to hormone and CDK4/6 inhibitors in ER-positive breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PI3K/AKT/mTOR and CDK4/6 Pathways in Endocrine Resistant HR+/HER2− Metastatic Breast Cancer: Biological Mechanisms and New Treatments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of p38 MAPK Inhibitors: Ralimetinib vs. SB203580
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent p38 MAPK inhibitors: Ralimetinib (LY2228820) and SB203580. We delve into their mechanisms of action, kinase selectivity, and supporting experimental data to facilitate informed decisions in research and development.
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a pivotal role in cell differentiation, apoptosis, and autophagy. Its dysregulation is implicated in a variety of diseases, including inflammatory disorders and cancer, making it a key target for therapeutic intervention. This compound and SB203580 are two widely utilized small molecule inhibitors of p38 MAPK. While both compounds target the same kinase, they exhibit distinct profiles in terms of potency, selectivity, and off-target effects. This guide offers a detailed comparative analysis to aid researchers in selecting the appropriate inhibitor for their specific experimental needs.
Mechanism of Action
Both this compound and SB203580 are ATP-competitive inhibitors that bind to the ATP-binding pocket of p38 MAPK, thereby blocking its catalytic activity.[1][2][3] This inhibition prevents the phosphorylation of downstream substrates, such as MAPK-activated protein kinase 2 (MAPKAPK-2) and heat shock protein 27 (HSP27).[3][4]
This compound is characterized as a potent and selective inhibitor of the p38 MAPK α and β isoforms.[2][5] However, recent studies have indicated that its anticancer activity may be driven by the inhibition of the epidermal growth factor receptor (EGFR), despite being significantly more potent against p38α.[6][7] This dual-action potential is a critical consideration for interpreting experimental outcomes, particularly in oncology research.
SB203580 , a pyridinyl imidazole compound, is one of the most widely used research inhibitors of p38 MAPK.[1] While it effectively inhibits p38α and p38β, it is known to have off-target effects at higher concentrations.[1][8] These include the inhibition of other kinases such as protein kinase B (PKB, also known as Akt) and Raf-1, and in some contexts, the activation of the JNK and ERK pathways.[1][8][9]
Kinase Inhibition Profile
The following table summarizes the inhibitory concentrations (IC50) of this compound and SB203580 against their primary targets and key off-targets. This data highlights the differences in potency and selectivity between the two compounds.
| Target Kinase | This compound IC50 | SB203580 IC50 | Reference(s) |
| p38 MAPK α (MAPK14) | 5.3 nM, 7 nM | 50 nM, 0.3-0.5 µM | [2][4][5][10] |
| p38 MAPK β (MAPK11) | 3.2 nM | 500 nM | [2][5] |
| EGFR | 180 nM | Not widely reported | [7] |
| PKB/Akt | Not widely reported | 3-5 µM | [1][10][11] |
| c-Raf | Not widely reported | 2 µM | [11] |
| JNKs | No effect | 3-10 µM (inhibits total SAPK/JNK activity) | [5][8][10] |
Signaling Pathway and Experimental Workflow
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams are provided.
References
- 1. invivogen.com [invivogen.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. SB203580 | Cell Signaling Technology [cellsignal.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Inhibition of a lower-potency target drives the anti-cancer activity of a clinical p38 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. SB203580, a pharmacological inhibitor of p38 MAP kinase transduction pathway activates ERK and JNK MAP kinases in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. cy7-5-azide.com [cy7-5-azide.com]
Ralimetinib: A Repurposed Kinase Inhibitor Fails to Overcome Key Resistance Mechanisms in EGFR-Mutant Lung Cancer
Once investigated as a p38 MAPK inhibitor, ralimetinib's anticancer effects are now attributed to the inhibition of the Epidermal Growth Factor Receptor (EGFR). However, preclinical data demonstrates that this off-target activity is thwarted by the common T790M "gatekeeper" mutation, a primary driver of resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs). This finding positions this compound as ineffective in overcoming this major resistance pathway and raises significant questions about its utility in EGFR TKI-resistant Non-Small Cell Lung Cancer (NSCLC).
New research has reclassified this compound (formerly LY2228820) as an ATP-competitive EGFR inhibitor, pivoting from its original development as a p38 MAPK inhibitor.[1][2] While it shows activity against EGFR-driven cancer cell lines, its efficacy is significantly hampered by the T790M mutation, which is responsible for approximately 50-60% of acquired resistance cases to first-generation EGFR TKIs like gefitinib and erlotinib.
This guide provides a comparative analysis of this compound's performance against key EGFR TKI resistance mechanisms, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound vs. EGFR TKI Resistance Mechanisms: A Comparative Analysis
The primary mechanism of action of this compound is now understood to be the inhibition of EGFR. However, its efficacy is highly dependent on the mutational status of EGFR.
On-Target Activity: EGFR Activating Mutations
In vitro kinase assays demonstrate that this compound inhibits the kinase activity of wild-type EGFR and several common EGFR-activating mutations. Notably, its potency varies across different mutations.
The T790M Gatekeeper Mutation: A Major Hurdle for this compound
The EGFR T790M mutation is a well-established mechanism of acquired resistance to first-generation EGFR TKIs. Experimental data clearly shows that this mutation confers significant resistance to this compound. A 34-fold decrease in sensitivity was observed in the presence of the T790M mutation in combination with the L858R activating mutation.
| Kinase Target | This compound IC50 (µM) | Gefitinib IC50 (µM) | Fold Change in this compound IC50 vs. L858R |
| EGFR (Wild-Type) | 0.180 | - | - |
| EGFR (L858R) | 0.174 | - | 1.0 |
| EGFR (L858R + T790M) | 6.06 | - | 34.8 |
| EGFR (del19) | 0.246 | - | - |
| EGFR (G719C) | 0.011 | - | - |
| Cell Line | EGFR Mutation Status | This compound IC50 (µM) | Gefitinib IC50 (µM) |
| PC9 | exon 19 deletion | 3.5 (median for EGFR-mutant lines) | 0.02 (median for EGFR-mutant lines) |
| NCI-H1975 | L858R + T790M | 16.7 | 4.9 |
Off-Target Resistance Mechanisms: MET Amplification and BRAF Mutations
Beyond on-target EGFR mutations, resistance to EGFR TKIs can be driven by the activation of bypass signaling pathways, most notably through MET amplification and BRAF mutations.
-
MET Amplification: This mechanism leads to EGFR-independent activation of downstream signaling pathways, such as PI3K/AKT. Treatment for MET-driven resistance often involves combination therapies with MET inhibitors (e.g., capmatinib, tepotinib) and EGFR TKIs.[3][4]
-
BRAF V600E Mutation: This mutation can also drive resistance to EGFR TKIs by activating the MAPK pathway independently of EGFR. For patients who develop a BRAF V600E mutation as an acquired resistance mechanism, a combination of BRAF inhibitors (e.g., dabrafenib) and MEK inhibitors (e.g., trametinib) is a potential treatment strategy, sometimes in combination with the EGFR TKI.[5][6][7]
Given that this compound's primary anticancer effect is through EGFR inhibition, it is not expected to be effective against these off-target resistance mechanisms. There is currently no published data to suggest that this compound has activity in NSCLC with MET amplification or BRAF mutations.
Signaling Pathways in EGFR TKI Resistance
The following diagrams illustrate the signaling pathways involved in EGFR activation and the mechanisms of resistance.
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Assay)
The inhibitory activity of this compound against various EGFR kinase mutants was determined using the ADP-Glo™ Kinase Assay (Promega).
-
Reaction Setup: Kinase reactions were performed in a 384-well plate. Each well contained the respective EGFR kinase, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP in a kinase reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Inhibitor Addition: this compound was serially diluted and added to the wells to achieve a range of final concentrations.
-
Reaction Initiation and Incubation: The kinase reaction was initiated by the addition of ATP. The plate was incubated at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: After incubation, ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP. This was followed by the addition of Kinase Detection Reagent to convert ADP to ATP, which is then measured as a luminescent signal using a plate reader.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Western Blot Analysis for EGFR Pathway Inhibition
The effect of this compound on EGFR signaling was assessed in EGFR-mutant cell lines (e.g., PC9).
-
Cell Culture and Treatment: PC9 cells were cultured in appropriate media. Cells were treated with varying concentrations of this compound or a control (e.g., gefitinib) for a specified duration (e.g., 4 hours).
-
Cell Lysis: After treatment, cells were washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates was determined using a BCA assay.
-
SDS-PAGE and Western Transfer: Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against total EGFR, phospho-EGFR (Tyr1068), total ERK, and phospho-ERK (Thr202/Tyr204). A loading control antibody (e.g., GAPDH or β-actin) was also used.
-
Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The re-characterization of this compound as an EGFR inhibitor, which is potently blocked by the T790M resistance mutation, fundamentally repositions this compound in the landscape of NSCLC therapeutics. The preclinical data strongly indicate that this compound does not overcome the most common mechanism of acquired resistance to first-generation EGFR TKIs. Furthermore, there is no evidence to suggest it would be effective against bypass track resistance mechanisms such as MET amplification or BRAF mutations. These findings underscore the critical importance of comprehensive mechanism-of-action studies in drug development and suggest that the clinical utility of this compound in EGFR TKI-resistant NSCLC is likely to be very limited. Future research on overcoming EGFR TKI resistance should focus on agents with activity against T790M and other known resistance pathways.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Inhibition of a lower potency target drives the anticancer activity of a clinical p38 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications [mdpi.com]
- 4. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting BRAF Activation as Acquired Resistance Mechanism to EGFR Tyrosine Kinase Inhibitors in EGFR-Mutant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
Ralimetinib's Efficacy Compromised by EGFR T790M Mutation: A Comparative Analysis
For Immediate Release
A recent paradigm shift in the understanding of the clinical p38 MAPK inhibitor, Ralimetinib, reveals its primary anticancer activity is driven by off-target inhibition of the Epidermal Growth Factor Receptor (EGFR). However, this newfound mechanism of action is significantly hampered by the presence of the well-established EGFR T790M "gatekeeper" mutation, which confers substantial resistance to the drug. This guide provides a comprehensive comparison of this compound's performance against various EGFR genotypes and contextualizes its efficacy relative to established EGFR tyrosine kinase inhibitors (TKIs).
The landscape of targeted cancer therapy is continually evolving, with drug repositioning and the discovery of off-target effects playing a crucial role. This compound, originally developed as a selective inhibitor of p38 mitogen-activated protein kinase (MAPK) α and β, has been shown to exert its anticancer effects through the inhibition of EGFR.[1][2] This finding has significant implications for its clinical application, particularly in non-small cell lung cancer (NSCLC), where EGFR mutations are a key therapeutic target.
This guide delves into the experimental data elucidating the effect of the T790M mutation on this compound's efficacy, presenting quantitative data, detailed experimental protocols, and a visualization of the relevant signaling pathways.
Quantitative Comparison of Inhibitor Efficacy
The in vitro efficacy of this compound and other representative EGFR TKIs against various EGFR genotypes is summarized below. The data clearly demonstrates a significant loss of potency for this compound in the presence of the T790M mutation.
| Inhibitor | EGFR Genotype | Cell Line | IC50 (µM) | Fold Change in IC50 (vs. L858R) | Reference |
| This compound | Wild-Type | - (Kinase Assay) | 0.180 | - | [3] |
| L858R | - (Kinase Assay) | 0.174 | 1.0 | [3] | |
| L858R/T790M | - (Kinase Assay) | 6.06 | ~34-fold increase | [3] | |
| L858R/T790M | NCI-H1975 | 16.7 | - | [3] | |
| L858R/T790M | Ba/F3 | 5.2 | - | [3] | |
| Gefitinib | L858R/T790M | NCI-H1975 | 4.9 | - | [3] |
| L858R/T790M | Ba/F3 | 7.3 | - | [3] | |
| Osimertinib | T790M-Positive | - | Significantly more potent than chemotherapy | - | [4] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A higher IC50 value indicates lower potency.
Signaling Pathway Analysis
The binding of ligands such as EGF to the Epidermal Growth Factor Receptor (EGFR) triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[3] These pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, are crucial for cell proliferation and survival.[3] Activating mutations in EGFR lead to the constitutive activation of these pathways, driving tumorigenesis.
This compound, acting as an ATP-competitive EGFR inhibitor, blocks this initial activation step.[3] However, the T790M mutation is thought to increase the receptor's affinity for ATP, thereby reducing the binding efficacy of this compound and allowing for the continuation of downstream signaling.[2]
Caption: EGFR signaling cascade and the inhibitory effect of this compound.
Experimental Methodologies
The following are detailed protocols for the key experiments used to determine the effect of the EGFR T790M mutation on this compound's efficacy.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the kinase activity of a purified enzyme.
Protocol:
-
Reagents and Materials:
-
Purified recombinant EGFR kinase domains (Wild-Type, L858R, L858R/T790M)
-
Kinase reaction buffer (e.g., 20mM HEPES pH 7.2, 10mM MnCl2, 1mM DTT, 15mM MgCl2)
-
ATP (at a concentration near the Km,app for each kinase variant)
-
Peptide substrate for EGFR
-
This compound (serially diluted)
-
ADP-Glo™ Kinase Assay kit or similar
-
384-well plates
-
-
Procedure:
-
Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the purified EGFR kinase domain to each well.
-
Initiate the kinase reaction by adding 2 µL of a mix containing the peptide substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which is used to determine the IC50 of a compound in a cellular context.
Protocol:
-
Reagents and Materials:
-
NSCLC cell lines (e.g., PC9, NCI-H1975)
-
Appropriate cell culture medium and supplements
-
96-well plates
-
This compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate spectrophotometer
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serially diluted this compound or DMSO (vehicle control) and incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the IC50 value.
-
Western Blot Analysis of EGFR Phosphorylation
This technique is used to detect the phosphorylation status of EGFR and its downstream targets, providing a direct measure of the inhibitor's effect on the signaling pathway within the cell.
Protocol:
-
Reagents and Materials:
-
NSCLC cell lines
-
This compound
-
Lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Culture the cells to approximately 80% confluency.
-
Treat the cells with varying concentrations of this compound or DMSO for a specified time (e.g., 4 hours).
-
Lyse the cells on ice using the supplemented lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control.
-
Experimental Workflow
The logical flow of experiments to investigate the effect of the EGFR T790M mutation on this compound is depicted below.
Caption: Workflow for investigating this compound's T790M-mediated resistance.
References
- 1. Comparison of the efficacy of first‑/second‑generation EGFR‑tyrosine kinase inhibitors and osimertinib for EGFR‑mutant lung cancer with negative or low PD‑L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of a lower potency target drives the anticancer activity of a clinical p38 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of a lower-potency target drives the anti-cancer activity of a clinical p38 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Osimertinib or Platinum-Pemetrexed in EGFR T790M-Positive Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Dual Identity of Ralimetinib: A Comparative Guide to its Inhibition of p38 MAPK and EGFR
For Immediate Release
A Comprehensive Analysis of Ralimetinib's Dual Kinase Inhibition, Providing Researchers with Comparative Data and Validated Experimental Protocols.
[City, State] – [Date] – this compound (formerly LY2228820), a compound initially developed as a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), has revealed a compelling dual inhibitory role with significant implications for cancer research and drug development. Recent studies have demonstrated that while this compound potently inhibits p38 MAPK, its primary anticancer activity is driven by the inhibition of the Epidermal Growth Factor Receptor (EGFR).[1][2] This guide provides a comprehensive comparison of this compound's activity against both p38 MAPK and EGFR, supported by experimental data and detailed protocols to aid researchers in validating these findings.
Performance Comparison: this compound vs. Alternative Inhibitors
This compound exhibits high potency against the α and β isoforms of p38 MAPK. However, its inhibitory concentration for EGFR, while lower, is critically relevant to its observed anti-cancer effects. The following tables summarize the inhibitory concentrations (IC50) of this compound against its primary targets and compare its performance with well-established inhibitors of both p38 MAPK and EGFR.
Table 1: Inhibitory Activity (IC50) of this compound and Comparator Compounds
| Compound | Target(s) | IC50 (nM) | Reference(s) |
| This compound | p38α | 5.3 | [3] |
| p38β | 3.2 | [3] | |
| Wild-type EGFR | 180 | ||
| SB202190 | p38α/β | Not specified | [4] |
| Gefitinib | EGFR | ~20 (in EGFR-mutated cell lines) |
Table 2: Comparative Cellular Effects of this compound and Other Kinase Inhibitors
| Inhibitor | Cell Line | Key Cellular Effect(s) | Reference(s) |
| This compound | HNSCC | Induces apoptosis; Reduces phosphorylation of the p38 downstream target ATF2. | [4] |
| SB202190 | HNSCC | Induces a higher rate of apoptosis compared to this compound in the same cell line. | [4] |
| Gefitinib | EGFR-mutant cancer cell lines | High correlation in the pattern of cell line sensitivity with this compound. |
Signaling Pathway Inhibition
The following diagrams illustrate the canonical signaling pathways of p38 MAPK and EGFR, highlighting the points of inhibition by this compound and other relevant inhibitors.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[5] this compound acts as an ATP-competitive inhibitor of p38α and p38β.[3]
Caption: p38 MAPK signaling cascade and point of inhibition.
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. This compound functions as an ATP-competitive inhibitor of the EGFR kinase domain.
Caption: EGFR signaling cascade and point of inhibition.
Experimental Protocols
To facilitate the validation and extension of these findings, detailed protocols for key in vitro assays are provided below.
In Vitro Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of a purified enzyme.
Objective: To determine the IC50 of this compound against p38α and EGFR.
Materials:
-
Recombinant human p38α or EGFR enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
Specific peptide substrate for p38α or EGFR
-
This compound (or other inhibitors) at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
In a 384-well plate, add the kinase, peptide substrate, and this compound (or vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of Phosphorylated p38 and EGFR
This protocol allows for the detection of the phosphorylation status of p38 MAPK and EGFR in whole-cell lysates, providing a measure of their activation state in a cellular context.
Objective: To assess the effect of this compound on the phosphorylation of p38 and EGFR in cultured cells.
Materials:
-
Cell culture medium and supplements
-
Cancer cell line of interest (e.g., A431 for EGFR, HeLa for p38)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Phospho-p38 MAPK (Thr180/Tyr182) antibody (e.g., Cell Signaling Technology #9211, 1:1000 dilution)[5][6]
-
Total p38 MAPK antibody (e.g., Cell Signaling Technology #9212)[5]
-
Phospho-EGFR (Tyr1068) antibody (e.g., Merck Millipore, 1:5000 dilution)[7]
-
Total EGFR antibody (e.g., Cell Signaling Technology #4407, 1:1000 dilution)[8]
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time. For p38 activation, cells can be stimulated with anisomycin. For EGFR activation, cells can be stimulated with EGF.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[9]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL detection system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the effect of this compound on the viability of cancer cells and compare it to other inhibitors.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound, SB202190, Gefitinib
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound, SB202190, or Gefitinib for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Experimental Workflow
The following diagram outlines a typical workflow for validating the dual inhibitory activity of this compound.
Caption: Workflow for validating this compound's dual activity.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. p38 Mitogen-Activated Protein Kinase Inhibition of Mesenchymal Transdifferentiated Tumor Cells in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Ralimetinib: A Comparative Analysis of Potency Against Next-Generation Kinase Inhibitors
For Immediate Release
This guide provides a comprehensive benchmark of Ralimetinib's potency against a selection of newer kinase inhibitors targeting both the p38 MAP Kinase and Epidermal Growth Factor Receptor (EGFR) pathways. This objective comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in kinase inhibitor research.
Introduction to this compound
This compound (LY2228820) is a potent, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK) α and β isoforms.[1] The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. More recently, the anticancer activity of this compound has been suggested to be driven by its inhibition of the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth and proliferation.[2] This dual-target activity profile of this compound necessitates a broader comparative analysis against newer inhibitors of both p38 MAPK and EGFR.
Comparative Potency of this compound
The following tables summarize the in vitro potency (IC50) of this compound against its primary targets and compare it with a selection of newer kinase inhibitors. It is important to note that the IC50 values presented are compiled from various sources and may have been determined using different experimental assays and conditions. Therefore, direct comparison should be approached with caution.
Table 1: this compound Potency Against p38 MAPK Isoforms
| Compound | p38α IC50 (nM) | p38β IC50 (nM) | Source |
| This compound | 5.3 | 3.2 | [1] |
| Neflamapimod (VX-745) | 10 | >220 | Selleck Chemicals |
| PH-797804 | 26 | 104 | Selleck Chemicals |
| TAK-715 | 7.1 | 200 | Selleck Chemicals |
| Pexmetinib | 4 (p38) | - | Selleck Chemicals |
Table 2: this compound Potency Against EGFR
| Compound | Target | IC50 (nM) | Source |
| This compound | EGFR | >100 (implied >30-fold less potent than vs p38α) | [2] |
| Osimertinib | EGFR (L858R/T790M) | <1 | Tocris Bioscience |
| Osimertinib | EGFR (Exon 19 del/T790M) | 1 | Tocris Bioscience |
| Osimertinib | EGFR (wild-type) | 13 | Tocris Bioscience |
| Dacomitinib | EGFR | 6 | Selleck Chemicals |
| Afatinib | EGFR | 0.5 | Selleck Chemicals |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.
Caption: The EGFR signaling pathway and the inhibitory effect of this compound.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Experimental Protocols
The following are generalized protocols for determining the potency of kinase inhibitors. Specific parameters such as enzyme and substrate concentrations, and incubation times, should be optimized for each specific kinase and inhibitor combination.
p38 MAPK Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to measure inhibitor potency.
-
Reagent Preparation:
-
Prepare a 5X Kinase Buffer A (PV3189).
-
Dilute p38 MAPK alpha (MAPK14) enzyme to the desired concentration in the kinase buffer.
-
Prepare a dilution series of this compound and other test compounds.
-
Prepare the LanthaScreen™ Eu-anti-tag antibody and Alexa Fluor™ 647-labeled tracer.
-
-
Assay Procedure:
-
In a 384-well plate, add the diluted kinase to each well.
-
Add the serially diluted inhibitors to the wells.
-
Incubate at room temperature for a specified time to allow for inhibitor binding.
-
Add the mixture of Eu-anti-tag antibody and Alexa Fluor™ 647 tracer to all wells.
-
Incubate to allow for binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
EGFR Kinase Inhibition Assay (Continuous-Read Kinase Assay)
This protocol describes a continuous-read fluorescence-based assay to determine inhibitor potency against EGFR.
-
Reagent Preparation:
-
Prepare a 1X kinase reaction buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).
-
Dilute wild-type or mutant EGFR enzyme to the desired concentration in the reaction buffer.
-
Prepare a dilution series of this compound and other test compounds in 50% DMSO.
-
Prepare a solution of ATP and a suitable fluorescent peptide substrate (e.g., Y12-Sox).
-
-
Assay Procedure:
-
In a 384-well plate, pre-incubate the EGFR enzyme with the serially diluted inhibitors for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding the ATP/peptide substrate mix to each well.
-
-
Data Acquisition and Analysis:
-
Immediately begin monitoring the increase in fluorescence in a plate reader (e.g., λex360/λem485) at regular intervals for 30-120 minutes.
-
Determine the initial velocity of the reaction from the linear portion of the progress curves.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a potent inhibitor of p38 MAPK α and β isoforms. The recent discovery of its anti-proliferative effects being mediated through EGFR inhibition, despite a lower potency for this target, highlights the complexity of its mechanism of action. When compared to newer kinase inhibitors, this compound's potency against p38 MAPK remains competitive. However, its efficacy as an EGFR inhibitor is significantly lower than that of third-generation inhibitors like Osimertinib, which are specifically designed to target EGFR mutations.
This dual activity of this compound presents both opportunities and challenges for its clinical development. Future research should focus on head-to-head comparative studies under standardized assay conditions to provide a more definitive assessment of its relative potency. Furthermore, elucidating the precise contribution of p38 MAPK versus EGFR inhibition to its overall therapeutic effect in different cancer types will be crucial for identifying patient populations most likely to benefit from this compound treatment.
References
Safety Operating Guide
Proper Disposal and Safe Handling of Ralimetinib
This document provides essential safety and logistical information for the proper disposal and handling of Ralimetinib (LY2228820), a potent and selective inhibitor of p38 MAPK α/β. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safety and environmental protection.
Hazard Identification and Classification
This compound is classified with specific hazards that necessitate careful handling and disposal. According to its Safety Data Sheet (SDS), the compound presents the following risks.[1]
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. |
Safe Handling and Storage
Proper handling and storage are critical to minimize exposure and prevent environmental release.
Precautions for Safe Handling:
-
Avoid inhalation, and contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use only in areas equipped with appropriate exhaust ventilation.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash skin thoroughly after handling.[1]
Conditions for Safe Storage:
-
Keep containers tightly sealed in a cool, well-ventilated area.[1]
-
Store at -20°C in powder form or -80°C when in solvent.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]
Step-by-Step Disposal Procedures
The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant." [1] This should be done in accordance with all local, state, and federal regulations. The following steps provide a general operational workflow for laboratory settings.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.
-
Segregate this compound waste from other laboratory waste to ensure proper handling.
2. Waste Collection and Labeling:
-
Collect solid waste in a dedicated, sealed container clearly labeled as "Hazardous Chemical Waste: this compound."
-
Collect liquid waste in a compatible, leak-proof container. Do not mix with incompatible materials.[1]
-
The label should include the chemical name, concentration, hazard symbols (Toxic, Environmental Hazard), and the date of accumulation.
3. On-site Storage:
-
Store the sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials and environmental drains.
4. Professional Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash, as it is very toxic to aquatic life with long-lasting effects.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment and Collection:
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).
-
The SDS advises to "Collect spillage." [1]
-
-
Disposal of Cleanup Materials: Place all contaminated cleanup materials into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water. Collect decontamination liquids as hazardous waste.
This compound Waste Management Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
